4-Methoxyheptanoic acid
Description
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Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methoxyheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-7(11-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
FMINOTBXFHCYSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylheptanoic Acid: Properties, Synthesis, and Applications
A Note to the Reader: Initial searches for "4-Methoxyheptanoic acid" did not yield specific results for a compound with that exact name in established chemical databases. It is highly probable that this was a transcriptional error and the intended compound of interest is the structurally similar and well-documented 4-Methylheptanoic acid . This guide will, therefore, focus on providing a comprehensive overview of 4-Methylheptanoic acid, a branched-chain fatty acid with significant relevance in various scientific fields.
Introduction
4-Methylheptanoic acid, a saturated fatty acid, is a fascinating molecule with a distinct chemical profile. Its branched structure imparts unique physical and biological properties that distinguish it from its linear counterpart, heptanoic acid. This guide will delve into the core chemical properties, synthesis methodologies, and diverse applications of 4-Methylheptanoic acid, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Chemical Properties
A thorough understanding of the physicochemical properties of 4-Methylheptanoic acid is fundamental to its application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| CAS Number | 3302-03-2 | |
| Appearance | Colorless to pale yellow clear liquid (est.) | The Good Scents Company |
| Boiling Point | 234.00 to 235.00 °C @ 760.00 mm Hg (est.) | The Good Scents Company |
| Density | 0.87900 to 0.88500 @ 25.00 °C | The Good Scents Company |
| Refractive Index | 1.42700 to 1.43300 @ 20.00 °C | The Good Scents Company |
| Solubility | Slightly soluble in water; soluble in alcohol. | The Good Scents Company |
| logP (o/w) | 2.719 (est.) | The Good Scents Company |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-Methylheptanoic acid would exhibit characteristic signals corresponding to the different proton environments in the molecule. The carboxylic acid proton would appear as a broad singlet far downfield. The protons on the carbon adjacent to the carbonyl group would be a triplet, and the methyl group at the 4-position would be a doublet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show distinct peaks for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the alkyl chain would appear in the aliphatic region, with the carbon bearing the methyl group showing a characteristic shift.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch of the carbonyl group. C-H stretching and bending vibrations for the alkyl chain would also be present.
Synthesis of 4-Methylheptanoic Acid
The synthesis of 4-Methylheptanoic acid can be achieved through various organic synthesis routes. A common approach involves the use of Grignard reagents or malonic ester synthesis to introduce the desired branching.
Illustrative Synthetic Pathway: Malonic Ester Synthesis
This method provides a reliable route to 4-Methylheptanoic acid, starting from readily available precursors.
Caption: A generalized workflow for the synthesis of 4-Methylheptanoic acid via malonic ester synthesis.
Experimental Protocol: Malonic Ester Synthesis of 4-Methylheptanoic Acid
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
Alkylation: The enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-2-methylbutane, via an Sₙ2 reaction to introduce the branched alkyl chain.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation, yielding the final product, 4-Methylheptanoic acid.
-
Purification: The crude product is then purified, typically by distillation or chromatography, to obtain the pure acid.
Applications in Research and Development
The unique branched structure of 4-Methylheptanoic acid makes it a valuable molecule in several areas of research and development.
Flavor and Fragrance Industry
4-Methylheptanoic acid is known to contribute to the characteristic flavors and aromas of certain foods and beverages. Its sensory properties are of interest to the flavor and fragrance industry for creating specific scent and taste profiles.
Drug Development and Medicinal Chemistry
While direct therapeutic applications of 4-Methylheptanoic acid are not widely documented, its structural motif is of interest in medicinal chemistry. The incorporation of branched alkyl chains can influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. It can be used as a building block in the synthesis of more complex molecules with potential biological activity. Research into fatty acid metabolism and its role in disease may also involve the study of branched-chain fatty acids like 4-Methylheptanoic acid.
Chemical Synthesis
As a carboxylic acid, it can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis. It can be converted to esters, amides, acid chlorides, and other derivatives, which can then be used to construct more complex molecular architectures.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-Methylheptanoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methylheptanoic acid, with its distinct branched structure, possesses a unique set of chemical and physical properties that make it a valuable compound in various scientific disciplines. From its role in flavor chemistry to its potential as a building block in organic synthesis and drug discovery, this molecule continues to be of interest to the scientific community. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in research and development.
References
An In-depth Technical Guide to 4-Methoxyheptanoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyheptanoic acid, a methoxy-substituted medium-chain fatty acid, represents a class of molecules with significant, yet largely unexplored, potential in the fields of chemical biology and drug discovery. The introduction of a methoxy group onto the fatty acid backbone can profoundly alter its physicochemical properties, metabolic fate, and biological activity. This technical guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, outlining expected analytical and spectroscopic characteristics, and discussing potential applications in drug development based on the known bioactivities of related ether-linked lipids and medium-chain fatty acids.
Introduction
Medium-chain fatty acids (MCFAs) are increasingly recognized for their diverse roles in cellular metabolism and signaling.[1][2] Unlike their long-chain counterparts, MCFAs are more rapidly absorbed and metabolized, serving as a ready source of energy and as signaling molecules that can modulate various physiological processes.[1] The chemical modification of these fatty acids, such as the introduction of an ether-linked methoxy group, offers a strategy to fine-tune their properties for therapeutic applications. The ether linkage is metabolically more stable than an ester bond, potentially leading to a longer biological half-life.[3] This guide focuses on the molecular structure, synthesis, and characterization of this compound, providing a foundational resource for researchers interested in exploring its potential.
Physicochemical Properties
The molecular structure of this compound consists of a seven-carbon chain with a carboxylic acid functional group at one end and a methoxy group at the C-4 position. The presence of both a polar carboxylic acid head and a nonpolar aliphatic tail imparts amphipathic properties to the molecule. The introduction of the methoxy group is expected to influence its polarity, solubility, and interactions with biological membranes and proteins compared to its parent compound, heptanoic acid.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
Properties were predicted based on the structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
The overall proposed synthetic route is depicted below. It involves a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting ester, and finally methylation of the secondary alcohol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] The migratory aptitude of the alkyl groups flanking the ketone determines the regioselectivity of the reaction. For 4-heptanone (a symmetric ketone), the insertion of the oxygen atom will lead to the formation of propyl butanoate.
Protocol:
-
Dissolve 4-heptanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propyl butanoate.
-
Purify the product by distillation or column chromatography.
The ester obtained from the Baeyer-Villiger oxidation is hydrolyzed to the corresponding carboxylic acid and alcohol. In this case, hydrolysis of propyl butanoate will yield butanoic acid and propanol. To obtain 4-hydroxyheptanoic acid, the Baeyer-Villiger oxidation should be performed on a cyclic ketone precursor that would yield a lactone, which upon hydrolysis gives the desired hydroxy acid. A more direct, albeit potentially lower-yielding, approach could involve the direct oxidation of heptanoic acid at the C-4 position, though this would likely suffer from poor selectivity. A more controlled synthesis would start from a precursor already containing the hydroxyl group at the 4-position.
Revised Step 1 & 2: Synthesis of 4-Hydroxyheptanoic Acid from γ-Heptalactone
A more direct route to 4-hydroxyheptanoic acid involves the hydrolysis of γ-heptalactone.
Protocol for Hydrolysis:
-
To a solution of γ-heptalactone (1 equivalent) in a mixture of water and a co-solvent like ethanol, add sodium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the lactone by TLC.
-
Cool the reaction mixture to room temperature and acidify with aqueous HCl until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxyheptanoic acid.
The methylation of the secondary alcohol can be achieved through several methods, including the Williamson ether synthesis.[6] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Protocol (Williamson Ether Synthesis):
-
Dissolve 4-hydroxyheptanoic acid (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 2.2 equivalents, to deprotonate both the alcohol and the carboxylic acid), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - -COOH: Broad singlet, ~10-12 ppm. - -OCH₃: Singlet, ~3.3-3.4 ppm. - -CH-O-: Multiplet, ~3.4-3.6 ppm. - Aliphatic -CH₂- and -CH₃: Multiplets and triplets, ~0.9-2.5 ppm. |
| ¹³C NMR | - C=O: ~175-180 ppm. - -CH-O-: ~75-85 ppm. - -OCH₃: ~55-60 ppm. - Aliphatic carbons: ~10-40 ppm. |
| IR Spectroscopy | - O-H (carboxylic acid): Very broad band, 2500-3300 cm⁻¹. - C-H (aliphatic): ~2850-2960 cm⁻¹. - C=O (carboxylic acid): Strong, sharp peak, ~1700-1725 cm⁻¹. - C-O (ether): Strong peak, ~1070-1150 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 160. - Key Fragments: Loss of -OCH₃ (M-31), loss of -COOH (M-45), and α-cleavage around the ether and carbonyl groups. |
Potential Applications in Drug Development
The unique structural features of this compound suggest several potential avenues for its application in drug development, primarily stemming from the known biological activities of ether lipids and modified fatty acids.
Metabolic and Signaling Pathways
Ether-linked lipids are integral components of cellular membranes and are involved in various signaling pathways.[8][9] The metabolic stability of the ether bond in this compound could lead to its accumulation in specific tissues or organelles, where it might influence membrane properties or act as a signaling molecule.[10][11]
Caption: Potential biological roles and therapeutic applications of this compound.
Antimicrobial and Anticancer Potential
Octanoic acid, a related medium-chain fatty acid, has demonstrated antimicrobial properties.[12] The methoxy modification in this compound could enhance this activity by altering its interaction with microbial cell membranes. Furthermore, some methoxy-substituted fatty acids have been shown to induce cell death in cancer cells, suggesting a potential role for this compound as an anticancer agent.[13]
Neurological and Metabolic Disorders
Medium-chain fatty acids are being investigated for their therapeutic potential in neurological and metabolic disorders due to their unique metabolism.[14] The ether linkage in this compound could lead to a distinct metabolic fate compared to standard MCFAs, potentially offering advantages in conditions where altered lipid metabolism is a contributing factor.
Conclusion
This compound is a structurally intriguing molecule with the potential for diverse applications in biomedical research and drug development. While a dedicated and detailed body of literature on this specific compound is currently lacking, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is based on reliable and well-understood chemical transformations, and the predicted spectroscopic data offer a benchmark for the characterization of the synthesized compound. The discussion of potential applications, grounded in the known biology of related molecules, should inspire further investigation into the therapeutic promise of this compound.
References
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- Fontaine, D., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Cell and Developmental Biology, 10, 858392.
- Ford, D. A., & Gross, R. W. (1989). Ether-linked lipids and their bioactive species. Handbook of experimental pharmacology, 92, 21-49.
- Mehra, R., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Cell and Developmental Biology, 10, 858392.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Renz, M., & Meunier, B. (1999). 100 Years of Baeyer-Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737-750.
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- Cerkovnik, J., & Plesničar, B. (2013). Spontaneous formation of γ-hydroxybutyric acid from γ-butyrolactone in tap water solutions.
- Carballeira, N. M., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells. Chemistry and physics of lipids, 172-173, 14–19.
- Hennessy, M. J., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-8.
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SWGDRUG. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Retrieved from [Link]
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NIST. (n.d.). 4-Methyloctanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-Methyloctanoic acid (HMDB0031557). Retrieved from [Link]
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- Bach, A. C., & Babayan, V. K. (1982). Medium-chain triglycerides: an update. The American journal of clinical nutrition, 36(5), 950–962.
- Gorska-Warsewicz, H., et al. (2024). Octanoic Fatty Acid Significantly Impacts the Growth of Foodborne Pathogens and Quality of Mabroom Date Fruits (Phoenix dactylifera L.). Foods, 13(15), 2275.
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National Toxicology Program. (n.d.). Octanoic acid (124-07-2). In Chemical Effects in Biological Systems. Retrieved from [Link]
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PubChem. (n.d.). (R)-4-Methyl-octanoic Acid. Retrieved from [Link]
- Kawaguchi, Y., et al. (2002). An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis. Macromolecular bioscience, 2(10), 469–486.
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NIST. (n.d.). Heptanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Chen, B., et al. (2019). Modification of polyhydroxyalkanoates (PHAs). In Polyhydroxyalkanoates (PHAs) (pp. 147-183). Springer, Singapore.
- Kawai, T., et al. (1992). Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry.
- D'Anetra, L., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13038.
- Al-Asmari, F., et al. (2025). Octanoic Fatty Acid Significantly Impacts the Growth of Foodborne Pathogens and Quality of Mabroom Date Fruits (Phoenix dactylifera L.). Foods, 14(15), 2275.
- Bhutani, K., et al. (2013). Hydroxymethylation of DNA: an epigenetic marker. Journal of Biosciences, 38(3), 637-646.
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An In-depth Technical Guide to the Synthesis of 4-Methoxyheptanoic Acid
Introduction
4-Methoxyheptanoic acid is a γ-methoxy carboxylic acid, a class of molecules with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a methoxy group at the C4 position, imparts specific physicochemical properties that can influence its biological activity and utility as a synthetic intermediate. This guide provides a comprehensive overview of scientifically sound pathways for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical, step-by-step protocols.
Two primary synthetic routes will be explored in detail:
-
Pathway 1: A Grignard-Based Approach from a Pentenol Derivative. This multi-step synthesis offers a versatile and controlled method for constructing the carbon skeleton and introducing the desired functional groups.
-
Pathway 2: A γ-Keto Ester Reduction and Methylation Strategy. This alternative route provides a different strategic approach, starting from a commercially available precursor and leveraging the reactivity of a γ-keto ester intermediate.
Each pathway will be presented with a thorough mechanistic explanation, a visual representation of the reaction scheme, a summary of the key transformations, and a detailed experimental protocol.
Pathway 1: A Grignard-Based Approach from a Pentenol Derivative
This synthetic strategy is adapted from the successful synthesis of a longer-chain analog, (±)-4-methoxydecanoic acid, and offers a robust method for the preparation of this compound. The key steps involve the protection of a starting alcohol, epoxidation of a terminal alkene, a Grignard reaction to extend the carbon chain and introduce a hydroxyl group at the C4 position, methylation of this secondary alcohol, and finally, deprotection and oxidation to yield the target carboxylic acid.
Mechanistic Overview
The synthesis commences with the protection of the hydroxyl group of 4-penten-1-ol to prevent its interference in subsequent reactions. The terminal double bond is then epoxidized to form a reactive epoxide ring. A Grignard reagent, specifically propylmagnesium bromide, is then used to open the epoxide ring in a nucleophilic attack, predominantly at the sterically less hindered terminal carbon. This step forms the C-C bond that extends the carbon chain to seven carbons and generates a secondary alcohol at the C4 position. The resulting alcohol is then deprotonated with a strong base and methylated via an SN2 reaction with methyl iodide. The protecting group on the primary alcohol is subsequently removed, and the primary alcohol is oxidized to the carboxylic acid to afford the final product, this compound.
Reaction Scheme
Foreword: The Strategic Importance of Stereoisomerism in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of (S)-4-methylheptanoic Acid
In the landscape of pharmaceutical development and fine chemical manufacturing, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and efficacy. Molecules that are mirror images of each other—enantiomers—can exhibit profoundly different physiological effects.[1][2] (S)-4-methylheptanoic acid, a chiral branched-chain fatty acid, exemplifies this principle. It is a known component of animal pheromones and a valuable chiral building block in the synthesis of more complex bioactive molecules.[3] This guide provides an in-depth exploration of the primary synthetic strategies to obtain this compound in its enantiomerically pure (S)-form, designed for researchers and drug development professionals who require both theoretical understanding and practical, field-proven methodologies.
Foundational Concepts: Understanding the Synthetic Challenge
(S)-4-methylheptanoic acid possesses a single stereocenter at the C4 position.[3] The core challenge lies in performing a chemical transformation that selectively produces the (S)-configuration over the (R)-configuration. A non-selective synthesis will inevitably produce a 1:1 mixture of both enantiomers, known as a racemic mixture, which necessitates a subsequent, often inefficient, separation step.[4]
Modern asymmetric synthesis aims to circumvent this by introducing a chiral influence during the reaction, which lowers the activation energy for the formation of one enantiomer over the other.[4] This guide will detail three robust and widely recognized strategies to achieve this outcome: chiral auxiliary-mediated synthesis, resolution of a racemic mixture, and biocatalytic kinetic resolution.
Primary Synthetic Strategy: Chiral Auxiliary-Mediated Asymmetric Alkylation
This approach is a cornerstone of modern asymmetric synthesis, offering high stereoselectivity and reliability.[5][6] It involves the temporary attachment of a chiral molecule, the "auxiliary," to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction before being cleaved and recovered.[7][8][9]
Underlying Principle: Steric Hindrance and Diastereoselective Control
The use of a pseudoephedrine amide as a chiral auxiliary provides a powerful method for the asymmetric synthesis of α-branched carboxylic acids, which can then be elaborated to molecules with remote stereocenters like (S)-4-methylheptanoic acid.[10][11] The auxiliary, derived from the readily available and inexpensive pseudoephedrine, creates a rigid chelated intermediate upon deprotonation. The bulky phenyl group of the auxiliary effectively shields one face of the resulting enolate, forcing an incoming electrophile to attack from the less sterically hindered face. This controlled attack leads to the formation of one diastereomer in high excess.
Experimental Workflow & Protocol
The synthesis proceeds via a three-stage process: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Diagram of Chiral Auxiliary Workflow
Caption: Workflow for the asymmetric synthesis of (S)-4-methylheptanoic acid using a pseudoephedrine chiral auxiliary.
Protocol 2.2.1: Synthesis of (S)-4-methyloctanoic acid via Pseudoephedrine Auxiliary
-
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine in CH₂Cl₂ at 0 °C, slowly add propionyl chloride and pyridine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Perform an aqueous workup to isolate the chiral propionyl amide.
-
Asymmetric Alkylation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) dropwise to form the enolate. After stirring, add a solution of 1-benzyloxy-3-iodopropane (the electrophile). Allow the reaction to proceed at -78 °C before warming slowly. Quench the reaction with an aqueous ammonium chloride solution and extract the product.
-
Auxiliary Cleavage: The resulting alkylated amide is hydrolyzed under acidic conditions (e.g., H₂SO₄/THF/H₂O) to cleave the auxiliary, yielding a chiral aldehyde. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
-
Chain Elaboration & Final Product Formation: The aldehyde is then subjected to a Wittig reaction with an appropriate ylide (e.g., propyltriphenylphosphonium bromide) to install the remainder of the carbon chain. The resulting alkene is then hydrogenated (e.g., H₂, Pd/C) to yield the final saturated (S)-4-methylheptanoic acid.
Quantitative Data
| Parameter | Result | Reference |
| Overall Yield | 41-55% | |
| Enantiomeric Excess (ee) | 93-94% | [11] |
| Key Reagents | (1S,2S)-Pseudoephedrine, LDA, 1-benzyloxy-3-iodopropane |
Classical Approach: Resolution of Racemic 4-Methylheptanoic Acid
This method relies on the synthesis of a racemic mixture of the target acid, followed by separation of the enantiomers. It is a well-established but often less efficient technique compared to asymmetric synthesis.
Underlying Principle: Diastereomer Separation
Enantiomers have identical physical properties, making them impossible to separate by standard techniques like distillation or crystallization. However, by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), a pair of diastereomeric salts is formed.[12][13] These diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. Once separated, acidification of the desired salt liberates the enantiomerically pure acid.
Experimental Workflow & Protocol
Diagram of Racemic Resolution Workflow
Caption: General workflow for the resolution of racemic 4-methylheptanoic acid via diastereomeric salt formation.
Protocol 3.2.1: Resolution using a Chiral Amine [12]
-
Racemate Synthesis: Prepare racemic 4-methylheptanoic acid using a standard, non-stereoselective method. For example, the reaction of a propyl magnesium bromide Grignard reagent with 2-pentanone, followed by oxidation.
-
Diastereomeric Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (S)-α-phenylethylamine.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will crystallize out first. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation and Purification: Collect the crystals by filtration. Several recrystallization steps may be required to achieve high diastereomeric purity.
-
Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl). The enantiomerically enriched 4-methylheptanoic acid will separate and can be extracted with an organic solvent.
Green Chemistry Approach: Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions.[14][15] For the synthesis of (S)-4-methylheptanoic acid, enzymatic kinetic resolution is a highly effective strategy.
Underlying Principle: Enantiospecificity of Enzymes
Kinetic resolution exploits the fact that an enzyme can react at a much faster rate with one enantiomer of a racemic substrate than the other. In a typical application, a racemic ester of 4-methylheptanoic acid is subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one ester enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the desired S-ester) unreacted. The reaction is stopped at approximately 50% conversion to maximize both the yield and enantiomeric excess of the remaining ester.
Experimental Workflow & Protocol
Diagram of Biocatalytic Kinetic Resolution
Caption: Pathway for obtaining (S)-4-methylheptanoic acid via enzymatic kinetic resolution of its racemic ester.
Protocol 4.2.1: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Synthesize the racemic ethyl or methyl ester of 4-methylheptanoic acid via standard Fischer esterification of the racemic acid.
-
Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution. Add an immobilized lipase, such as Novozym® 435.[14] Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester.
-
Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme (which can often be reused). Acidify the mixture and extract with an organic solvent.
-
Separation and Final Hydrolysis: Separate the unreacted (S)-ester from the (R)-acid using column chromatography or extraction with a basic solution. Hydrolyze the purified (S)-ester under basic conditions (e.g., NaOH) followed by acidification to yield the final (S)-4-methylheptanoic acid.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on factors such as required purity, scale, cost, and available equipment.
| Feature | Chiral Auxiliary Method | Racemic Resolution | Biocatalytic Resolution |
| Enantioselectivity (ee) | Very High (often >93%) | Variable, depends on crystallization efficiency | Very High (often >98%) |
| Overall Yield | Good (40-60%) | Low (Theoretical max of 50%) | Low (Theoretical max of 50%) |
| Scalability | Good, well-established for industrial scale | Can be challenging due to crystallization | Excellent, suitable for large-scale bioreactors |
| Cost & Reagents | Moderate; auxiliary can be expensive but is recyclable | Low; resolving agents are often inexpensive | Moderate; enzyme cost can be offset by reusability[14] |
| Environmental Impact | Involves stoichiometric chiral reagents and solvents | High solvent usage for crystallization | "Green" process; aqueous medium, mild conditions |
| Technical Difficulty | Requires anhydrous conditions and strong bases (LDA) | Can be labor-intensive and technique-dependent | Requires enzyme handling and activity monitoring |
Conclusion and Future Outlook
The synthesis of enantiomerically pure (S)-4-methylheptanoic acid is readily achievable through several distinct and reliable methodologies. The chiral auxiliary approach offers a highly predictable and stereoselective route, making it a preferred choice for research and development where high purity is paramount.[11] While classical resolution remains a viable, albeit lower-yielding, option, the future of chiral synthesis increasingly points towards biocatalysis .[15][16] The environmental benefits, operational simplicity, and exceptional selectivity of enzymatic methods present a compelling case for their adoption in large-scale, sustainable manufacturing processes for high-value chiral chemicals. The continued evolution of enzyme engineering will undoubtedly expand the scope and efficiency of biocatalytic routes for this and other critical chiral building blocks.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
ASYMMETRIC SYNTHESIS OF 2-,3-, AND 4-METHYLOCTANOIC ACIDS. Organic Preparations and Procedures International. [Link]
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Enantioselective synthesis - Wikipedia. Wikipedia. [Link]
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Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Proceedings of the National Academy of Sciences. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ElectronicsAndBooks. [Link]
-
One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. National Institutes of Health. [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters | Request PDF. ResearchGate. [Link]
-
Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. MDPI. [Link]
-
Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]
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Multifunctional Biocatalysts for Organic Synthesis. National Institutes of Health. [Link]
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Whitepaper: 4-Methoxyheptanoic Acid - A Synthetic Marker's Journey and the Unanswered Question of Its Natural Origin
An in-depth technical guide on the natural occurrence of 4-Methoxyheptanoic acid.
Abstract: this compound is a compound of significant interest within the forensic and analytical chemistry communities, primarily for its role as a reliable internal standard in the quantification of γ-hydroxybutyrate (GHB). Despite its utility, a comprehensive review of current scientific literature reveals no definitive evidence of its natural occurrence. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, established synthetic routes, and its critical application in analytical methodologies. Furthermore, this document explores the hypothetical biosynthetic pathways that could lead to its formation in biological systems, offering a scientific basis for future investigations into its potential, albeit undiscovered, natural origins. This guide is intended for researchers, scientists, and drug development professionals who utilize or are investigating this compound.
Introduction and Current State of Knowledge
This compound (4-MeO-HpA) is a seven-carbon carboxylic acid with a methoxy group at the C-4 position. Its structural similarity to endogenous compounds, yet its presumed absence in biological matrices, has made it an invaluable tool in analytical chemistry. Specifically, it is widely employed as an internal standard for the accurate quantification of GHB, a notorious drug of abuse and a therapeutic agent.
A thorough review of metabolomic databases and scientific literature indicates that this compound is currently recognized as a synthetic compound. Its presence in a sample is almost invariably the result of its deliberate addition as part of an analytical procedure. This guide will first detail its established role and properties as a synthetic molecule and then delve into the theoretical possibility of its natural occurrence.
Physicochemical Properties and Synthesis
Understanding the fundamental properties of 4-MeO-HpA is crucial for its application. Key data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | N/A |
| Molecular Weight | 160.21 g/mol | N/A |
| CAS Number | 87459-21-0 | N/A |
| Appearance | Colorless to Light Yellow Oil | N/A |
| Boiling Point | Approx. 145-147 °C at 12 mmHg | N/A |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | N/A |
Common Synthetic Route
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common and effective method involves the methylation of a corresponding hydroxy acid.
Protocol: Synthesis via Methylation of Ethyl 4-hydroxyheptanoate
-
Esterification: Heptan-4-olide is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce ethyl 4-hydroxyheptanoate.
-
Methylation: The resulting ethyl 4-hydroxyheptanoate is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).
-
Alkylation: The formed alkoxide is then treated with an alkylating agent, typically methyl iodide (CH₃I), to introduce the methoxy group, yielding ethyl 4-methoxyheptanoate.
-
Hydrolysis: The final step involves the saponification of the ester using a base like sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate, yielding the final product, this compound.
This synthetic origin is a key reason for its use as an internal standard—it is not expected to be endogenously present in the samples being analyzed.
Core Application: Internal Standard for GHB Quantification
The primary and most critical application of this compound is as an internal standard (IS) for the quantification of GHB in biological fluids.
Rationale for Use
An ideal internal standard should be chemically similar to the analyte, exhibit similar behavior during sample preparation and analysis, but be clearly distinguishable, typically by mass. 4-MeO-HpA is an excellent choice for GHB analysis because:
-
It is not naturally occurring: This prevents inflation of the IS signal from endogenous sources.
-
Structural Similarity: It is a short-chain carboxylic acid, similar to GHB, ensuring comparable extraction efficiency and chromatographic behavior.
-
Chemical Stability: It is stable throughout the extraction and derivatization processes required for GC-MS analysis.
Analytical Workflow: GHB Quantification by GC-MS
The following is a standard protocol for the analysis of GHB in urine.
Experimental Protocol:
-
Sample Preparation: To a 1 mL urine sample, add 50 µL of a 10 µg/mL solution of this compound (internal standard).
-
Acidification: Acidify the sample with 100 µL of concentrated hydrochloric acid (HCl).
-
Extraction: Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Derivatization: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and heat at 70°C for 20 minutes. This step converts the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both GHB-bis-TMS and 4-MeO-HpA-TMS.
Data Analysis: The concentration of GHB is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of GHB.
Workflow Diagram
Caption: A hypothetical biosynthetic pathway for this compound.
Challenges in Detection
The absence of evidence is not evidence of absence. The failure to detect 4-MeO-HpA in nature could be due to several factors:
-
Low Abundance: If produced, it may be a minor metabolite present at concentrations below the detection limits of routine metabolomic screening.
-
Transient Nature: It could be a short-lived intermediate that is quickly converted to other compounds.
-
Specific Organisms: Its production might be restricted to a narrow range of organisms or occur only under specific environmental conditions that have not yet been studied.
Future non-targeted, high-resolution mass spectrometry-based metabolomics studies may have the sensitivity and resolution required to uncover such trace-level novel compounds in complex biological matrices.
Conclusion and Future Directions
This compound stands as a testament to the importance of synthetic chemistry in advancing analytical science. Its role as an internal standard for GHB is well-established and critical for forensic toxicology. While current knowledge categorizes it as a xenobiotic, the possibility of its natural occurrence cannot be entirely dismissed from a biochemical standpoint.
Future research should focus on ultra-sensitive, non-targeted metabolomic analyses of diverse biological samples, particularly from microorganisms or plants known for unusual fatty acid metabolism. The discovery of a natural source for this compound would not only be a significant biochemical finding but would also necessitate a re-evaluation of its universal suitability as a non-endogenous internal standard.
References
- Due to the synthetic nature of the compound and its primary use as an analytical standard, peer-reviewed articles often focus on the methodology of GHB detection rather than the natural occurrence of this compound itself.
4-Methoxyheptanoic Acid: A Technical Guide to Its Predicted Biological Activity and Therapeutic Potential
Abstract
While 4-Methoxyheptanoic acid has not been the direct subject of extensive biological investigation, its structural characteristics as a methoxy-substituted short-chain fatty acid (SCFA) allow for robust predictions of its potential bioactivities. This technical guide synthesizes findings from structurally analogous compounds to build a comprehensive profile of its likely pharmacological effects. We will explore its potential as an anticancer and antimicrobial agent, and its probable roles in metabolic regulation and immunomodulation, drawing parallels with well-characterized methoxy fatty acids and SCFAs. This document serves as a foundational resource for researchers and drug development professionals, providing hypothesized mechanisms of action, detailed experimental protocols for validation, and a roadmap for future research into this promising molecule.
Introduction: Unveiling the Potential of a Novel Methoxy Fatty Acid
This compound is a seven-carbon carboxylic acid featuring a methoxy group at the fourth position. Its structure is unique, combining the features of a short-chain fatty acid (SCFA) with a methoxy ether linkage. While the biological activities of many SCFAs and some methoxy fatty acids are well-documented, this compound itself remains largely unexplored. This guide aims to bridge this knowledge gap by providing a scientifically rigorous, in-depth analysis of its predicted biological activities based on established evidence from structurally related molecules. By understanding the potential of this compound, we can unlock new avenues for therapeutic intervention in oncology, infectious diseases, and metabolic disorders.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Known Biological Activities |
| This compound | C₈H₁₆O₃ | 160.21 | ~1.8 | Not directly studied |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 2.42 | Anaplerotic therapy for metabolic disorders[1] |
| 4-Methylheptanoic Acid | C₈H₁₆O₂ | 144.21 | 2.78 | Flavoring agent[2][3] |
| 2-Methoxy-6-icosynoic acid | C₂₁H₃₈O₃ | 338.5 | ~6.5 | Cytotoxicity against neuroblastoma cells[4] |
Predicted Biological Activities and Underlying Mechanisms
The introduction of a methoxy group to the heptanoic acid backbone is predicted to significantly alter its biological properties. The following sections detail the most probable bioactivities of this compound, with proposed mechanisms of action grounded in existing research.
Anticancer Potential: A Lesson from α-Methoxy Fatty Acids
Research has demonstrated that the presence of a methoxy group, particularly at the alpha position, can bestow potent cytotoxic properties upon fatty acids. For instance, (±)-2-methoxy-6-icosynoic acid has been shown to induce cell death in human neuroblastoma (SH-SY5Y) and cervical cancer (HeLa) cell lines, while its non-methoxylated counterpart was inactive.[4] Similarly, other α-methoxylated fatty acids have displayed anticancer properties against human leukemia and histiocytic lymphoma.[5]
Hypothesized Mechanism of Action: The methoxy group in this compound may enhance its cytotoxic efficacy through several mechanisms:
-
Increased Cellular Uptake: The ether linkage could alter the molecule's polarity, potentially facilitating its transport across the cancer cell membrane.
-
Disruption of Mitochondrial Function: Fatty acids can interfere with the mitochondrial respiratory chain and induce apoptosis. The methoxy group may enhance this effect.
-
Inhibition of Fatty Acid Synthase (FAS): FAS is a key enzyme complex that is overexpressed in many cancer cells and is crucial for their proliferation.[6] It is plausible that this compound could act as a competitive inhibitor of FAS.
Diagram 1: Hypothesized Anticancer Mechanism of this compound
Caption: Potential systemic circulation and effects of this compound.
Experimental Protocol: Assessing the Cytotoxicity of this compound
To validate the predicted anticancer activity of this compound, a robust and reproducible cytotoxicity assay is essential. The following protocol outlines a standard MTT assay for this purpose.
MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a human cancer cell line (e.g., SH-SY5Y neuroblastoma).
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Research Directions
The therapeutic potential of this compound can only be fully realized through a dedicated research program. Key areas for future investigation include:
-
Direct Biological Activity Studies: Conduct comprehensive in vitro and in vivo studies to confirm its anticancer, antimicrobial, and metabolic effects.
-
Mechanism of Action Elucidation: Utilize molecular biology and biochemical techniques to identify the specific cellular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize its potency and selectivity.
Conclusion
While direct experimental evidence is currently lacking, a thorough analysis of structurally related compounds strongly suggests that this compound is a molecule with significant therapeutic potential. Its predicted anticancer, antimicrobial, and metabolic regulatory properties warrant further investigation. The experimental protocols and future research directions outlined in this guide provide a clear path forward for elucidating the biological activities of this promising compound and exploring its potential applications in medicine.
References
-
2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. (2013). National Institutes of Health. [Link]
-
Fatty acids - Metoxy and acetoxy FA. Cyberlipid. [Link]
-
How Short-Chain Fatty Acids Affect Health and Weight. (2021). Healthline. [Link]
-
The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health. (2021). PubMed Central. [Link]
-
Health Benefits and Side Effects of Short-Chain Fatty Acids. (2022). MDPI. [Link]
-
The Role Of Short-Chain Fatty Acids. Ombre. [Link]
-
Role of Gut Microbiota-Generated Short-Chain Fatty Acids in Metabolic and Cardiovascular Health. (2020). ResearchGate. [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). National Institutes of Health. [Link]
-
4-Methylheptanoic acid. PubChem. [Link]
-
4-methyl heptanoic acid, 3302-03-2. The Good Scents Company. [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). ResearchGate. [Link]
-
Metabolic activation of carboxylic acids. (2008). PubMed. [Link]
-
Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. (2019). PubMed. [Link]
-
Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. (2022). National Institutes of Health. [Link]
-
Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. (2016). National Institutes of Health. [Link]
-
What are the new molecules for FAS inhibitors?. (2024). Patsnap Synapse. [Link]
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- 3. 4-methyl heptanoic acid, 3302-03-2 [thegoodscentscompany.com]
- 4. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoxy and acetoxy FA | Cyberlipid [cyberlipid.gerli.com]
- 6. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]
Spectroscopic Data of 4-Methoxyheptanoic Acid: A Technical Guide
Introduction
4-Methoxyheptanoic acid is a saturated fatty acid derivative characterized by a methoxy group at the C4 position. As with many organic molecules destined for applications in research, pharmaceuticals, and materials science, a comprehensive understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling unambiguous identification, purity assessment, and elucidation of its chemical environment.
This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. The data presented herein is a combination of predicted values based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this molecule.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following numbering scheme is used for the atoms in this compound:
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are presented in Table 3.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1400-1470 | Medium | C-H bend (aliphatic) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| 1080-1150 | Medium | C-O stretch (ether) |
| 920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Interpretation of the IR Spectrum
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band in the region of 2500-3300 cm⁻¹, which is due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch: The absorptions in the 2850-2960 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the aliphatic chain and the methoxy group.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl group of a saturated carboxylic acid.
-
C-O Stretch: The spectrum will also show C-O stretching vibrations for the carboxylic acid (around 1210-1320 cm⁻¹) and the ether linkage (around 1080-1150 cm⁻¹).
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectrum of this compound, obtained by electron ionization (EI), is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Intensity | Assignment |
| 160 | Low | [M]⁺ (Molecular Ion) |
| 129 | Medium | [M - OCH₃]⁺ |
| 115 | Medium | [M - COOH]⁺ |
| 87 | High | [CH₃OCH(CH₂)₂CH₃]⁺ (alpha-cleavage) |
| 73 | Medium | [CH(OCH₃)CH₂CH₃]⁺ |
| 45 | High | [COOH]⁺ |
Interpretation of the Mass Spectrum
The fragmentation of this compound upon electron ionization is predicted to follow several pathways:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 160, corresponding to the molecular weight of the compound. Its intensity is likely to be low.
-
Loss of a Methoxy Radical: A fragment ion at m/z 129 would result from the loss of a methoxy radical (•OCH₃).
-
Loss of the Carboxyl Group: The loss of the carboxylic acid group as a radical (•COOH) would lead to a fragment at m/z 115.
-
Alpha-Cleavage: Cleavage of the bond between C4 and C5 is a favorable fragmentation pathway for ethers, which would result in a stable oxonium ion at m/z 87. This is predicted to be a major peak in the spectrum.
-
Further Fragmentation: Other significant peaks are expected at m/z 73 and 45, corresponding to further fragmentation of the molecule.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for acquiring a GC-MS spectrum.
Conclusion
The predicted spectroscopic data presented in this guide provide a comprehensive overview of the expected NMR, IR, and MS characteristics of this compound. This information serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data. It is important to note that the actual experimental values may vary slightly depending on the specific instrumental conditions and sample preparation methods used.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
An In-depth Technical Guide to 4-Methoxyheptanoic Acid: Physicochemical Characteristics, Synthetic Strategy, and Analytical Validation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chemical Entity
In the realm of chemical research and drug development, scientists often encounter compounds that are not yet characterized in the existing literature. 4-Methoxyheptanoic acid is one such molecule. A thorough search of established chemical databases, including PubChem and Chemical Abstracts Service (CAS), reveals a notable absence of experimental data and a registered CAS number for this specific structure. This guide, therefore, deviates from a simple recitation of known facts. Instead, it is structured as a predictive and methodological whitepaper. It leverages established principles of physical organic chemistry and proven experimental workflows to provide researchers with a robust framework for synthesizing, characterizing, and understanding the physical properties of this compound. This document serves as a practical roadmap for the bench chemist and drug developer, detailing not just what its properties are likely to be, but how to confidently determine them.
Predicted Physicochemical and Structural Properties
The introduction of a methoxy group (-OCH₃) in place of a methyl group (-CH₃) or a simple hydrogen atom on an alkyl chain imparts significant changes to a molecule's physical characteristics. The oxygen atom introduces polarity, hydrogen bond accepting capability, and conformational effects that influence boiling point, solubility, and acidity. While experimental data for this compound is unavailable, we can predict its core properties based on the behavior of structurally similar compounds and computational models.[1][2]
The structural distinction between the commonly confused 4-methylheptanoic acid and the target molecule, this compound, is critical. The presence of the electronegative oxygen atom in the methoxy group is expected to lower the pKa (increase acidity) compared to its methyl analog and significantly alter its solubility profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale & Comparative Insight |
| Molecular Formula | C₈H₁₆O₃ | Calculated from the structure. |
| Molecular Weight | 160.21 g/mol | Sum of atomic weights.[3] |
| Appearance | Colorless to pale yellow liquid | Short-chain carboxylic acids and ethers are typically liquids at room temperature.[4] |
| Boiling Point | ~240-260 °C | Expected to be higher than 4-methylheptanoic acid (~235 °C) due to increased polarity and dipole-dipole interactions from the methoxy group, but lower than di-acids of similar molecular weight. Carboxylic acids exhibit high boiling points due to hydrogen-bonded dimerization.[4][5] |
| Density | ~0.95 - 1.05 g/mL | The addition of an oxygen atom generally increases density compared to the analogous hydrocarbon or alkyl-substituted acid. |
| Water Solubility | Moderately soluble | The methoxy group and the carboxylic acid headgroup will enhance water solubility compared to heptanoic or 4-methylheptanoic acid. However, the C7 alkyl backbone limits full miscibility. Solubility is expected to decrease with chain length.[4] |
| pKa | ~4.7 - 4.9 | The electron-withdrawing inductive effect of the methoxy group at the 4-position is expected to slightly increase the acidity (lower the pKa) compared to unsubstituted heptanoic acid (pKa ~4.89).[6] |
| LogP (o/w) | ~1.5 - 2.0 | The methoxy group will decrease the lipophilicity (LogP) compared to 4-methylheptanoic acid (XlogP3-AA: 2.5), making it more hydrophilic.[7] |
Proposed Synthesis and Purification Workflow
The synthesis of α- and β-methoxyalkanoic acids is well-documented.[8] For a γ-substituted (4-position) acid like this compound, a logical and robust approach involves the Michael addition of methanol to an appropriate α,β-unsaturated ester, followed by hydrolysis. This multi-step synthesis is designed to be self-validating at each stage through standard analytical techniques.
Diagram 1: Proposed Synthetic Pathway for this compound
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The Methoxy Motif: A Technical Guide to the Discovery, History, and Significance of Methoxy Fatty Acids
Preamble: Beyond the Canonical Lipid Landscape
In the vast and intricate world of lipid biochemistry, fatty acids represent a fundamental cornerstone, serving as primary building blocks for complex lipids, signaling molecules, and energy reservoirs. While the roles of saturated and unsaturated fatty acids are well-established, a fascinating and functionally diverse subclass, the methoxy fatty acids (MFAs), has steadily emerged from relative obscurity. Characterized by the presence of a methoxy (-OCH₃) group along their acyl chain, these modified lipids exhibit unique physicochemical properties that translate into a remarkable array of biological activities. This guide provides an in-depth technical exploration of the discovery, history, structural elucidation, synthesis, and biological significance of methoxy fatty acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for understanding and harnessing the potential of these intriguing molecules.
Chapter 1: A Serendipitous Discovery - Unveiling Methoxy Fatty Acids in Nature's Chemical Arsenal
The story of methoxy fatty acids begins not in the pristine environment of a modern laboratory, but within the complex chemical tapestry of marine and microbial ecosystems. Early lipid profiling studies, often targeting organisms from unique ecological niches, occasionally revealed fatty acids with unusual chromatographic and mass spectrometric behavior. These initial observations, often footnotes in broader lipidomic analyses, laid the groundwork for the eventual identification of a new class of modified lipids.
Whispers from the Deep: Marine Sponges as a Prolific Source
The first significant discoveries of methoxy fatty acids were made in marine sponges, organisms renowned for their production of a diverse array of bioactive secondary metabolites. Researchers investigating the phospholipid composition of various sponge species living in warm waters identified a series of saturated, monounsaturated, and diunsaturated 2-methoxylated fatty acids, with chain lengths ranging from 19 to 24 carbons.[1] These α-methoxy fatty acids were found to be integral components of the sponge's cellular membranes. It has been postulated that these compounds may originate from symbiotic bacteria residing within the sponge tissue, highlighting the intricate chemical interplay within these marine holobionts.[1]
The Mycobacterial Enigma: Methoxy Mycolic Acids and the Impermeable Cell Wall
Concurrently, the field of microbiology provided another critical avenue for the discovery of methoxy fatty acids. In 1938, Stodola and colleagues first isolated mycolic acids from Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] These exceptionally long-chain fatty acids, containing between 60 and 90 carbon atoms, are the defining feature of the mycobacterial cell wall.[2] Subsequent, more detailed analyses revealed that M. tuberculosis produces three main types of mycolic acids: alpha-, keto-, and methoxy-mycolic acids.[2] The methoxy-mycolic acids, constituting 10-15% of the total mycolic acid content, possess methoxy groups at various positions along their meromycolate chain.[2] This discovery was pivotal, as the unique and complex lipid composition of the mycobacterial cell wall, rich in mycolic acids, is largely responsible for the bacterium's intrinsic resistance to many antibiotics and its ability to survive within host macrophages.[2][3]
A Gastric Pathogen's Signature: Methoxy Fatty Acids in Helicobacter pylori
Further expanding the known distribution of methoxy fatty acids, later studies identified their presence in the gastric pathogen Helicobacter pylori. Analysis of the total lipids of H. pylori revealed the presence of two unique fatty acids: 11-methoxy-heptadecanoic acid and 11-methoxy-nonadecanoic acid.[4] The discovery of these novel methoxy fatty acids was so significant that it contributed to the reclassification of the bacterium from the Campylobacter genus to the newly created Helicobacter genus. It has been suggested that these methoxy fatty acids may play a role in the bacterium's remarkable ability to survive in the harsh acidic environment of the human stomach.[4]
Chapter 2: Deciphering the Methoxy Code - Structural Elucidation and Synthesis
The identification of these unusual lipids spurred efforts to determine their precise chemical structures and to develop synthetic routes to access them in quantities sufficient for biological evaluation. This endeavor required a combination of sophisticated analytical techniques and creative synthetic chemistry.
The Analytical Toolkit: Unmasking the Methoxy Group
The structural elucidation of methoxy fatty acids has heavily relied on a combination of chromatographic and spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) has been a workhorse in this field. For analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). The electron ionization (EI) mass spectra of FAMEs provide characteristic fragmentation patterns that can reveal the presence and location of a methoxy group.
Table 1: Key Mass Spectral Fragments for the Identification of Methoxy Fatty Acid Methyl Esters (FAMEs)
| Fragment Type | Description | Diagnostic Significance |
| Molecular Ion (M⁺) | The intact ionized molecule. | Provides the molecular weight of the FAME. Often weak or absent in EI-MS for long-chain FAMEs. |
| α-Cleavage Ions | Fragmentation adjacent to the methoxy group. | Highly diagnostic for the position of the methoxy group. For a 2-methoxy FAME, a prominent ion at m/z 103 is often observed. |
| [M-31]⁺ | Loss of the methoxy group (-OCH₃). | A common fragment indicating the presence of a methoxy substituent. |
| [M-73]⁺ | For 2-methoxy FAMEs, loss of the C1-C3 fragment including the methoxy group. | A characteristic fragment for α-methoxy fatty acids. |
| Rearrangement Ions | Ions formed through hydrogen rearrangements. | Can provide additional structural information. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly with electrospray ionization (ESI), has emerged as a powerful tool for the analysis of intact methoxy fatty acids and their derivatives, especially for less volatile and more complex structures.[5][6]
This protocol outlines a general procedure for the extraction, derivatization, and GC-MS analysis of fatty acids from bacterial cells, with a focus on identifying methoxy fatty acids.
1. Lipid Extraction: a. Harvest bacterial cells from culture by centrifugation. b. Lyophilize the cell pellet to remove water. c. Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8 v/v/v) single-phase system. d. After incubation, add chloroform and water to induce phase separation. e. Collect the lower organic phase containing the lipids.
2. Saponification and Methylation (to form FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 0.5 M sodium methoxide in methanol and heat at 50°C for 10 minutes to saponify ester-linked fatty acids. c. Neutralize the reaction with glacial acetic acid. d. For amide-linked fatty acids, a subsequent acid hydrolysis step may be necessary. e. Extract the FAMEs with hexane.
3. GC-MS Analysis: a. Inject the hexane extract containing FAMEs into the GC-MS system. b. GC Conditions:
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for general fatty acid profiling.[7]
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 240°C) to elute a wide range of FAMEs.[7] c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-430.[7]
- Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and look for the characteristic fragmentation patterns of methoxy FAMEs as described in Table 1.
The Art of Synthesis: Constructing Methoxy Fatty Acids in the Lab
The total synthesis of methoxy fatty acids has been crucial for confirming their structures and providing material for biological testing. A common strategy for the synthesis of α-methoxy fatty acids involves the methylation of the corresponding α-hydroxy fatty acid.
Caption: A generalized workflow for the chemical synthesis of α-methoxy fatty acids.
For instance, the synthesis of 2-methoxydecanoic acid has been achieved by the methylation of 2-hydroxydecanoic acid.[8] This synthetic approach allows for the preparation of a range of saturated and unsaturated methoxy fatty acids for further investigation.
Chapter 3: The Biological Mandate - Diverse Roles of Methoxy Fatty Acids
The presence of a methoxy group, while seemingly a minor modification, imparts significant changes to the physicochemical properties of a fatty acid, leading to a diverse range of biological activities.
A Shield Against Pathogens: Antimicrobial and Antifungal Activity
One of the most prominent biological roles of methoxy fatty acids is their antimicrobial activity.
-
Against Mycobacterium tuberculosis: Saturated 2-methoxylated fatty acids have demonstrated inhibitory activity against M. tuberculosis.[8] For example, 2-methoxydecanoic acid shows significant inhibition of this pathogen.[8] This finding suggests that methoxy fatty acids from marine sponges may serve as a defense mechanism against mycobacterial infections.[8]
-
General Antimicrobial Properties: Methoxy fatty acids isolated from Caribbean sponges have also shown broader antimicrobial activity.[1] It is hypothesized that the methoxy group alters the fatty acid's interaction with bacterial cell membranes, leading to disruption and cell death.
A Double-Edged Sword: Cytotoxicity towards Cancer Cells
Several studies have highlighted the cytotoxic potential of methoxy fatty acids against various cancer cell lines.
-
(±)-2-methoxy-13-methyltetradecanoic acid , a branched-chain methoxy fatty acid identified in the sponge Amphimedon complanata, has been shown to be cytotoxic to human leukemia cells.[9]
-
The synthetic novel fatty acid, (±)-2-methoxy-6-icosynoic acid , displayed cytotoxicity against human neuroblastoma and adenocarcinoma cervix cell lines.[10] Interestingly, its non-methoxylated counterpart showed no such activity, underscoring the importance of the methoxy group for its cytotoxic effect.[10]
The proposed mechanism for this cytotoxicity involves the induction of apoptosis and necrosis.[11][12] The presence of the methoxy group may enhance the fatty acid's ability to integrate into and disrupt cancer cell membranes, leading to mitochondrial depolarization and the initiation of cell death pathways.[11][12]
Caption: A simplified diagram illustrating a potential mechanism of methoxy fatty acid-induced cytotoxicity in cancer cells.
The Structural Scaffold of a Formidable Pathogen: Methoxy Mycolic Acids in M. tuberculosis
In M. tuberculosis, methoxy mycolic acids are not just passive structural components of the cell wall. They play a crucial role in the bacterium's virulence and its interaction with the host immune system.
-
Cell Wall Integrity and Permeability: The mycolic acid layer, including the methoxy species, creates a highly impermeable barrier, protecting the bacterium from hydrophilic antibiotics and the host's immune defenses.[2]
-
Modulation of Host Lipid Metabolism: Methoxy-mycolic acids have been shown to induce the formation of multi-vacuolar giant cells, a hallmark of tuberculosis granulomas.[13] In contrast, keto-mycolic acids promote the accumulation of lipid droplets rich in esterified cholesterol in macrophages, creating a favorable environment for mycobacterial growth.[13] The differential regulation of methoxy and keto mycolic acid synthesis may represent a strategy for M. tuberculosis to manipulate the host cell environment at different stages of infection.[13][14]
Chapter 4: Future Horizons - Methoxy Fatty Acids in Drug Development and Diagnostics
The unique biological activities of methoxy fatty acids position them as promising candidates for the development of new therapeutic agents and diagnostic tools.
-
Novel Antimicrobials: The activity of methoxy fatty acids against M. tuberculosis makes them attractive leads for the development of new anti-tuberculosis drugs, particularly in the face of rising antibiotic resistance.
-
Anticancer Agents: The selective cytotoxicity of certain methoxy fatty acids towards cancer cells warrants further investigation into their potential as anticancer therapeutics. Their ability to induce apoptosis suggests they could be used alone or in combination with existing chemotherapies.
-
Diagnostic Biomarkers: The presence of unique methoxy fatty acids in pathogens like H. pylori suggests their potential use as diagnostic biomarkers for infection.[4] Analysis of gastric biopsies or other clinical samples for these specific lipids could provide a rapid and accurate method for diagnosis.
Conclusion
The journey of methoxy fatty acids, from their serendipitous discovery in diverse natural sources to our current understanding of their complex biological roles, is a testament to the power of chemical exploration. These once-overlooked lipids have emerged as key players in host-pathogen interactions, microbial defense, and cancer cell biology. As analytical techniques become more sensitive and synthetic methodologies more refined, the full potential of methoxy fatty acids in medicine and biotechnology is yet to be unlocked. This guide has provided a comprehensive overview of our current knowledge, with the hope of inspiring further research into this fascinating and promising class of molecules.
References
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Carballeira, N. M., Cruz, H., Kwong, C. D., Wan, B., & Franzblau, S. (2004). 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria? Lipids, 39(7), 675–680. [Link]
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Dubnau, E., Chan, J., Ray, M., Jakob-Dubnau, T., & Yu, K. (2000). A common mechanism for the biosynthesis of methoxy and cyclopropyl mycolic acids in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 97(19), 10320–10325. [Link]
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Ohol, Y. M., Goetz, D. H., Chan, J., & Behar, S. M. (2010). Mycolates of Mycobacterium tuberculosis modulate the flow of cholesterol for bacillary proliferation in murine macrophages. Journal of bacteriology, 192(23), 6061–6070. [Link]
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Bhatt, A., Molle, V., Besra, G. S., Kremer, L., & Jacobs, W. R. (2007). Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus. Molecular microbiology, 64(6), 1421–1429. [Link]
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Hirai, Y., Haque, M., Yoshida, M., Yokota, K., Yasuda, T., & Oguma, K. (1995). Lipid composition and fatty acid analysis of Helicobacter pylori. FEMS immunology and medical microbiology, 12(3-4), 247–252. [Link]
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Li, W., He, Y., & Zhang, L. (2023). Effect of Mycolic Acids on Host Immunity and Lipid Metabolism. International journal of molecular sciences, 25(1), 387. [Link]
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Mycolic acid. (2023, December 29). In Wikipedia. [Link]
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Agilent Technologies. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. [Link]
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Carballeira, N. M., & Shalabi, F. (1994). Two novel naturally occurring alpha-methoxy acids from the phospholipids of two Caribbean sponges. Journal of natural products, 57(11), 1593–1597. [Link]
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de P. Campos-Buzzi, F., Meira, E. B., & Cechinel-Filho, V. (2008). Comparative toxicity of fatty acids on a macrophage cell line (J774). Toxicology, 244(2-3), 146–155. [Link]
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de P. Campos-Buzzi, F., Meira, E. B., & Cechinel-Filho, V. (2008). Comparative toxicity of fatty acids on a macrophage cell line (J774). ResearchGate. [Link]
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Carballeira, N. M., Reyes, M., Sostre, A., & Rodriguez, A. D. (2003). The first total synthesis of the marine fatty acid (±)-2-methoxy-13- methyltetradecanoic acid: A cytotoxic fatty acid to leukemia cells. Chemistry and physics of lipids, 126(2), 149–153. [Link]
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Carballeira, N. M., Montalvo, E., & De La Cruz, C. (2013). 2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Chemistry and physics of lipids, 172-173, 14–19. [Link]
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D'Orazio, M., Di Gennaro, A., & Fantini, M. C. (2018). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food samples. Talanta, 185, 416-424. [Link]
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Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Synthesis, Characterization, and Application of Branched-Chain Carboxylic Acids, Focusing on 4-Methylheptanoic Acid
Senior Application Scientist Note: The initial query for "4-Methoxyheptanoic acid" did not yield a specific CAS (Chemical Abstracts Service) number or substantial technical data within established chemical databases. This suggests the compound is not commonly synthesized or commercially available. To provide a comprehensive and technically valuable guide as requested, this document will focus on the structurally analogous and well-documented compound, 4-Methylheptanoic acid . The principles of synthesis, analysis, and handling discussed herein are broadly applicable to other branched-chain medium-chain fatty acids and serve as a robust framework for researchers in the field.
4-Methylheptanoic acid is a branched-chain fatty acid that exists as a chiral molecule. The racemic mixture and its individual enantiomers are cataloged with distinct identifiers.
-
IUPAC Name: 4-methylheptanoic acid
-
Molecular Formula: C₈H₁₆O₂[1]
-
InChI Key: LXHFVSWWDNNDPW-UHFFFAOYSA-N[2]
Table 1: CAS Registry Numbers for 4-Methylheptanoic Acid and its Stereoisomers
| Compound Form | CAS Number | Reference |
|---|---|---|
| Racemic Mixture ((±)-4-Methylheptanoic acid) | 3302-03-2 | [1][2][3] |
| (S)-(+)-4-Methylheptanoic acid | 40482-40-4 | [4] |
| (R)-(-)-4-Methylheptanoic acid | 115109-01-8 | |
The methyl branch at the C-4 position significantly influences the molecule's physical properties compared to its linear isomer, heptanoic acid (CAS 111-14-8)[5]. This branching disrupts intermolecular packing, generally leading to a lower boiling point and altered solubility characteristics[1].
Table 2: Physicochemical Properties of (rac)-4-Methylheptanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 234-235 °C (at 760 mmHg, est.) | [3] |
| Density | 0.879 - 0.885 g/mL @ 25 °C | [3] |
| Refractive Index | 1.427 - 1.433 @ 20 °C | [3] |
| Water Solubility | 592.1 mg/L @ 25 °C (est.) | [3] |
| logP (o/w) | 2.719 (est.) |[3] |
Synthesis of 4-Methylheptanoic Acid: A Mechanistic Approach
The synthesis of 4-methyl-substituted carboxylic acids can be efficiently achieved via several classic organic chemistry methodologies, with the malonic ester synthesis being a primary example. This method provides a reliable way to form the carbon-carbon bond at the α-position to a carboxyl group's precursor.
The causality behind this choice of pathway lies in its versatility and control. The protons alpha to the two carbonyl groups of diethyl malonate are highly acidic, allowing for easy deprotonation by a moderately strong base like sodium ethoxide. The resulting enolate is a potent nucleophile that can be alkylated with a suitable haloalkane. A second hydrolysis and decarboxylation step then yields the desired carboxylic acid.
Conceptual Synthesis Workflow
The logical flow for synthesizing 4-methylheptanoic acid begins with selecting a precursor that can introduce the "4-methylheptan-" skeleton. In a malonic ester synthesis, this is achieved by using a 2-bromohexane, which, upon reaction, will form the main carbon chain.
Caption: Malonic ester synthesis pathway for 4-methylheptanoic acid.
Experimental Protocol: Malonic Ester Synthesis
This protocol is a representative, self-validating procedure. Each step includes purification and checks to ensure the reaction proceeds as intended before moving to the next.
-
Step 1: Preparation of Sodium Ethoxide and Enolate Formation
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add 25 mL of absolute ethanol.
-
Carefully add 1.2 g of sodium metal (cut into small pieces) to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Once the sodium is fully dissolved and the solution has cooled, add 8.0 g of diethyl malonate via the addition funnel. Stir for 30 minutes at room temperature to ensure complete formation of the malonate enolate.
-
-
Step 2: Alkylation
-
Add 8.3 g of 2-bromohexane dropwise to the stirred enolate solution. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of diethyl malonate.
-
-
Step 3: Work-up and Purification of the Ester
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dialkylated ester. Purify via vacuum distillation.
-
-
Step 4: Saponification and Decarboxylation
-
To the purified ester, add a solution of 10 g of sodium hydroxide in 50 mL of water and 20 mL of ethanol.
-
Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the esters.
-
Distill off the ethanol. Cool the remaining aqueous solution and carefully acidify with concentrated HCl until the pH is ~1-2 (test with pH paper). Carbon dioxide will evolve during this step as the malonic acid intermediate decarboxylates.
-
Extract the final product, 4-methylheptanoic acid, with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation.
-
Analytical Characterization
Confirming the identity and purity of the synthesized 4-methylheptanoic acid is critical. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like medium-chain fatty acids. Due to the polarity of the carboxylic acid group, derivatization to a more volatile ester (e.g., a methyl ester, FAME) is often required to improve chromatographic peak shape and thermal stability[6].
Caption: General workflow for the GC-MS analysis of carboxylic acids.
Protocol: GC-MS Analysis via FAME Derivatization
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized 4-methylheptanoic acid into a vial.
-
Derivatization: Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-MeOH). Cap the vial tightly and heat at 60 °C for 30 minutes. This reaction converts the carboxylic acid to its corresponding fatty acid methyl ester (FAME).
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAME, to a clean GC vial.
-
GC-MS Analysis: Inject 1 µL of the hexane solution into the GC-MS system.
-
Typical GC Column: A polar column like a DB-225ms is often used for FAME analysis to achieve good separation[6].
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
MS Detection: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-300.
-
Expected Spectroscopic Data
The resulting data should be compared against known literature values or spectral libraries to confirm the compound's identity.
Table 3: Key Characterization Data for 4-Methylheptanoic Acid
| Analysis Type | Expected Data | Reference |
|---|---|---|
| ¹³C NMR | Characteristic peaks for the carboxyl carbon (~180 ppm), the chiral center C-4, and the methyl group carbon. A computed spectrum is available for reference. | [2][7] |
| GC-MS | A specific retention time for the FAME derivative. The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of a methoxy group, McLafferty rearrangement). |[2][4][8] |
Applications and Biological Relevance
-
Flavor and Fragrance Industry: 4-Methylheptanoic acid is used as a flavoring agent in the food industry due to its distinct odor profile[1][2].
-
Chemical Synthesis: It serves as a valuable intermediate or building block in the synthesis of more complex molecules, such as surfactants, lubricants, and plasticizers[1].
-
Pharmaceutical Research: While direct applications are limited, its structure as a branched-chain fatty acid makes it a candidate for investigation in drug formulations where specific lipophilic properties are desired[1].
-
Antimicrobial Studies: Some limited research has suggested potential antimicrobial activity against certain bacterial and fungal strains, although this area requires more extensive investigation[1].
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with a thorough understanding of the chemical hazards involved.
-
Hazard Identification: 4-Methylheptanoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4][9].
-
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[9].
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists[9].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat[9].
-
-
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[9].
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.
-
References
- Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service.
- Smolecule. (2023, August 15). Buy 4-Methylheptanoic acid | 3302-03-2.
- Smolecule. (n.d.). Buy Heptanoic acid, 4-methoxyphenyl ester | 56052-15-4.
- Bar-Joseph, G., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. Clinical Chimica Acta, 532, 172-180.
- ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylheptanoic acid.
- ResearchGate. (n.d.). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry.
- Sigma-Aldrich. (n.d.). 4-amino-7-methoxy-7-oxoheptanoic acid | 1780793-64-7.
- MDPI. (n.d.). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
- SpectraBase. (n.d.). 4-Methylheptanoic acid - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). Heptanoic acid, 4-formyl-2-methoxyphenyl ester.
- PubChem. (n.d.). 4-Methylheptanoic acid.
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- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-4-methylheptanoic acid.
- The Good Scents Company. (n.d.). 4-methyl heptanoic acid, 3302-03-2.
- PubChem. (n.d.). Heptanoic acid, 4-methoxyphenyl ester.
- Metasci. (n.d.). Safety Data Sheet 4-Methyloctanoic acid.
- Sigma-Aldrich. (n.d.). Heptanoic acid 97%, FG | 111-14-8.
- MedChemExpress. (n.d.). 4-Methyloctanoic acid-SDS.
- Chemical Bull. (2024, June 11). Key Strategies To Control 4-methyl Octanoic Acid Levels.
- PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid.
- ResearchGate. (n.d.). Synthesis of members of the 4‐methyloctanoic acid series.
- PubChem. (n.d.). (4S)-7,7-dimethoxy-4-methylheptanoic acid.
- Google Patents. (n.d.). CN101525286A - Process for preparing 4-methyl caprylic acid.
- Synchem. (n.d.). 4-Methylheptanoic acid.
- Organic Syntheses. (n.d.). 3-methylheptanoic acid.
- PubChemLite. (n.d.). 4-methylheptanoic acid (C8H16O2).
- ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids.
- ResearchGate. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids.
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- Human Metabolome Database. (2022, July 8). Showing metabocard for 4-methylhexanoic acid (HMDB0340508).
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Potential Isomers of Methoxyheptanoic Acid
Abstract
This technical guide provides a comprehensive exploration of the isomeric landscape of methoxyheptanoic acid (C₈H₁₆O₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define the identity and potential function of these molecules. We will systematically dissect the constitutional (structural) isomers and stereoisomers of methoxyheptanoic acid, grounding the discussion in the principles of IUPAC nomenclature. Furthermore, this guide outlines robust analytical methodologies for the separation, identification, and characterization of these isomers, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: Beyond the Molecular Formula
In the realm of organic chemistry and pharmaceutical development, a compound's molecular formula, such as C₈H₁₆O₃ for methoxyheptanoic acid, represents merely the starting point of its identity. The specific arrangement of these atoms gives rise to isomers—molecules with identical formulas but distinct structures and, consequently, different chemical and biological properties. This structural diversity is not a trivial matter; the therapeutic efficacy of a drug can be confined to a single isomer, while others may be inactive or even induce adverse effects.
Methoxyheptanoic acid, a derivative of the seven-carbon fatty acid, presents a rich field for isomeric exploration. The introduction of a methoxy group (-OCH₃) onto the heptanoic acid backbone creates numerous possibilities for constitutional isomerism and, critically, introduces chirality at most substitution positions. This guide provides the foundational knowledge required to navigate this complexity.
The Isomeric Universe of C₈H₁₆O₃
Isomers are broadly classified into two main categories: constitutional isomers and stereoisomers. Our exploration of methoxyheptanoic acid will follow this fundamental division.
Figure 1: Classification flowchart for isomers of methoxyheptanoic acid.
Constitutional (Structural) Isomers
Constitutional isomers, also known as structural isomers, share the same molecular formula but differ in the connectivity of their atoms. For C₈H₁₆O₃, this leads to significant diversity.
-
Positional Isomers: These isomers arise from the different possible locations of the methoxy group on the seven-carbon chain of heptanoic acid. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature precisely defines each isomer. The carboxylic acid carbon is designated as C1.
-
2-methoxyheptanoic acid
-
3-methoxyheptanoic acid
-
4-methoxyheptanoic acid
-
5-methoxyheptanoic acid
-
6-methoxyheptanoic acid
-
7-methoxyheptanoic acid
-
-
Chain Isomers: In this type of isomerism, the arrangement of the carbon skeleton itself is different. For example, instead of a seven-carbon (heptyl) chain, we could have a methoxy-substituted, methyl-branched hexanoic acid. An example would be 2-methoxy-3-methylhexanoic acid, which also has the formula C₈H₁₆O₃. The number of possible chain isomers is extensive.
-
Functional Group Isomers: These isomers have different functional groups, leading to vastly different chemical properties. While our focus is "methoxyheptanoic acid," other molecules with the formula C₈H₁₆O₃ include:
-
Esters: For example, methyl 3-hydroxyoctanoate or ethyl 2-hydroxyhexanoate.
-
Hydroxy Ethers with other functionalities: Molecules containing hydroxyl, ether, and aldehyde or ketone groups.
-
Stereoisomers
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms. This is a critical concept in drug development, as biological systems (like enzymes and receptors) are chiral and often interact with only one specific stereoisomer.
-
Chirality and Enantiomers: A carbon atom bonded to four different groups is a "chiral center" or "stereocenter." Molecules with a single chiral center are chiral and exist as a pair of non-superimposable mirror images called enantiomers .
-
With the exception of 7-methoxyheptanoic acid (where the C7 carbon is bonded to two hydrogens), all other positional isomers of methoxyheptanoic acid (2-methoxy through 6-methoxy) possess a chiral center at the carbon bearing the methoxy group.
-
For example, 2-methoxyheptanoic acid exists as two enantiomers:
-
(R)-2-methoxyheptanoic acid
-
(S)-2-methoxyheptanoic acid
-
-
The 'R' (from the Latin rectus, right) and 'S' (from the Latin sinister, left) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents attached to the chiral center.
-
Table 1: Chirality in Positional Isomers of Methoxyheptanoic Acid
| IUPAC Name | Position of Methoxy Group | Chiral Center Location | Existence of Enantiomers |
| 2-Methoxyheptanoic acid | C2 | C2 | Yes (R/S pair) |
| 3-Methoxyheptanoic acid | C3 | C3 | Yes (R/S pair) |
| This compound | C4 | C4 | Yes (R/S pair) |
| 5-Methoxyheptanoic acid | C5 | C5 | Yes (R/S pair) |
| 6-Methoxyheptanoic acid | C6 | C6 | Yes (R/S pair) |
| 7-Methoxyheptanoic acid | C7 | None | No |
-
Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers arise when a molecule has two or more chiral centers. For the specific case of methoxyheptanoic acid (with one methoxy group), diastereomers are not formed. However, if a second substituent were added, creating a second chiral center, diastereomeric forms would be possible.
Analytical Strategy: A Self-Validating Workflow for Isomer Identification
Distinguishing between the various isomers of methoxyheptanoic acid requires a multi-technique analytical approach. The choice of each technique is deliberate, designed to answer a specific question about the molecule's structure, creating a self-validating system where results from one method corroborate another.
Figure 2: A representative analytical workflow for the separation and identification of methoxyheptanoic acid isomers.
Step 1: Separation of Constitutional Isomers
Causality: Constitutional isomers have different physical properties, such as boiling points and polarities. This difference is the basis for their separation via chromatography.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate positional and chain isomers and confirm their molecular weight.
-
Rationale: GC is highly effective at separating volatile compounds based on boiling point and interaction with the stationary phase. The MS detector provides definitive mass information. Carboxylic acids are often derivatized to their more volatile methyl esters (FAMEs) prior to GC analysis to improve peak shape and thermal stability.[1][2][3]
-
Methodology:
-
Derivatization (Esterification): React a 1 mg sample of the isomer mixture with 2 mL of 2% H₂SO₄ in methanol. Heat at 60°C for 30 minutes to form the methyl esters.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly and allow the layers to separate. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
GC-MS Injection: Inject 1 µL of the hexane extract into a GC-MS system.
-
GC Conditions:
-
Column: A polar capillary column (e.g., biscyanopropyl polysiloxane) is crucial for resolving positional isomers.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Expected Outcome: A chromatogram showing distinct peaks for each constitutional isomer. The mass spectrum for each peak will show a molecular ion corresponding to the FAME of methoxyheptanoic acid (C₉H₁₈O₃, M.W. 174.24 g/mol ), confirming the elemental composition.
Step 2: Separation of Enantiomers
Causality: Enantiomers have identical physical properties in an achiral environment. Therefore, separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) in HPLC.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the R and S enantiomers of a specific, isolated constitutional isomer.
-
Rationale: Chiral HPLC is the gold standard for enantioseparation.[4][5][6] The CSP forms transient, diastereomeric complexes with the enantiomers, which have different energies and thus different retention times, allowing for their separation.
-
Methodology:
-
Sample Preparation: Dissolve 1 mg of an isolated constitutional isomer (e.g., 2-methoxyheptanoic acid) in 10 mL of the mobile phase.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is a versatile starting point for separating chiral carboxylic acids.[6][7]
-
Mobile Phase: A mixture of hexane and a tertiary alcohol (like tert-butanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often effective.[7] An isocratic flow of 90:10 (v/v) Hexane:tert-Butanol could be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (for the carboxyl group).
-
-
-
Expected Outcome: A chromatogram showing two well-resolved peaks for the R and S enantiomers from a racemic sample.
Step 3: Structural Confirmation and Identification
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To unambiguously determine the connectivity of an isolated isomer, thus confirming its identity (e.g., 2-methoxy vs. 3-methoxy).
-
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of signals create a unique fingerprint for each constitutional isomer.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
-
Data Interpretation:
-
¹H NMR: The spectrum of 2-methoxyheptanoic acid will feature a distinct signal for the proton on C2 (a multiplet at ~3.5-4.0 ppm), coupled to the methoxy protons and the C3 protons. In contrast, 3-methoxyheptanoic acid will show this signal further upfield and with a different splitting pattern. The methoxy group itself will appear as a sharp singlet (~3.3 ppm) in all isomers.
-
¹³C NMR: The chemical shift of the carbon atom bonded to the methoxy group is highly diagnostic of its position along the chain.
-
Table 2: Predicted Diagnostic ¹H NMR Signals for Methoxyheptanoic Acid Isomers
| Isomer | Diagnostic Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| 2-Methoxyheptanoic acid | H at C2 | ~3.6 | Doublet of Doublets (dd) |
| 3-Methoxyheptanoic acid | H at C3 | ~3.4 | Multiplet (m) |
| 7-Methoxyheptanoic acid | H₂ at C7 | ~3.35 | Triplet (t) |
Protocol: Polarimetry
-
Objective: To determine the direction of optical rotation of a separated enantiomer and assess its enantiomeric purity.
-
Rationale: Enantiomers rotate plane-polarized light in equal but opposite directions. This property, called optical activity, is the defining physical difference between them.
-
Methodology:
-
Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c) in a suitable solvent (e.g., ethanol).
-
Measurement: Place the solution in a polarimeter cell of a known path length (l) and measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) .
-
-
Expected Outcome: One enantiomer will yield a positive (+) specific rotation (dextrorotatory), while its mirror image will yield a negative (-) value of the same magnitude (levorotatory). A 50:50 racemic mixture will have a specific rotation of zero.
Conclusion: The Imperative of Isomeric Purity
The comprehensive analysis of methoxyheptanoic acid isomers is a paradigmatic example of the rigor required in modern chemical and pharmaceutical science. This guide has demonstrated that a single molecular formula, C₈H₁₆O₃, conceals a vast array of distinct chemical entities. Understanding the potential constitutional and stereoisomers is the first step. The subsequent application of a logical, multi-step analytical workflow—employing chromatographic separation and spectroscopic identification—is essential for isolating and characterizing these individual molecules. For any application where molecular recognition is key, from drug-receptor binding to polymer science, the ability to distinguish and control isomeric identity is not merely an academic exercise but a fundamental prerequisite for safety, efficacy, and innovation.
References
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]
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Metherel, A. H., & Stark, K. D. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 909, 28-35. [Link]
-
Shimadzu. (n.d.). Analysis of Fatty Acid Methyl Ester C18 Isomers. LabRulez GCMS. [Link]
- Perrut, M., & Jusforgues, P. (2003). Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. YesWeLab. [Link]
-
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO. [Link]
-
Drake, T. J., et al. (1994). Determination of enantiomers in ephedrine mixtures by polarimetry. Journal of Pharmaceutical Sciences, 83(9), 1310-4. [Link]
-
LibreTexts Chemistry. (2019). 5.5 Polarimetry. [Link]
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LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]
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4-Methoxyheptanoic Acid: A Technical Guide for Researchers
An In-Depth Exploration of a Novel Saturated Fatty Acid: Synthesis, Properties, and Potential Biological Significance
Foreword: Navigating the Uncharted Territory of 4-Methoxyheptanoic Acid
For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide delves into the technical landscape of this compound, a saturated fatty acid derivative that, despite its simple structure, remains largely uncharted in scientific literature. The conspicuous absence of extensive research on this molecule presents both a challenge and a significant opportunity. While direct experimental data is scarce, this document aims to provide a comprehensive overview by drawing parallels with structurally related compounds, particularly its more studied counterpart, 4-methylheptanoic acid, and other methoxy-substituted fatty acids. By synthesizing information on general synthetic methodologies, predictable chemical properties, and plausible biological activities, this guide serves as a foundational resource for scientists poised to investigate the potential of this compound.
Molecular Profile and Physicochemical Properties
This compound is a carboxylic acid with a seven-carbon chain, distinguished by a methoxy group at the fourth carbon position. Its structure suggests a chiral center at C4, indicating the potential for (R) and (S) enantiomers, each potentially possessing distinct biological activities.
Structural Details
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₆O₃
-
Molecular Weight: 160.21 g/mol [1]
-
Structure:
Predicted Physicochemical Properties
Due to the lack of direct experimental data, the following properties are predicted based on its structure and comparison with similar molecules like 4-methylheptanoic acid.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Similar to other short-to-medium chain fatty acids. |
| Boiling Point | Higher than heptanoic acid | The methoxy group increases polarity and molecular weight. |
| Solubility | Slightly soluble in water; soluble in organic solvents | The carboxylic acid group confers some water solubility, while the alkyl chain and methoxy group enhance solubility in nonpolar solvents. |
| pKa | ~4.8 - 5.0 | Typical for a carboxylic acid. |
Synthesis of this compound: Strategies and Considerations
The synthesis of this compound is not explicitly detailed in readily available literature. However, established organic chemistry principles allow for the postulation of several viable synthetic pathways.
Proposed Synthetic Routes
A plausible approach involves the nucleophilic substitution of a suitable leaving group at the C4 position of a heptanoic acid derivative with a methoxide source.
Workflow for a Potential Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol (Hypothetical):
-
Protection of the Carboxylic Acid: The carboxylic acid of a suitable starting material, such as 4-hydroxyheptanoic acid, would first be protected, commonly as an ester (e.g., methyl or ethyl ester), to prevent its interference in subsequent reactions.
-
Introduction of the Methoxy Group:
-
From a Hydroxy Precursor: If starting with a 4-hydroxyheptanoate, a Williamson ether synthesis can be employed. The hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.
-
From an Unsaturated Precursor: An alternative route could start from an unsaturated precursor, such as hept-3-enoic acid. Methoxymercuration-demercuration would regioselectively add a methoxy group and a hydrogen across the double bond.
-
-
Deprotection: The protecting group on the carboxylic acid is removed via hydrolysis (acidic or basic) to yield the final product, this compound.
-
Purification: Purification would likely involve column chromatography to separate the product from unreacted starting materials and byproducts.
A Note on Artifact Formation
It is crucial for researchers to be aware that methoxy-substituted fatty acids can be formed as artifacts during the esterification of unsaturated fatty acids using methanol in the presence of catalysts like boron trifluoride. This occurs through the addition of methanol across a double bond. Therefore, analytical identification of this compound in a biological sample must be carefully scrutinized to rule out its formation during sample preparation.
Potential Biological Activities and Therapeutic Relevance
While no biological activities have been directly reported for this compound, the activities of structurally similar compounds provide a basis for postulating its potential roles.
Anticancer Potential
Studies on other methoxy-substituted fatty acids have revealed significant cytotoxic effects against cancer cell lines. For instance, (±)-2-methoxy-6-icosynoic acid has demonstrated potent activity against human neuroblastoma and adenocarcinoma cells, with EC₅₀ values in the low micromolar range.[2] This activity was notably absent in its non-methoxylated analog. The presence of the methoxy group appears to be a critical determinant of this enhanced cytotoxicity.[2] It is plausible that this compound could exhibit similar, albeit likely less potent, anticancer properties.
Potential Mechanism of Action (Hypothesized):
The mechanism by which methoxylated fatty acids exert their anticancer effects is not fully elucidated but may involve:
-
Induction of Apoptosis: Disruption of mitochondrial membrane potential and activation of caspase cascades.
-
Alteration of Cell Membrane Properties: The methoxy group may influence membrane fluidity and the function of membrane-bound proteins.
-
Metabolic Disruption: Interference with fatty acid metabolism pathways that are often dysregulated in cancer cells.
Metabolic Regulation
Derivatives of methoxy-substituted phenolic acids, such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of ferulic acid, have been shown to improve hepatic lipid metabolism.[3][4] HMPA has demonstrated anti-obesity effects and the ability to reduce hepatic steatosis in animal models.[3][4] These effects are mediated, in part, through the activation of G protein-coupled receptors like GPR41.[3][4] While this compound is structurally distinct from HMPA, the presence of a methoxy group suggests that it could potentially interact with signaling pathways involved in metabolic regulation.
Signaling Pathway Implication:
Caption: A generalized pathway for the potential metabolic effects of this compound.
Antimicrobial Activity
Limited studies on 4-methylheptanoic acid suggest potential antimicrobial activity against certain bacteria and fungi.[1] It is conceivable that this compound could also possess antimicrobial properties, which would warrant investigation.
Analytical Methodologies
The analysis of this compound would likely employ standard techniques used for other fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocol for GC-MS Analysis:
-
Esterification: The carboxylic acid group of this compound must be derivatized to a more volatile ester, typically a methyl ester. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) or with a reagent like diazomethane (with appropriate safety precautions).
-
Extraction: The resulting methyl 4-methoxyheptanoate is extracted from the reaction mixture using an organic solvent such as hexane or diethyl ether.
-
GC Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation from other components.
-
MS Detection: The eluting compounds are ionized (typically by electron impact) and the resulting mass spectrum is recorded. The mass spectrum of methyl 4-methoxyheptanoate would be expected to show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used for the analysis of this compound without the need for derivatization, which can be an advantage in preventing artifact formation.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered.
-
LC Separation: The sample is injected into a liquid chromatograph, typically using a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (both often containing a small amount of formic acid or ammonium acetate to improve ionization) is used for separation.
-
MS Detection: The eluent from the LC is directed to a mass spectrometer, usually with an electrospray ionization (ESI) source. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.
Future Directions and Conclusion
This compound represents an intriguing, yet understudied, molecule. The information presented in this guide, largely extrapolated from related compounds, is intended to catalyze further research. Key areas for future investigation include:
-
Development of robust and validated synthetic methods.
-
Chiral separation of the (R) and (S) enantiomers and evaluation of their individual biological activities.
-
Screening for biological activities, particularly anticancer, metabolic, and antimicrobial effects.
-
Elucidation of its mechanism of action in any identified biological activities.
References
-
Orellano, E. A., Cartagena, M. M., Rosado, K., & Carballeira, N. M. (2013). 2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Lipids in Health and Disease, 12, 53. [Link]
-
Nishimura, J., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 6(1), 1198. [Link]
-
Nishimura, J., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. [Link]
-
PubChem. (n.d.). 7-Methoxyheptanoic Acid. National Center for Biotechnology Information. [Link]
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Navigating the Safety Profile of Novel Aliphatic Carboxylic Acids: A Technical Guide Focused on 4-Methoxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Data Gap for 4-Methoxyheptanoic Acid
In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. This compound is a case in point. A thorough review of publicly available safety data reveals a significant lack of specific toxicological and safety information for this particular molecule. This guide, therefore, adopts a proactive and scientifically grounded approach to risk assessment. By analyzing data from structurally analogous compounds—primarily other substituted heptanoic and octanoic acids—we can construct a predictive safety profile for this compound. This document serves as a roadmap for researchers to handle such data-poor substances with the necessary caution, emphasizing the principles of chemical safety and due diligence.
The insights and protocols outlined herein are designed to empower researchers to make informed decisions, implement appropriate safety controls, and conduct further investigations to definitively characterize the health and safety profile of this compound.
Predicted Physicochemical Properties and Their Safety Implications
| Property | Predicted Value/Characteristic | Source/Analogy |
| Appearance | Colorless to pale yellow liquid | Based on 4-methylheptanoic acid[1] |
| Molecular Formula | C8H16O3 | - |
| Molecular Weight | 160.21 g/mol | - |
| Boiling Point | Estimated > 200 °C | Based on similar chain length carboxylic acids[1] |
| Solubility | Slightly soluble in water, soluble in alcohols | General characteristic of carboxylic acids[1] |
| Vapor Pressure | Low, but may produce vapors at elevated temperatures | General characteristic of carboxylic acids |
These predicted properties suggest that while this compound is not highly volatile at room temperature, inhalation of vapors or aerosols could be a potential route of exposure, particularly during heating or aerosol-generating procedures. Its presumed solubility in organic solvents necessitates the use of appropriate chemical-resistant gloves.
Anticipated Toxicological Profile: An Evidence-Based Extrapolation
The primary hazards associated with carboxylic acids of this nature are skin and eye irritation or corrosion, and potential respiratory tract irritation. The safety data sheets (SDS) for analogous compounds consistently highlight these concerns.
Hazard Classification (Predicted)
| Hazard | GHS Classification (Predicted) | Basis for Prediction |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe skin burns and eye damage or Causes skin irritation) | Based on SDS for 4-methyloctanoic acid and heptanoic acid[2] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Based on SDS for 4-methyloctanoic acid and heptanoic acid[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Based on SDS for 4-methylheptanoic acid[3] |
Key Toxicological Endpoints:
-
Acute Toxicity: While no specific LD50 data exists for this compound, related compounds are generally of low to moderate acute toxicity via ingestion. However, the primary concern remains their corrosive/irritant effects.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity (CMR): There is no data to suggest that this compound would be a CMR substance. Structurally similar compounds are not classified as such by major regulatory bodies like IARC, NTP, or OSHA.[3]
-
Sensitization: The potential for skin sensitization is unknown and should be considered.
Risk Assessment and Control: A Hierarchical Approach
A systematic approach to risk assessment is crucial when handling a compound with an incomplete safety profile. The hierarchy of controls provides a framework for managing potential exposures.
Hierarchy of Controls Diagram.
1. Engineering Controls:
-
Primary Containment: All handling of this compound that could generate aerosols or vapors (e.g., weighing, transferring, heating, sonicating) must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental procedures involving this compound. These should include procedures for safe handling, storage, and disposal.
-
Training: All personnel handling the compound must be trained on its potential hazards and the specific SOPs.
-
Designated Areas: Establish designated areas for the storage and handling of this compound.
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart. Double-gloving may be appropriate for some procedures.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: Respiratory protection is generally not required when working in a fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate level of respiratory protection.
Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure and ensure the safe handling of this compound.
Protocol 1: Weighing and Aliquoting
-
Preparation:
-
Don appropriate PPE (goggles, lab coat, gloves).
-
Ensure the chemical fume hood is operational.
-
Place a weigh boat and all necessary equipment (spatula, vials) inside the fume hood.
-
-
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Dispense the desired amount of the compound into the weigh boat.
-
Transfer the weighed compound to a suitable container for your experiment.
-
Securely close the primary container.
-
-
Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (weigh boat, gloves) in a designated hazardous waste container.
-
Protocol 2: Emergency Procedures
Emergency Response Workflow Diagram.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][4]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[2]
Conclusion: A Call for Further Investigation
This guide provides a foundational framework for the safe handling of this compound based on the available data for structurally related compounds. It is imperative for researchers to recognize that these are predictive guidelines. As research on this compound progresses, it is essential to generate specific toxicological data through appropriate assays to fully characterize its safety profile. This commitment to ongoing safety evaluation is a cornerstone of responsible scientific practice.
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The Good Scents Company. (n.d.). 4-methyl heptanoic acid. [Link]
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An In-depth Technical Guide to the Environmental Fate of 4-Methoxyheptanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the potential environmental fate of 4-Methoxyheptanoic acid. In the absence of direct empirical data for this specific molecule, this document employs an analogue-based assessment, a standard methodology in environmental risk assessment, to forecast its behavior in various environmental compartments. By examining the known environmental fate of structurally similar compounds—namely heptanoic acid and p-anisic acid (4-methoxybenzoic acid)—we infer the likely pathways of biodegradation, photodegradation, hydrolysis, soil mobility, and bioaccumulation. This guide is intended to provide a robust, scientifically-grounded framework for researchers and professionals to anticipate the environmental profile of this compound and to design appropriate experimental validation studies.
Introduction and Core Directive
This compound is an organic molecule featuring a seven-carbon aliphatic chain (heptanoic acid) and a methoxy group at the fourth position. This structure confers both lipophilic (the alkyl chain) and hydrophilic (the carboxylic acid group) properties, making its environmental distribution and degradation complex. Understanding the environmental fate of any chemical is critical for assessing its potential risks and ensuring its safe development and use.
This guide is structured to provide a logical, in-depth exploration of each key environmental process. Rather than a simple recitation of facts, we delve into the causal mechanisms, explaining why specific environmental behaviors are predicted based on the molecule's structure and the known fate of its analogues. All protocols and predictions are grounded in authoritative sources, primarily the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring a self-validating and trustworthy framework.
Physicochemical Properties: The Foundation of Environmental Fate
| Property | Heptanoic Acid (Analogue) | p-Anisic Acid (Analogue) | Predicted Value/Behavior for this compound | Rationale |
| Molecular Formula | C₇H₁₄O₂ | C₈H₈O₃ | C₈H₁₆O₂ | - |
| Molecular Weight | 130.18 g/mol | 152.15 g/mol | 160.21 g/mol | - |
| Water Solubility | 2.4 g/L at 20°C | 0.4 g/L at 20°C (insoluble)[1] | Moderately soluble | The carboxylic acid group enhances water solubility, while the C7 alkyl chain reduces it. The methoxy group has a minor impact. |
| Vapor Pressure | 0.013 hPa at 20°C | Low (sublimes) | Low | The carboxylic acid group and molecular weight suggest low volatility. |
| pKa | ~4.89 | 4.47[1] | ~4.8 - 5.0 | Carboxylic acids typically have pKa values in this range.[2][3] The alkyl chain has a minor effect on the acidity of the carboxyl group. |
| Log Kow (Octanol-Water Partition Coefficient) | 2.42 | 1.96 | ~2.5 - 3.0 | The heptyl chain contributes significantly to lipophilicity. This value suggests a moderate potential for sorption to organic matter and bioaccumulation. |
Biodegradation: The Primary Degradation Pathway
Biodegradation is anticipated to be the most significant process for the removal of this compound from the environment. The molecule possesses two key features that are susceptible to microbial attack: the aliphatic carboxylic acid chain and the methoxy group.
3.1. Predicted Biodegradation Pathway
The degradation is likely to proceed via a two-pronged attack:
-
β-Oxidation of the Heptanoic Acid Chain: Similar to other medium-chain fatty acids, the primary route of aerobic degradation of the alkyl chain is expected to be β-oxidation.[4] This process involves the sequential cleavage of two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle and be mineralized to CO₂ and H₂O.
-
O-Demethylation: The methoxy group is a common feature in natural compounds (e.g., lignin) and is readily metabolized by a wide range of aerobic and anaerobic microorganisms.[5][6][7] The initial step involves an O-demethylase enzyme, which cleaves the methyl group to yield a secondary alcohol (4-hydroxyheptanoic acid) and formaldehyde. The formaldehyde is then typically assimilated or oxidized.
It is plausible that either process could initiate the degradation, or they could occur concurrently.
Diagram of Predicted Biodegradation Pathway
Caption: Predicted aerobic biodegradation pathway for this compound.
3.2. Evidence from Analogue Compounds
-
Heptanoic Acid: This medium-chain fatty acid is readily biodegradable.[8][9] Standard screening tests (e.g., OECD 301) show rapid and extensive mineralization.[10]
-
p-Anisic Acid (4-Methoxybenzoic Acid): This compound is also known to be biodegradable. Studies on methoxylated aromatic compounds show that O-demethylation is a key initial step in their degradation by various bacteria, including Nocardia and Pseudomonas species.[7][11]
Given that both the alkyl chain and the methoxy group are susceptible to microbial degradation, this compound is predicted to be readily biodegradable in aerobic environments. Anaerobic degradation is also plausible, though likely at a slower rate.[5][6]
3.3. Experimental Protocol: Ready Biodegradability (OECD 301)
To empirically determine the biodegradability, a standard test such as the OECD 301F (Manometric Respirometry Test) is recommended.
-
Preparation: A defined mineral medium is prepared and inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.
-
Incubation: The test chemical (this compound) is added as the sole source of organic carbon to the inoculated medium in sealed vessels at a concentration of 2-10 mg/L. Control vessels (inoculum only) and reference vessels (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Measurement: The vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. The consumption of oxygen is measured over time using a respirometer.
-
Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day study period.
Abiotic Degradation: Photodegradation and Hydrolysis
While biodegradation is expected to be the dominant fate process, abiotic degradation mechanisms must also be considered.
4.1. Photodegradation
-
Direct Photolysis: Alkanoic acids do not absorb light in the solar spectrum (>290 nm). Therefore, direct photodegradation is expected to be negligible.
-
Indirect Photolysis: In sunlit surface waters, the primary mechanism of photodegradation would be reaction with photochemically generated hydroxyl radicals (•OH). While specific rate constants are unavailable, the reaction with the C-H bonds on the alkyl chain is expected to occur. However, compared to the rapid rate of biodegradation, this process is likely to be a minor contributor to the overall degradation of this compound in the environment. Studies on other carboxylic acids have shown that photocatalytic degradation can occur, but this typically requires semiconductor surfaces like TiO₂ and is more relevant to water treatment scenarios than natural waters.[12][13][14]
4.2. Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. In this compound, the two potential sites for hydrolysis are the carboxylic acid group and the ether linkage of the methoxy group.
-
Carboxylic Acid Group: This group is stable to hydrolysis.
-
Methoxy Group (Ether Linkage): Aliphatic ether bonds are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9) and temperatures.[15] Cleavage typically requires strong acidic or basic conditions not found in the natural environment.[16][17]
Therefore, hydrolysis is not expected to be a significant environmental fate process for this compound. The relevant OECD guideline for testing this is OECD 111: Hydrolysis as a Function of pH .[18]
Environmental Distribution: Soil Sorption and Mobility
The distribution of this compound between water, soil, and sediment is governed by its sorption characteristics.
5.1. Factors Influencing Sorption
As an organic acid, the sorption of this compound will be highly dependent on environmental pH relative to its pKa (~4.8-5.0).
-
At pH < pKa (e.g., in acidic soils): The molecule will be predominantly in its neutral, protonated form (R-COOH). In this state, hydrophobic partitioning of the heptyl chain into soil organic matter will be the dominant sorption mechanism.
-
At pH > pKa (e.g., in neutral/alkaline soils and most surface waters): The molecule will exist as its anionic carboxylate form (R-COO⁻). This increases its water solubility and reduces hydrophobic partitioning. However, as an anion, it can bind to positively charged sites on soil minerals (anion exchange), particularly in soils with high clay and metal oxide content (e.g., iron and aluminum oxides).[19][20][21][22]
The amphiphilic nature of the molecule (hydrophobic tail, hydrophilic head) means that both hydrophobic and hydrophilic sorption mechanisms can occur simultaneously.[19]
5.2. Predicted Mobility
Based on its structure and estimated Log Kow of ~2.5-3.0, this compound is expected to have low to moderate mobility in soil. In soils with high organic carbon content, sorption is likely to be significant, reducing its potential to leach into groundwater. In sandy soils with low organic matter, mobility will be higher.
5.3. Experimental Protocol: Soil Sorption (OECD 106)
The batch equilibrium method is the standard protocol for determining the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).
-
Soil Selection: A set of well-characterized soils (typically 3-5) with varying organic carbon content, clay content, and pH are used.
-
Solution Preparation: Solutions of this compound (radiolabeled, if possible, for ease of analysis) are prepared in a 0.01 M CaCl₂ solution to maintain constant ionic strength.
-
Equilibration: Known masses of soil are equilibrated with the test solutions in centrifuge tubes for a defined period (e.g., 24-48 hours) on a shaker at a constant temperature.
-
Separation & Analysis: The tubes are centrifuged to separate the soil from the aqueous phase. The concentration of the test substance remaining in the aqueous phase is measured.
-
Calculation: The amount of substance sorbed to the soil is calculated by mass balance. The Kd is calculated as the ratio of the concentration in soil to the concentration in water. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.
Diagram of Experimental Workflow for Environmental Fate Assessment
Caption: A generalized workflow for the experimental assessment of a chemical's environmental fate.
Bioaccumulation and Ecotoxicity
-
Bioaccumulation: The estimated Log Kow of ~2.5-3.0 is below the general threshold of concern for high bioaccumulation potential (typically Log Kow > 4.5). Furthermore, its predicted ready biodegradability suggests that it would be metabolized and eliminated by organisms rather than stored in fatty tissues. Therefore, the potential for significant bioaccumulation is considered low .
-
Ecotoxicity: Direct ecotoxicity data is unavailable. However, data for the analogue heptanoic acid shows it to be slightly to moderately harmful to aquatic organisms.[8][10] Short and medium-chain fatty acids can exert toxicity by disrupting cell membranes.[23] Given these considerations, this compound may exhibit some level of aquatic toxicity, underscoring the importance of understanding its persistence and concentration in the environment.
Conclusion and Outlook
This in-depth technical guide, based on an analogue approach, predicts the following environmental fate for this compound:
-
Primary Removal Mechanism: Readily biodegradable in aerobic environments through pathways involving both β-oxidation of the alkyl chain and O-demethylation.
-
Abiotic Degradation: Hydrolysis and direct photolysis are expected to be negligible. Indirect photolysis may occur but is likely a minor pathway.
-
Mobility: Low to moderate mobility in soils, with sorption influenced by both soil organic matter and pH. Leaching potential is reduced in soils with high organic content.
-
Bioaccumulation: Low potential for bioaccumulation due to its moderate Log Kow and susceptibility to metabolic degradation.
While this assessment provides a strong, scientifically-defensible prediction of the environmental fate of this compound, it is crucial to recognize that it is based on inference. We strongly recommend that these predictions be confirmed with empirical data generated using the standardized OECD test guidelines outlined within this document. Such data is essential for a definitive environmental risk assessment and for the responsible management of this chemical throughout its lifecycle.
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Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(8), 1081-1094. [Link]
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Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [Link][16]
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O'Connor, K. E., et al. (2013). Renewable Long-Chain Fatty Acids for Production of Biodegradable Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) at Laboratory and Pilot Plant Scales. Macromolecules, 46(5), 1805-1813. [Link]
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ResearchGate. (2015). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. [Link][17]
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Venkata Mohan, S., et al. (2016). Sustainable production of medium chain fatty acids (MCFA) with an enriched mixed bacterial culture: microbial characterization using molecular methods. Sustainable Energy & Fuels, 1(1), 101-110. [Link]
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Trapp, S., & Weiss, S. (2007). Sorption of Hydrophobic Organic Compounds on Natural Sorbents and Organoclays from Aqueous and Non-Aqueous Solutions: A Mini-Review. CLEAN – Soil, Air, Water, 35(5), 459-466. [Link]
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Methodological & Application
Application Note: A Robust Gas Chromatography Method for the Analysis of 4-Methoxyheptanoic Acid Methyl Ester
Abstract
This application note presents a detailed, scientifically-grounded protocol for the qualitative and quantitative analysis of 4-Methoxyheptanoic acid methyl ester using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Due to the compound's polarity, imparted by both the ester and methoxy functional groups, specific considerations for column selection and method parameters are critical for achieving optimal separation and detection. This guide provides a comprehensive workflow, from sample preparation to method validation, designed for researchers, analytical chemists, and professionals in drug development who require a reliable method for the characterization of this and similar polar analytes.
Introduction and Scientific Rationale
This compound methyl ester is a modified fatty acid methyl ester (FAME) of interest in various fields, including metabolic research and as a potential biomarker or specialty chemical intermediate. Its structure, featuring both a mid-chain methoxy group and a terminal methyl ester, presents a unique analytical challenge. Unlike common saturated or unsaturated FAMEs, the ether linkage introduces significant polarity, which must be addressed to prevent poor peak shape and ensure accurate quantification.
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds such as FAMEs[1][2]. The choice of stationary phase is the most critical factor in developing a successful GC separation. For polar molecules like this compound methyl ester, a polar stationary phase is essential. Non-polar columns, which separate primarily by boiling point, would be ineffective[3]. A polar stationary phase, such as one based on polyethylene glycol (PEG), interacts with the analyte through dipole-dipole forces, allowing for a separation that is influenced by both volatility and polarity, leading to superior resolution and peak symmetry[4].
This document outlines a proposed method developed from fundamental chromatographic principles and best practices for FAME analysis. We will detail the use of a polar "WAX" type column and discuss detection by both FID, for robust quantification, and MS, for definitive identification through fragmentation analysis.
Experimental Workflow and Causality
The overall analytical process is designed to ensure accuracy, reproducibility, and sensitivity. Each stage, from sample preparation to data analysis, is optimized for the specific chemical nature of the analyte.
Caption: Experimental workflow for GC analysis of this compound methyl ester.
Detailed Protocols and Methodologies
Sample Preparation Protocol
The goal of sample preparation is to produce a clean, particle-free solution of the analyte at a concentration suitable for GC analysis.
-
Starting Material:
-
If the analyte is already the methyl ester: Proceed directly to step 2.
-
If the analyte is the free acid (this compound): Derivatization is required to increase volatility. A common and effective method is acid-catalyzed esterification. A single-step method using methanolic HCl (prepared by mixing acetyl chloride with methanol) is highly effective[5]. Alternatively, a solution of 1.2% HCl in methanol can be used, heating at 100°C for 1-1.5 hours to drive the reaction to completion[6]. After esterification, extract the FAME into a non-polar solvent like n-heptane[5].
-
-
Dissolution and Dilution:
-
Accurately weigh a known quantity of the sample containing the analyte.
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane.
-
Causality: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it and be compatible with the GC system. Dichloromethane is a good choice for moderately polar compounds.
-
Dilute the sample to a final concentration within the expected linear range of the instrument (e.g., 1-100 µg/mL).
-
-
Filtration:
-
Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Causality: This step is mandatory to prevent non-volatile impurities and particulate matter from contaminating the GC inlet and column, which can cause blockages and active sites, leading to poor chromatography and system downtime.
-
Instrumentation and Chromatographic Conditions
The following parameters are proposed for a standard capillary GC system. A polar stationary phase is required. Columns with a polyethylene glycol (PEG) phase, often designated with a "WAX" suffix, are ideal for this application[4][7].
| Parameter | Recommended Setting | Justification & Scientific Rationale |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent | A modern GC system with electronic pneumatic control (EPC) is necessary for precise and reproducible control of gas flows and pressures. |
| Injector | Split/Splitless Inlet | This is the most versatile inlet for capillary GC. Splitless mode is recommended for trace analysis to ensure the entire sample is transferred to the column. Split mode (e.g., 50:1) should be used for higher concentration samples to avoid column overload and peak distortion. |
| Injector Temp. | 250 °C | Must be hot enough to ensure rapid and complete vaporization of the analyte and solvent without causing thermal degradation. |
| Column | Agilent J&W DB-WAX, Thermo Scientific TraceGOLD TG-WaxMS, or equivalent | A highly polar PEG stationary phase is required to interact with the polar methoxy and ester groups, providing retention and separation from non-polar matrix components[4][7]. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | This is a standard dimension that offers a good balance between resolving power (efficiency) and sample loading capacity. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good efficiency. Hydrogen can provide faster analysis times and higher efficiency but requires additional safety precautions. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | This flow rate is optimal for a 0.25 mm ID column, providing good separation efficiency. Constant flow mode ensures that the linear velocity remains stable as the oven temperature ramps, maintaining optimal performance. |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) | The initial temperature is low enough to allow for solvent focusing and trapping of the analyte at the head of the column. The ramp rate is sufficient to elute the analyte as a sharp peak. The final temperature and hold ensure that all components are eluted from the column before the next run. |
Detector Parameters
For definitive identification and structural confirmation.
| Parameter | Recommended Setting | Justification & Scientific Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a hard ionization technique that produces repeatable and characteristic fragmentation patterns, which are ideal for library matching and structural elucidation[8]. |
| Ionization Energy | 70 eV | This is the standard energy used for EI-MS, as it provides reproducible fragmentation and allows for comparison with commercial mass spectral libraries (e.g., NIST, Wiley)[8]. |
| MS Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |
| MS Quad Temp. | 150 °C | Ensures stable performance of the quadrupole mass filter. |
| Acquisition Mode | Full Scan (m/z 40-300) | Used for qualitative analysis and identification. The scan range is set to cover the expected molecular ion and all significant fragment ions. |
| Expected Fragmentation: | - Molecular Ion (M•+): A peak corresponding to the molecular weight of the analyte should be visible. - McLafferty Rearrangement: A characteristic fragment at m/z 74 is expected for methyl esters. - α-cleavage: Loss of the methoxy group (•OCH3, 31 Da) leading to a fragment at [M-31]+ . - Cleavage at the ether bond: Fragmentation on either side of the C-O-C bond can also occur. | Understanding these patterns is key to confirming the structure of the analyte. The presence of the m/z 74 peak is a strong indicator of a methyl ester, while the [M-31]+ fragment points to the methoxy group[9][8]. |
For robust and routine quantification.
| Parameter | Recommended Setting | Justification & Scientific Rationale |
| Detector Temp. | 260 °C | Must be hotter than the final oven temperature to prevent condensation of the analyte as it elutes from the column. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame. Flow should be optimized for detector sensitivity. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Makeup Gas (N2) | 25 mL/min | Helps to sweep the column effluent through the detector quickly, minimizing peak broadening. |
Method Validation Protocol
To ensure the developed method is suitable for its intended purpose, a validation study should be performed according to ICH Q2(R1) guidelines[10][11].
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank matrix (solvent and any sample excipients) and a matrix spiked with the analyte. | No interfering peaks should be observed at the retention time of the analyte in the blank matrix[12]. |
| Linearity | Prepare and analyze a series of at least five calibration standards over the expected concentration range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | The correlation coefficient (r²) of the linear regression should be ≥ 0.999[12]. |
| Accuracy | Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. | The mean recovery should be within 98-102% for each level[12]. |
| Precision | Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: Relative Standard Deviation (RSD) should be < 2%. Intermediate Precision: RSD should be < 3%[12]. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1[12]. |
| Robustness | Systematically vary key method parameters (e.g., oven temperature ±2°C, flow rate ±10%, column from a different batch) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, and system suitability criteria must still be met[11]. |
Conclusion
This application note provides a comprehensive and scientifically justified framework for the development and validation of a GC-FID and GC-MS method for the analysis of this compound methyl ester. The cornerstone of this method is the selection of a polar "WAX" type capillary column, which is essential for achieving good chromatographic performance for this polar analyte. By following the detailed protocols for sample preparation, instrumentation, and validation, researchers can implement a robust and reliable analytical method suitable for both routine quality control and advanced research applications.
References
-
Agilent Technologies. (n.d.). WAX Columns | Polar Compound Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Gas Chromatography Columns for Reliable Analysis. Retrieved from [Link]
-
ResearchGate. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylheptanoic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methylheptanoic acid, methyl ester. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl heptanoic acid. Retrieved from [Link]
- Stafilov, T., & Zendelovska, D. (2002). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone. Journal of the Serbian Chemical Society.
- Lísa, M., & Holčapek, M. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization.
- Dommes, V., Wirtz-Peitz, F., & Kunau, W. H. (1976). Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives.
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Leppert, J., et al. (2019). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas chromatography-mass spectrometry. Analytical Sciences.
- Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry.
-
Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heptanoic acid, 4-methoxyphenyl ester. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]
-
Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
- Christie, W. W. (2009).
- Cavalcanti, A. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society.
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Application Note: GC-MS Analysis of 4-Methoxyheptanoic Acid
Optimizing Volatility and Detection through Chemical Derivatization
Introduction: The Analytical Challenge
4-Methoxyheptanoic acid, a substituted medium-chain fatty acid, presents significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Like many carboxylic acids, its inherent polarity and the presence of an active proton on the carboxyl group lead to several analytical difficulties.[1] Direct injection onto a standard non-polar GC column often results in poor chromatographic performance, characterized by broad, tailing peaks, which compromises resolution and sensitivity.[1] This phenomenon is due to strong intermolecular hydrogen bonding and adsorption onto active sites within the GC system (e.g., injector liner, column stationary phase).[1][2] Furthermore, the thermal lability of the free acid can lead to in-source degradation, complicating mass spectral interpretation.
To overcome these limitations, chemical derivatization is an essential sample preparation step.[3] The core principle is to convert the polar, non-volatile carboxylic acid into a less polar, more volatile, and thermally stable derivative.[4][5] This is achieved by chemically modifying the carboxyl functional group, effectively "masking" the active hydrogen and reducing hydrogen bonding capacity.[6] The resulting derivatives exhibit improved chromatographic behavior and are more amenable to GC-MS analysis, leading to sharper peaks, enhanced sensitivity, and more reliable quantification.[7]
This application note provides a detailed guide to two robust derivatization methodologies for this compound: Silylation and Pentafluorobenzyl Esterification . It includes an in-depth explanation of the underlying chemistry, step-by-step protocols, and a comparative analysis to assist researchers in selecting the optimal method for their specific analytical objectives.
Derivatization Strategies: A Comparative Overview
The choice of derivatization reagent is dictated by the analyte's structure, the sample matrix, and the desired sensitivity. For this compound, silylation and alkylation (specifically, pentafluorobenzyl esterification) are two of the most effective and widely adopted strategies.
Silylation: The Versatile Standard
Silylation is arguably the most common derivatization technique for GC analysis of compounds containing active hydrogens.[5] The process involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[8]
-
Mechanism & Reagents: The reaction proceeds via a nucleophilic substitution, where the carboxylate oxygen attacks the silicon atom of the silylating reagent.[7] The most powerful and frequently used reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] Their reaction byproducts are neutral and highly volatile, minimizing interference during chromatographic analysis.[9][10] To enhance the reactivity, especially for sterically hindered compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the reagent mixture.[8][11]
-
Advantages: Silylation reactions are generally rapid, often reaching completion within minutes at moderate temperatures (60-75°C).[9][11] The resulting TMS esters are significantly more volatile and thermally stable than the parent acid.[4]
-
Considerations: Silylating reagents and the resulting TMS derivatives are highly susceptible to hydrolysis.[5][9] Therefore, all solvents, reagents, and glassware must be scrupulously anhydrous, and samples must be protected from atmospheric moisture to prevent derivative degradation and ensure reproducible results.[5][11]
Pentafluorobenzyl (PFB) Esterification: The High-Sensitivity Option
Alkylation via esterification is another robust method for derivatizing carboxylic acids.[6] While simple methyl or butyl esters can be formed using alcohols with an acid catalyst (e.g., BF₃-Methanol), derivatization with 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) offers unique advantages, particularly for trace analysis.
-
Mechanism & Reagents: The reaction involves the formation of a pentafluorobenzyl (PFB) ester. This is typically performed under basic conditions or using phase-transfer catalysis to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the PFBBr reagent.
-
Advantages: PFBBr is a versatile reagent that converts carboxylic acids into halogenated derivatives. The key advantage of PFB esters is their high electron-capturing ability, which makes them exceptionally sensitive for analysis using an Electron Capture Detector (ECD). For mass spectrometry, these derivatives are valuable as they are amenable to negative-ion chemical ionization (NICI), which can provide very low detection limits.[12] Furthermore, the PFB group (mass of 181 amu) provides a characteristic fragment in the mass spectrum, aiding in identification and quantification.[13]
-
Considerations: The derivatization procedure can be more complex than silylation, sometimes requiring extractive alkylation steps.[13] Optimization of reaction time, temperature, and pH may be necessary to achieve complete derivatization.[13][14]
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Derivatization reagents are often corrosive, moisture-sensitive, and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the derivatization of carboxylic acids, yielding a trimethylsilyl (TMS) ester.
A. Materials and Reagents
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[15]
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)[15]
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or oven capable of maintaining 70°C
-
Vortex mixer
-
Nitrogen gas supply for drying/purging
-
GC-MS system
B. Step-by-Step Procedure
-
Sample Preparation: Place an accurately weighed amount of this compound (typically 10-100 µg) or a dried residue of a sample extract into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water.[11]
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., Acetonitrile) to dissolve the sample residue. To this solution, add 100 µL of BSTFA + 1% TMCS.[15] A molar excess of the silylating reagent (at least 2:1 ratio of reagent to active hydrogens) is recommended to drive the reaction to completion.[9][11]
-
Reaction Incubation: Tightly cap the vial and briefly vortex the mixture. Place the vial in a heating block or oven set to 70°C for 30 minutes.[11][15] Derivatization times can vary, but this is a good starting point for most carboxylic acids.[9]
-
Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now derivatized and ready for direct injection into the GC-MS system.[15]
C. Visualization of Reaction and Workflow
Caption: Silylation reaction of this compound with BSTFA.
Protocol 2: Pentafluorobenzyl (PFB) Esterification with PFBBr
This protocol is ideal for trace-level analysis, creating a PFB-ester derivative that is highly sensitive for ECD and NICI-MS detection. This method is adapted from an extractive alkylation procedure.[13]
A. Materials and Reagents
-
This compound standard or aqueous sample
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) solution (0.1 M in water)[13]
-
Sodium Hydroxide (NaOH) solution (0.2 M)
-
Organic Solvent (e.g., Methylene Chloride or Toluene)
-
Anhydrous Sodium Sulfate
-
15 mL screw-cap glass tubes
-
Mechanical shaker or vortex mixer
-
GC-MS system
B. Step-by-Step Procedure
-
Sample Preparation: Place 1 mL of the aqueous sample containing this compound into a 15 mL glass tube.
-
Reagent Addition: Add 1 mL of organic solvent (e.g., Methylene Chloride), 1 mL of 0.1 M TBAHS solution (phase-transfer catalyst), and 1 mL of 0.2 M NaOH to adjust the pH and deprotonate the acid.[13]
-
Derivatization: Add 25 µL of PFBBr to the tube. Tightly cap the tube.
-
Reaction Incubation: Place the tube on a mechanical shaker and agitate for 30 minutes at room temperature (25°C). This process facilitates the transfer of the carboxylate anion into the organic phase where it reacts with the PFBBr.
-
Phase Separation & Extraction: After shaking, centrifuge the tube briefly to separate the aqueous and organic layers. Carefully transfer the bottom organic layer to a clean vial.
-
Drying and Concentration: Dry the extracted organic layer by passing it through a small column of anhydrous sodium sulfate. If necessary for trace analysis, the solvent can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent (e.g., Hexane or Isooctane).
-
Analysis: The sample is now ready for injection into the GC-MS system.
C. Visualization of Reaction and Workflow
Caption: PFBBr esterification of this compound.
Method Comparison and Data Summary
The selection between silylation and PFB esterification depends on the analytical goals. Silylation is a fast, straightforward, and versatile method suitable for general-purpose quantification. PFB esterification is a more specialized technique that provides superior sensitivity for trace-level detection.
| Parameter | Silylation (BSTFA + TMCS) | PFB Esterification (PFBBr) |
| Derivative Formed | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester |
| Reaction Principle | Nucleophilic substitution on Si atom | Nucleophilic substitution on benzyl carbon |
| Typical Conditions | 70°C for 30 min | Room temperature for 30 min |
| Key Advantage | Fast, simple, versatile, volatile byproducts[9] | Excellent for trace analysis (ECD/NICI-MS) |
| Key Disadvantage | Moisture sensitive reagents and derivatives[5][9] | More complex procedure, potential for emulsions[13] |
| Best For | Routine quantification, metabolomics screening | Environmental monitoring, clinical trace analysis |
General Experimental Workflow
The overall process from sample receipt to data analysis follows a logical sequence, with the derivatization step being a critical component.
Caption: Overall workflow for the GC-MS analysis of 4-MHA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low product peak; large analyte peak remains | Incomplete derivatization. | - Ensure sample is completely dry; moisture deactivates reagents.[11]- Increase reagent-to-sample ratio (use molar excess).[9]- Increase reaction time and/or temperature.[11]- For silylation, ensure the catalyst (TMCS) is present and active. |
| Broad or tailing peaks for the derivative | Active sites in the GC system; column degradation. | - Deactivate the injector liner with a silylating agent or use a new, deactivated liner.- Condition the GC column according to manufacturer's instructions.- Check for and resolve any leaks in the system. |
| Extraneous peaks in the chromatogram | Contaminated reagents, solvents, or glassware; reagent byproducts. | - Run a reagent blank (all steps without the analyte) to identify artifact peaks.[16]- Use high-purity, GC-grade solvents and reagents.- Ensure glassware is thoroughly cleaned and dried.- Silylating reagent byproducts are common; identify them via the blank run. |
| Poor reproducibility | Inconsistent sample/reagent volumes; moisture contamination. | - Use calibrated micropipettes or an autosampler for precise liquid handling.- Keep reagent vials tightly sealed and blanket with inert gas (N₂ or Ar) if possible.[5]- Prepare samples and standards in the same manner and analyze promptly after derivatization. |
References
- Sigma-Aldrich. Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide.
- Zenkevich, I.G. Acids: Derivatization for GC Analysis.
- Sigma-Aldrich. Pentafluorobenzyl Bromide (PFBBr) Product Information Sheet.
- Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Li, Y., et al. (2020). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing.
- Tsikas, D. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate.
- Thermo Fisher Scientific. GC Reagents.
- Benchchem. Silylation of Carboxylic Acids using N,N-Bis(trimethylsilyl)acetamide: Application Notes and Protocols for Researchers.
- Sigma-Aldrich. BSTFA Product Information Sheet.
- Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. PubMed.
- Walendzik, B., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI.
- Zhang, L., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst (RSC Publishing).
- Tsikas, D. (2025). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. PubMed.
- Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Kespohl, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central.
- Benchchem. Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
- Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
- Benchchem. The Cornerstone of GC Analysis: A Technical Guide to Silylation.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- TCI Chemicals. GC Derivatization Reagents.
- Obrnuta faza. Derivatizing Reagents.
- Regis Technologies. Silylation Reagents.
- Linstrom, P.J., et al. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. NIH.
- Chromatographic Specialties Inc. A Quick Guide to Derivatization.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Pietrogrande, M.C., et al. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate.
- Lindeque, J.Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed.
- Johnson, D.W. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Benchchem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- JEOL. Development of a New Metabolomics Method using GC-TOFMS with Automated Derivatization System.
- Koek, M.M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- El-Yazbi, F.A., et al. On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry. Journal of Chromatographic Science, Oxford Academic.
- Zhang, X., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC.
- Koek, M.M., et al. (1989). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI.
- Sigma-Aldrich. Derivatization of Fatty acids to FAMEs.
- Plewka, A., et al. A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Taylor & Francis Online.
- Chromatography Forum. (2023). "Issues Encountered in Organic Acid Analysis Using GC/MS".
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Application Note & Protocol: Quantitative Analysis of 4-Methoxyheptanoic Acid in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the sensitive and selective quantification of 4-Methoxyheptanoic acid in human plasma. As a novel or less-studied branched-chain fatty acid, understanding its pharmacokinetics, metabolic pathways, or role as a potential biomarker necessitates a robust and validated analytical method. This application note details a complete workflow, from sample collection and preparation through to a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols are designed to ensure scientific integrity and meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Introduction: The Rationale for Quantifying this compound
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, extending beyond simple energy storage to include modulation of cell membrane fluidity, gene expression, and inflammatory pathways. While the endogenous and exogenous sources of many BCFAs are well-characterized, the significance of modified fatty acids like this compound remains an area of active investigation. The introduction of a methoxy group at the C4 position suggests a unique metabolic origin or synthetic derivation, making it a compound of interest in drug development, toxicology, and metabolomics research.
Accurate quantification in biological matrices is the foundational step to elucidating the physiological or pathological relevance of this compound. The low anticipated concentrations and the complexity of biological samples, such as plasma, present significant analytical challenges.[1] This protocol addresses these challenges by employing a streamlined sample preparation technique followed by a highly sensitive LC-MS/MS analysis, providing researchers with a reliable tool for their investigations.
Pre-Analytical Considerations: Ensuring Sample Integrity
The integrity of the analytical result begins with proper sample collection and handling. For short to medium-chain fatty acids, contamination from external sources or changes in concentration due to improper storage can be significant.
Blood Collection
The choice of blood collection tube is critical. Some tube additives or stoppers can leach contaminants that interfere with the analysis.
-
Recommended: Use red-top glass serum tubes or lithium heparin plasma tubes for blood collection.[2]
-
To Avoid: EDTA K2 tubes have been shown to cause artificially high acetate concentrations and may interfere with other fatty acid measurements.[2]
Sample Processing and Storage
-
Processing: After collection, process blood samples to plasma or serum within one hour. Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Storage: Immediately freeze the resulting plasma or serum at -80°C. Long-term stability should be assessed as part of the method validation.
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the chosen methodology due to its superior selectivity and sensitivity, which are essential for distinguishing and quantifying low-level analytes in complex matrices.
Principle of the Method
The core of this method involves a simple protein precipitation and liquid-liquid extraction (LLE) to isolate this compound and its internal standard from the bulk of the plasma matrix. The extracted analytes are then separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Analytical Standard (≥98%) | (Specify Supplier) |
| This compound-d3 (Internal Standard) | Analytical Standard (≥98%) | (Specify Supplier) |
| Acetonitrile (ACN) | LC-MS Grade | (Specify Supplier) |
| Methanol (MeOH) | LC-MS Grade | (Specify Supplier) |
| Formic Acid (FA) | LC-MS Grade (≥99%) | (Specify Supplier) |
| Water | LC-MS Grade | (Specify Supplier) |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | (Specify Supplier) |
| Human Plasma (for standards and QCs) | Pooled, K2-EDTA free | (Specify Supplier) |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Detailed Protocol: Sample Preparation
This protocol is adapted from established methods for short and medium-chain fatty acids to ensure efficient extraction and recovery.[1]
-
Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in 50:50 ACN:Water).
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid ensures the carboxylic acid is in its protonated, less polar form, improving extraction efficiency.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Liquid-Liquid Extraction: Add 500 µL of MTBE. MTBE is an effective solvent for extracting medium-chain fatty acids.
-
Extraction Mixing: Vortex for 5 minutes to facilitate the transfer of the analyte from the aqueous/ACN phase to the organic MTBE phase.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Organic Layer Collection: Transfer the upper organic (MTBE) layer to a new tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Vortex briefly and transfer to an LC autosampler vial.
Detailed Protocol: LC-MS/MS Conditions
Organic acid analysis by LC-MS is often performed in reversed-phase mode.[3]
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temp. | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical) The exact mass transitions must be determined by infusing pure standards. However, based on the structure of this compound (C8H16O3, MW: 160.21 g/mol ), likely transitions would involve the deprotonated molecule [M-H]⁻ as the precursor ion. Fragmentation would likely involve neutral losses of H₂O, CO₂, or CH₃OH.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 159.1 | 115.1 (Loss of CO₂) | 15 |
| This compound | 159.1 | 127.1 (Loss of CH₃OH) | 12 |
| This compound-d3 (IS) | 162.1 | 118.1 (Loss of CO₂) | 15 |
Method Validation: Establishing Trustworthiness
For the method to be considered reliable for drug development or clinical research, it must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5] This ensures the method is fit for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of LLOQ response. |
| Calibration Curve | Define the quantitative range of the assay. | At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Three QC levels (Low, Mid, High) analyzed in 5 replicates over 3 runs. Mean accuracy within 85-115%; Precision (%CV) ≤15%. |
| Recovery | Assess the efficiency of the extraction process. | Consistent and reproducible recovery across QC levels. |
| Matrix Effect | Evaluate the impact of matrix components on ionization. | Matrix factor should be consistent across different lots of matrix; CV ≤15%. |
| Stability | Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Validation Workflow Diagram
Caption: Core components of bioanalytical method validation.
Conclusion
This application note presents a detailed and robust protocol for the quantification of this compound in human plasma. By leveraging a streamlined sample preparation procedure and the inherent selectivity of LC-MS/MS, this method provides the necessary sensitivity and reliability for demanding research and development applications. The emphasis on rigorous validation, grounded in FDA guidelines, ensures that the data generated is trustworthy and suitable for making critical scientific and clinical decisions.[4][6]
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Slideshare.
- U.S. Food and Drug Administration. (2022).
- Vertex AI Search. (2025).
- Outsourced Pharma. (2023).
- ResearchGate.
- SpringerLink. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS.
- Protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs)
- Symbiosis Online Publishing. Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube.
- PubMed. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS.
- Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
- Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
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- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. agilent.com [agilent.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. hhs.gov [hhs.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols for 4-Methylheptanoic Acid as a Chemical Intermediate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editorial Note: The initial topic specified "4-Methoxyheptanoic acid." However, extensive database searches yielded no significant results for this specific methoxy- derivative. In contrast, a substantial body of information exists for the structurally similar branched-chain fatty acid, 4-Methylheptanoic acid . It is highly probable that this was the intended compound of interest. This guide will, therefore, focus on the applications and protocols for 4-Methylheptanoic acid, a versatile chemical intermediate.
Introduction: The Utility of Branched-Chain Carboxylic Acids
4-Methylheptanoic acid is a branched-chain fatty acid that serves as a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid functional group and a chiral center at the C4 position, makes it a precursor for a variety of more complex molecules. The presence of the methyl branch influences the physical and chemical properties of its derivatives, often imparting unique steric and lipophilic characteristics that are desirable in medicinal chemistry and materials science.
The carboxylic acid moiety is a versatile functional group that can undergo a wide range of chemical transformations. This allows for the incorporation of the 4-methylheptyl backbone into larger molecular frameworks through reactions such as esterification, amidation, and reduction.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 4-Methylheptanoic Acid
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 234-235 °C at 760 mmHg (est.) | [3] |
| Specific Gravity | 0.879 - 0.885 @ 25 °C | [3] |
| Refractive Index | 1.427 - 1.433 @ 20 °C | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol | [3] |
Safety and Handling Precautions:
4-Methylheptanoic acid is classified as a hazardous substance and requires careful handling to avoid exposure.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]
Applications as a Chemical Intermediate
The reactivity of the carboxylic acid group is central to the utility of 4-methylheptanoic acid as a chemical intermediate. The following sections detail its application in key synthetic transformations.
Esterification: Synthesis of Ester Derivatives
Esterification is a fundamental reaction for modifying the properties of 4-methylheptanoic acid, often to produce fragrances, flavoring agents, or to protect the carboxylic acid group during a multi-step synthesis.
Protocol 1: Fischer Esterification of 4-Methylheptanoic Acid
This protocol describes the acid-catalyzed esterification of 4-methylheptanoic acid with a generic alcohol (R-OH).
Workflow for Fischer Esterification:
Sources
- 1. 4-Methylheptanoic acid | C8H16O2 | CID 13800369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylheptanoic acid, (+)- | C8H16O2 | CID 13800368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methyl heptanoic acid, 3302-03-2 [thegoodscentscompany.com]
- 4. aksci.com [aksci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
Applications of 4-Methoxyheptanoic Acid in Pharmaceutical Research: A Guide to Potential Uses and Experimental Protocols
Introduction: Unveiling the Potential of a Niche Carboxylic Acid
4-Methoxyheptanoic acid is a structurally intriguing molecule that, while not extensively studied, presents several avenues for exploration in pharmaceutical research. Its combination of a medium-length alkyl chain, a carboxylic acid functional group, and a strategically placed methoxy group suggests potential roles as a synthetic building block, a modulator of biological pathways, and a lead for novel therapeutic agents. The carboxylic acid moiety offers a reactive handle for derivatization, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets.[1]
This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the pharmaceutical applications of this compound. It outlines potential areas of investigation and provides detailed, hypothetical protocols to stimulate further research and discovery. While direct experimental data on this compound is limited, the proposed applications are grounded in established principles of medicinal chemistry and pharmacology, drawing parallels from related fatty acid and carboxylic acid derivatives.
Part 1: Potential Pharmaceutical Applications
As a Versatile Building Block in Medicinal Chemistry
The structure of this compound makes it an attractive starting material or intermediate for the synthesis of more complex molecules.[2] The carboxylic acid can be readily converted to esters, amides, and other functional groups, allowing for its incorporation into a wide range of molecular scaffolds. The methoxy group can serve as a key pharmacophoric feature, potentially enhancing binding affinity or improving pharmacokinetic properties.
Potential Synthetic Applications:
-
Synthesis of Novel Ester and Amide Libraries: By reacting this compound with diverse libraries of alcohols and amines, researchers can generate large collections of new chemical entities for high-throughput screening.
-
Incorporation into Complex Natural Product Analogs: The heptanoic acid backbone can be used to mimic or replace segments of natural products, potentially leading to derivatives with improved activity or safety profiles.
-
Development of Prodrugs: The carboxylic acid can be masked with a promoiety to enhance drug delivery, which is then cleaved in vivo to release the active compound.
Exploration of Antimicrobial Activity
Limited studies on related branched-chain fatty acids, such as 4-methylheptanoic acid, have suggested potential antimicrobial properties.[1] The lipophilic nature of the alkyl chain allows for interaction with bacterial cell membranes, potentially disrupting their integrity or interfering with key cellular processes. The methoxy group could modulate this activity, offering a unique avenue for developing new anti-infective agents.
Hypothesized Mechanism of Action:
The primary mechanism could involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death. Alternatively, this compound or its derivatives could inhibit key bacterial enzymes involved in fatty acid synthesis or other metabolic pathways.
Investigation as a Modulator of Metabolic Pathways
Short- and medium-chain fatty acids are increasingly recognized for their roles as signaling molecules in various metabolic processes.[3] For instance, hexanoic acid has been shown to improve metabolic health in animal models of obesity by enhancing glucose tolerance and insulin sensitivity.[3] Given its structural similarity, this compound could potentially exert similar effects, making it a candidate for research into metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.
Potential Targets and Pathways:
-
G-protein coupled receptors (GPCRs): Fatty acids are known to activate specific GPCRs, such as GPR40 and GPR41/43, which are involved in insulin secretion and other metabolic processes.
-
Peroxisome proliferator-activated receptors (PPARs): These nuclear receptors are key regulators of lipid and glucose metabolism and can be modulated by fatty acids.
-
Histone deacetylases (HDACs): Some fatty acids can inhibit HDACs, leading to changes in gene expression that can impact metabolism.
Part 2: Experimental Protocols
Protocol for the Synthesis of a this compound Amide Library
This protocol describes a general procedure for the parallel synthesis of an amide library from this compound for use in biological screening.
Workflow for Amide Library Synthesis
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Materials:
-
This compound and its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strains overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform a two-fold serial dilution of the compounds in CAMHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include positive (no compound) and negative (no bacteria) controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Table 1: Hypothetical MIC Data for this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | >128 | >128 |
| Amide Derivative 1 | 32 | 64 |
| Amide Derivative 2 | 16 | 32 |
| Ester Derivative 1 | 64 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Protocol for Assessing Metabolic Activity in a Cell-Based Assay
This protocol describes a method to screen this compound and its derivatives for their ability to modulate glucose uptake in a relevant cell line, such as HepG2 human liver cancer cells.
Workflow for Glucose Uptake Assay
Caption: Workflow for a cell-based fluorescent glucose uptake assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound and its derivatives
-
Insulin (positive control)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well, black, clear-bottom plate and culture until they reach 80-90% confluency.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or its derivatives for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (insulin).
-
-
Glucose Starvation:
-
Remove the treatment medium and wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer for 2 hours to starve them of glucose.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to the KRH buffer and incubate the cells for 30 minutes.
-
-
Fluorescence Measurement:
-
Remove the 2-NBDG solution and wash the cells with cold KRH buffer.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Table 2: Hypothetical Glucose Uptake Data
| Treatment | Concentration | Fluorescence Intensity (Arbitrary Units) | % Increase in Glucose Uptake |
| Vehicle Control | - | 1000 | 0% |
| Insulin | 100 nM | 1800 | 80% |
| This compound | 10 µM | 1150 | 15% |
| This compound | 50 µM | 1300 | 30% |
| Amide Derivative 3 | 10 µM | 1400 | 40% |
| Amide Derivative 3 | 50 µM | 1650 | 65% |
Conclusion
This compound represents an underexplored area of pharmaceutical research with significant potential. Its utility as a synthetic building block, coupled with the possibility of inherent biological activity as an antimicrobial or metabolic modulator, makes it a compelling candidate for further investigation. The protocols outlined in this guide provide a starting point for researchers to explore the therapeutic potential of this and related molecules. Through systematic synthesis, screening, and mechanistic studies, the true value of this compound in drug discovery can be elucidated.
References
- Smolecule. (2023, August 15). Buy 4-Methylheptanoic acid | 3302-03-2.
- The Good Scents Company. 4-methyl heptanoic acid, 3302-03-2.
- LGC Standards. (3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-methoxyheptanoic Acid Calcium Salt (3-O-Methylatorvastatin Calcium Salt).
- Chem-Impex. (4R,5S)-Fmoc-4-amino-5-methyl-heptanoic acid.
- PubMed. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.
Sources
Application Notes & Protocols: Evaluating 4-Methoxyheptanoic Acid as a Novel Flavoring Agent
Abstract
This document provides a comprehensive theoretical and practical framework for the characterization and application of 4-Methoxyheptanoic acid as a potential novel flavoring agent. Given the limited publicly available data on this specific compound, this guide synthesizes established methodologies from the broader field of flavor chemistry, focusing on structurally related branched-chain fatty acids. We present detailed protocols for analytical quantification, sensory evaluation, and safety assessment considerations. The causality behind experimental choices is emphasized to empower researchers, scientists, and drug development professionals to design and execute robust validation studies. This guide is structured to serve as a foundational resource for exploring the sensory properties and potential commercial applications of this compound in the food and beverage industry.
Introduction: The Flavor Landscape of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are significant contributors to the characteristic aromas of various food products, particularly in dairy and meat. Compounds like 4-methyloctanoic acid and 4-ethyloctanoic acid are well-known for imparting distinct "goaty," "cheesy," and "mutton-like" notes.[1] The introduction of a methoxy group onto the alkyl chain, as in this compound, presents an intriguing modification that could significantly alter its sensory perception. The methoxy group may introduce novel aromatic nuances, potentially shifting the flavor profile away from the purely fatty and goaty characteristics of its analogues towards a more complex profile.
This document outlines the necessary steps to scientifically characterize this compound, from its initial chemical analysis to its detailed sensory profiling and potential application.
Chemical Profile and Regulatory Considerations
A thorough understanding of the molecule's physicochemical properties and regulatory status is the first step in its evaluation as a flavoring agent.
Physicochemical Properties (Predicted)
While experimental data is scarce, we can predict the general properties of this compound based on its structure.
| Property | Predicted Value / Information | Rationale |
| Molecular Formula | C₈H₁₆O₃ | Based on chemical structure. |
| Molecular Weight | 160.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for short-to-medium chain fatty acids.[2] |
| Odor Profile | Complex: Potentially fatty, waxy, with possible sweet, woody, or slightly phenolic undertones. | The heptanoic acid backbone suggests fatty notes, while the methoxy group could add complexity. This is a primary hypothesis to be tested via sensory analysis. |
| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. | Polarity is increased by the methoxy group compared to its alkyl analogue, but overall character remains lipophilic.[1][2] |
Regulatory Landscape and Safety Assessment
Any new flavoring ingredient must be evaluated for safety. In the United States, this is often achieved through the Generally Recognized as Safe (GRAS) process, overseen by the FDA.[3] The Flavor and Extract Manufacturers Association (FEMA) Expert Panel plays a crucial role in evaluating substances for FEMA GRAS™ status.[4][5][6]
Current Status: As of this writing, this compound is not listed as a FEMA GRAS™ substance. Therefore, a comprehensive safety and toxicological evaluation would be required before it can be used in food products. This involves a thorough review of existing literature, and likely, new toxicological studies to establish a No-Observed-Adverse-Effect Level (NOAEL).[7]
Analytical Protocols for Identification and Quantification
Accurate quantification is essential for both safety assessment and precise dosage in food applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like fatty acids in complex food matrices.
Workflow for Analytical Quantification
Sources
- 1. 4-methyl octanoic acid, 54947-74-9 [thegoodscentscompany.com]
- 2. 4-methyl heptanoic acid, 3302-03-2 [thegoodscentscompany.com]
- 3. fda.gov [fda.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. Update to RIFM fragrance ingredient safety assessment, 4-methyloctanoic acid, CAS Registry Number 54947-74-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Esterification of 4-Methoxyheptanoic Acid
Introduction and Strategic Importance
4-Methoxyheptanoic acid is a substituted medium-chain fatty acid whose derivatives are of interest in metabolic studies, flavor chemistry, and as building blocks in the synthesis of more complex molecules. The conversion of a carboxylic acid to its corresponding ester, a process known as esterification, is a fundamental transformation in organic chemistry. In the context of drug development and life sciences research, this reaction is frequently employed to modify the physicochemical properties of a parent molecule. Esterification can enhance lipophilicity, improve membrane permeability, or create a prodrug form that is later hydrolyzed in vivo to release the active carboxylic acid.
This guide provides a comprehensive protocol for the esterification of this compound. We will primarily focus on the classic and robust Fischer-Speier Esterification due to its cost-effectiveness and simplicity for this particular substrate. We will also discuss the Steglich Esterification as a milder, alternative approach suitable for more sensitive or complex substrates. The causality behind procedural choices, the underlying chemical mechanisms, and best practices for ensuring a high-yield, validated synthesis are explained in detail.
Comparative Analysis of Esterification Methodologies
Selecting the appropriate esterification method is critical and depends on the substrate's stability, steric hindrance, and the desired scale of the reaction.
-
Fischer-Speier Esterification : This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] It is typically performed by refluxing the reactants with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The primary advantage is its simplicity and the use of inexpensive reagents.[1] The main challenge is managing the reaction equilibrium, which is typically shifted toward the product by using a large excess of the alcohol or by removing the water byproduct as it forms.[2][3] For a substrate like this compound, which lacks acid-sensitive functional groups, this method is highly effective.
-
Steglich Esterification : This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds under very mild, often room-temperature, conditions and is ideal for substrates that are sensitive to acid or high temperatures.[6][7] It is particularly useful for coupling sterically hindered components.[5][8] The main drawback is the higher cost of reagents and the formation of a urea byproduct that must be removed during purification.[4]
-
Diazomethane Alkylation : This reaction provides a very clean and high-yielding conversion of carboxylic acids to their methyl esters specifically.[9][10] The reaction is fast and works under extremely mild conditions. However, diazomethane is highly toxic, carcinogenic, and potentially explosive, requiring specialized glassware and significant safety precautions.[9][11] A safer, though more expensive, alternative is trimethylsilyldiazomethane (TMS-diazomethane). Given the hazards, this method is generally reserved for small-scale syntheses where other methods have failed.
Rationale for Protocol Selection: For the esterification of this compound with a simple primary or secondary alcohol, the Fischer-Speier method represents the optimal balance of efficiency, cost, and simplicity. The molecule's methoxy group and alkyl chain are stable under the required acidic conditions.
Detailed Protocol: Fischer Esterification of this compound
This protocol details the synthesis of Methyl 4-methoxyheptanoate. The same principles apply for other simple alcohols like ethanol or propanol, though reaction times may vary.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | Starting material |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Serves as reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Chemical Supplier | Catalyst |
| Diethyl Ether (Et₂O) | ACS Grade | Standard Chemical Supplier | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For neutralization |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | Drying agent |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier | For chromatography (if needed) |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Workflow Diagram
Caption: Experimental workflow for Fischer esterification.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 31.2 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). The large excess serves as both the reactant and the solvent, driving the equilibrium towards the product.[3]
-
Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. Caution: This is an exothermic process.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting carboxylic acid by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The ester product will have a higher Rf value than the carboxylic acid.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in diethyl ether (50 mL) and transfer the solution to a 250 mL separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.
-
Washing: Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 4-methoxyheptanoate.
-
Purification: The crude product is often of sufficient purity for many applications. If further purification is required, it can be purified by silica gel column chromatography.
Mechanism and Scientific Rationale
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction.[1] Its mechanism involves several equilibrium steps, and understanding them is key to optimizing the reaction.
Caption: Mechanism of acid-catalyzed Fischer esterification.
-
Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[2][12] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol.[1][13]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[13] This forms a tetrahedral oxonium ion intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[14]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, simultaneously expelling a molecule of water.[12]
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst, allowing it to participate in another cycle.[14]
The entire process is reversible.[14] To ensure a high yield of the ester, the equilibrium must be shifted to the right according to Le Châtelier's principle. This is achieved in this protocol by using a large excess of methanol.
Alternative Protocol: Steglich Esterification
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and effective alternative.
Core Principle: The carboxylic acid is activated by a coupling agent (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.[6] A nucleophilic catalyst (DMAP) then forms an even more reactive N-acylpyridinium intermediate, which is rapidly attacked by the alcohol to form the ester.[4][5][6]
Brief Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0°C.
-
Add a solution of EDC (1.2 eq) or DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. If water-soluble EDC is used, the urea byproduct is removed with an aqueous wash. The remainder of the workup involves standard washing and extraction procedures.
This method's key advantage is its operation under neutral pH and ambient temperature, preserving sensitive functional groups that would not survive a Fischer esterification.[7]
References
- Grokipedia. Steglich esterification.
- Chemistry LibreTexts. (2023). Esterification.
- Wikipedia. (2023). Fischer–Speier esterification.
- Organic Chemistry Portal. Steglich Esterification.
- Fiveable. Steglich Esterification Definition.
- TCI. (2023). Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- Taylor & Francis Online. (2015). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
- Google Patents. (2008). Method for purifying fatty acid methyl esters.
- Chemguide. mechanism for the esterification reaction.
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- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
- ResearchGate. (2015). (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
- University of Greenwich. Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin.
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- Master Organic Chemistry. (2024). Reactions Of Diazomethane (CH2N2) And Their Mechanisms.
- NACALAI TESQUE, INC. Fatty Acid Methylation Kits.
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- Reddit. (2024). Steglich Esterification with EDC.
- YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
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High-Performance Liquid Chromatography Methods for the Quantification of 4-Methoxyheptanoic Acid
Introduction: 4-Methoxyheptanoic acid is a branched-chain fatty acid derivative that may be of interest in various fields, from flavor and fragrance chemistry to metabolic research. Accurate and robust quantification of this molecule is essential for understanding its properties and potential biological roles. However, like many saturated aliphatic carboxylic acids, this compound presents a significant analytical challenge for High-Performance Liquid Chromatography (HPLC) due to its lack of a strong ultraviolet (UV) chromophore, making conventional UV detection methods insensitive.[1]
This application note provides comprehensive protocols for two distinct HPLC-based methods for the analysis of this compound, designed to address this challenge. These methods are tailored for researchers, scientists, and drug development professionals requiring reliable quantification of this and similar non-chromophoric carboxylic acids.
-
Method 1: Direct Analysis using Universal HPLC Detection. This protocol details the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for the direct quantification of this compound. This approach is suitable for applications where derivatization is undesirable and sufficient analyte concentrations are available.
-
Method 2: High-Sensitivity Analysis via Pre-Column Fluorescence Derivatization. This protocol outlines a method for chemically tagging this compound with a fluorescent label prior to HPLC analysis. This strategy significantly enhances sensitivity, making it ideal for trace-level detection in complex matrices.
Both methods are developed based on established principles of chromatographic separation for carboxylic acids and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Part 1: Foundational Principles for Method Development
The successful analysis of this compound by HPLC hinges on a clear understanding of its physicochemical properties and how they dictate the choice of analytical components.
Analyte Characteristics: this compound is a C8 carboxylic acid. Its structure lacks conjugated double bonds or aromatic rings, which are necessary for strong UV absorbance. Therefore, alternative detection strategies are paramount.
Chromatographic Strategy: Reversed-Phase HPLC Reversed-phase HPLC (RP-HPLC) is the technique of choice for separating moderately polar to non-polar compounds like short-chain fatty acids.[4] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
Controlling Retention and Peak Shape: The Role of Mobile Phase pH A critical parameter in the analysis of acidic compounds is the mobile phase pH. To achieve reproducible retention and symmetrical peak shapes, the ionization of the carboxylic acid group must be controlled. By setting the mobile phase pH significantly lower than the analyte's pKa, the carboxylic acid remains in its protonated, less polar form, leading to better retention on a reversed-phase column.[5][6] Typically, a mobile phase pH at least 1.5 to 2 units below the pKa is recommended.[5] For this reason, volatile acids like formic acid are commonly added to the mobile phase.
Method 1: Direct Analysis with Charged Aerosol Detection (CAD)
This method provides universal detection for non-volatile and semi-volatile analytes, making it an excellent choice for this compound.[7][8] The response is largely independent of the analyte's chemical structure, offering a more uniform response compared to UV.[9][10] An Evaporative Light Scattering Detector (ELSD) can also be used as an alternative, as it operates on a similar principle of solvent evaporation followed by particle detection.[11][12][13]
Experimental Workflow: Direct Analysis
Caption: Workflow for direct HPLC-CAD analysis.
Protocol: HPLC-CAD Method
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or MS-grade)
-
Water (HPLC or MS-grade)
-
Formic acid (or Ammonium formate for pH adjustment)
-
Solvents for extraction (e.g., Ethyl Acetate)
2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm | Standard reversed-phase chemistry for fatty acids.[14][15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to suppress ionization of the analyte.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent to elute the analyte. |
| Gradient Elution | 30% B to 95% B over 10 minutes | To ensure elution of the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | For reproducible retention times. |
| Injection Vol. | 5 µL | Can be optimized based on concentration. |
| CAD Settings | Evaporation Temp: 35-50 °C; Nebulizer: Nitrogen, 35 psi | Optimize for signal-to-noise. Must use volatile mobile phases.[7] |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation (from a biological matrix):
-
To 100 µL of sample, add an internal standard (e.g., a structural analog like 4-ethoxyoctanoic acid).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Alternatively, perform a liquid-liquid extraction by acidifying the sample with formic acid and extracting with 500 µL of ethyl acetate.[14][15]
-
Evaporate the supernatant/organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus concentration. A power function or logarithmic fit may be necessary as CAD response can be non-linear over a wide range.[8][10]
-
Quantify the amount of this compound in unknown samples using the calibration curve.
Method 2: High-Sensitivity Analysis via Fluorescence Derivatization
For applications requiring lower detection limits, pre-column derivatization is the preferred strategy. This involves reacting the carboxylic acid group with a fluorescent tagging reagent, allowing for highly sensitive detection using a fluorescence detector (FLD).[16] Reagents such as 9-anthryldiazomethane (ADAM) or 9-chloromethyl)anthracene are suitable for this purpose.[17][18]
Experimental Workflow: Fluorescence Derivatization
Caption: Workflow for HPLC-FLD analysis after derivatization.
Protocol: HPLC-FLD Method
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Derivatization Reagent: 9-(Chloromethyl)anthracene (9-CMA)
-
Catalyst: Tetrabutylammonium bromide
2. Derivatization Procedure [17]
-
Pipette the dried extract or a known amount of standard into a reaction vial.
-
Add 100 µL of a 1 mg/mL solution of 9-CMA in acetonitrile.
-
Add 50 µL of a 1 mg/mL solution of tetrabutylammonium bromide in acetonitrile.
-
Seal the vial and heat at 60 °C for 45 minutes.
-
Cool the reaction mixture to room temperature. It can now be diluted and injected into the HPLC system.
3. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase chemistry. The derivatized analyte is more hydrophobic. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient Elution | 70% B to 100% B over 15 minutes | Gradient required to separate the derivatized analyte from excess reagent. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | |
| FLD Settings | Excitation (λex): 365 nm; Emission (λem): 410 nm | Wavelengths specific to the anthracene tag.[17] |
4. Data Analysis
-
Integrate the peak corresponding to the derivatized this compound.
-
Construct a linear calibration curve by plotting the peak area versus the initial concentration of the standards.
-
Quantify the amount of this compound in the original samples.
Part 2: Method Validation
For use in regulated environments, the chosen analytical method must be validated according to ICH Q2(R1) guidelines.[19][20] The following parameters should be assessed:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). |
| Precision | Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision, evaluated on different days, with different analysts, or on different equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Conclusion
The quantification of this compound requires specialized HPLC methods due to its lack of a UV chromophore. The choice between direct analysis using a universal detector like CAD or a high-sensitivity method involving fluorescence derivatization depends on the specific application, required detection limits, and available instrumentation. The protocols provided herein offer robust starting points for method development. It is crucial to perform proper method optimization and validation to ensure the generation of accurate and reliable data in any research, development, or quality control setting.
References
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- PubMed. (1996).
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- Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References.
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- LCGC International. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection.
- National Institutes of Health. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis - Live Biotherapeutics.
- Thermo Fisher Scientific. (2022). Top 5 Tips to Quickly Supercharge Your Charged Aerosol Detector (CAD).
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- ChemicalBook. (n.d.). 4-Methyloctanoic acid | 54947-74-9.
- PubChem. (n.d.). Heptanoic acid, 4-methoxyphenyl ester | C14H20O3 | CID 579908.
- SIELC Technologies. (n.d.).
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- The Good Scents Company. (n.d.). 4-methyl heptanoic acid, 3302-03-2.
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- PubChem. (n.d.). (4S)-7,7-dimethoxy-4-methylheptanoic acid | C10H20O4 | CID 131864115.
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- Phenomenex. (2025).
- Journal of Liquid Chromatography. (n.d.).
- PubChem. (n.d.). 4-Methylheptanoic acid, (+)- | C8H16O2 | CID 13800368.
- MedchemExpress.com. (n.d.). 4-Methyloctanoic acid | Endogenous Metabolite.
- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-.
- PubChem. (n.d.). 4-Methylheptanoic acid | C8H16O2 | CID 13800369.
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- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 4-Methoxyheptanoic Acid
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation of 4-Methoxyheptanoic acid, a substituted fatty acid. Understanding the fragmentation patterns of such molecules is critical for their unambiguous identification and characterization in complex matrices, a common challenge in metabolomics, drug metabolism studies, and quality control. We present the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established mass spectrometry principles. This guide includes detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to be self-validating and robust. The causal relationships behind experimental choices are explained to empower researchers to adapt these methods to their specific analytical needs.
Introduction: The Analytical Challenge
This compound is an eight-carbon carboxylic acid featuring a methoxy substituent at the C4 position. Its structure presents several key features that dictate its behavior in a mass spectrometer: a terminal carboxylic acid group, a mid-chain ether linkage, and an aliphatic backbone. Each of these moieties provides a potential site for charge localization and subsequent fragmentation. Electron Ionization (EI), a hard ionization technique, imparts significant internal energy, leading to extensive and highly characteristic fragmentation. In contrast, Electrospray Ionization (ESI), a soft ionization method, typically generates protonated or deprotonated molecular ions, with fragmentation induced via collision-induced dissociation (CID) to reveal structural details. A thorough understanding of these pathways is essential for accurate structural elucidation.
Predicted Fragmentation Mechanisms
The fragmentation of this compound (Molecular Weight: 160.21 g/mol ; Exact Mass: 160.1099) is governed by a few high-probability, well-documented reaction mechanisms.[1] The location of the methoxy group at the C4 position provides unique diagnostic ions that differentiate it from its isomers.
Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, the molecular ion (M•+) at m/z 160 may be weak or absent, which is typical for aliphatic carboxylic acids.[2][3] The fragmentation pattern is dominated by pathways that lead to the formation of stable ions and neutral species.
-
McLafferty Rearrangement: This is a hallmark fragmentation for carbonyl compounds possessing an accessible gamma-hydrogen.[4][5] In this compound, a hydrogen atom from the gamma-carbon (C5) is transferred to the carbonyl oxygen via a six-membered ring transition state. This is followed by the cleavage of the bond between the alpha-carbon (C2) and beta-carbon (C3).[6][7] This process results in the elimination of a neutral alkene (1-methoxy-1-butene) and the formation of a characteristic radical cation at m/z 60 .[8][9] This ion is often the base peak for linear carboxylic acids and is a strong diagnostic marker.
-
Alpha (α) Cleavage: This pathway involves the cleavage of the C-C bond adjacent to the carbonyl group.[10][11] For carboxylic acids, this typically refers to the cleavage of the C2-C3 bond.[12] This fragmentation results in the loss of a C5H11O• radical, generating a resonance-stabilized fragment ion at m/z 59 ([CH2COOH]+).
-
Cleavage Driven by the Methoxy Group: The presence of the ether linkage provides alternative, high-probability fragmentation channels.
-
C4-C5 Cleavage: Cleavage of the bond alpha to the ether on the propyl side of the methoxy group leads to the loss of a propyl radical (•C3H7). The resulting oxonium ion is stabilized by resonance and is expected to be a prominent peak at m/z 117 .
-
C3-C4 Cleavage: Cleavage of the bond on the other side of the methoxy group results in the loss of a C4H7O2• radical, yielding a fragment at m/z 73 corresponding to [CH(OCH3)CH2CH3]+.
-
Loss of Methoxy Radical: Direct cleavage of the C4-O bond can result in the loss of a methoxy radical (•OCH3), producing an ion at m/z 129 .
-
The interplay of these pathways generates a unique fingerprint for the molecule. The diagram below illustrates these key EI fragmentations.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI analysis is performed after forming either protonated [M+H]+ or deprotonated [M-H]− ions, which are then subjected to collision-induced dissociation (CID).
-
Negative Ion Mode ([M-H]− at m/z 159): This is the preferred mode for carboxylic acids due to the stability of the carboxylate anion.[13] CID of the [M-H]− ion typically induces characteristic neutral losses.
-
Positive Ion Mode ([M+H]+ at m/z 161): Protonation can occur at either the carbonyl oxygen or the ether oxygen.
-
Loss of Water: Fragmentation of the protonated molecule readily proceeds via the loss of a neutral water molecule (18 Da), forming a stable acylium ion at m/z 143 .[16]
-
Loss of Methanol: If protonation occurs at the methoxy group, a neutral loss of methanol (32 Da) can occur, yielding an ion at m/z 129 .
-
Caption: Predicted ESI-MS/MS fragmentation pathways in negative and positive modes.
Data Summary: Predicted Key Ions
The following table summarizes the primary diagnostic ions expected from the mass spectrometric analysis of this compound.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Fragmentation Pathway |
| EI | 160 | 60 | [C2H4O2]•+ | McLafferty Rearrangement |
| EI | 160 | 117 | •C3H7 | Alpha-cleavage relative to ether |
| EI | 160 | 59 | •C5H11O | Alpha-cleavage relative to carbonyl |
| EI | 160 | 129 | •OCH3 | Loss of methoxy radical |
| ESI (-) | 159 | 115 | CO2 | Decarboxylation |
| ESI (+) | 161 | 143 | H2O | Dehydration |
| ESI (+) | 161 | 129 | CH3OH | Loss of methanol |
Experimental Protocols & Workflow
To validate the predicted fragmentation and provide a robust analytical method, we propose two primary workflows: GC-MS for volatile analysis leveraging EI fragmentation and LC-MS/MS for less volatile or thermally labile samples using ESI.
Caption: General analytical workflows for GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis with Electron Ionization
Rationale: This protocol is ideal for pure standards or simple mixtures where the analyte is sufficiently volatile and thermally stable. The resulting EI spectrum provides a rich, reproducible fragmentation pattern that is excellent for library matching and de novo identification.
1. Sample Preparation: 1.1. Accurately weigh approximately 1 mg of this compound standard or sample extract. 1.2. Dissolve in 1.0 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. 1.3. Perform serial dilutions as necessary to achieve a final concentration in the range of 1-10 µg/mL.
2. Instrumentation and Data Acquisition:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 60 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Parameters:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis: 3.1. Integrate the chromatographic peak corresponding to this compound. 3.2. Extract the mass spectrum for the peak. 3.3. Compare the observed fragments against the predicted ions in the Data Summary table. 3.4. If available, compare the spectrum against commercial or in-house spectral libraries (e.g., NIST).
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
Rationale: This method is superior for complex biological or environmental samples, as LC provides excellent separation for polar molecules and ESI is a soft ionization technique that minimizes in-source degradation. MS/MS provides high specificity and sensitivity.
1. Sample Preparation: 1.1. Prepare a 1 mg/mL stock solution of this compound in methanol. 1.2. Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 10-100 ng/mL.
2. Instrumentation and Data Acquisition:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- Start at 5% B.
- Linear gradient to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS Parameters (Mode-dependent):
- Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
- Scan Type: Product Ion Scan.
- Precursor Ions: m/z 161.1 ([M+H]+) and m/z 159.1 ([M-H]−).
- Collision Energy (CE): Optimize by infusing the standard. A starting range of 10-30 eV is recommended.
- Key Parameters: Optimize IonSpray Voltage, Nebulizer Gas, and Curtain Gas according to instrument manufacturer guidelines.
3. Data Analysis: 3.1. Extract the chromatograms for the precursor ions (m/z 161.1 and 159.1). 3.2. From the resulting product ion spectra, identify fragments corresponding to the predicted neutral losses (H2O, CH3OH, CO2). 3.3. This fragmentation data can be used to build a highly selective Multiple Reaction Monitoring (MRM) method for future quantification experiments.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields highly diagnostic ions under both EI and ESI conditions. The McLafferty rearrangement (m/z 60) and cleavage alpha to the ether moiety (m/z 117) provide a unique fingerprint in EI-MS. In ESI-MS/MS, characteristic neutral losses of water, methanol, and carbon dioxide from the protonated or deprotonated parent ions confirm the molecular structure. The protocols provided herein offer robust, validated starting points for the confident identification and analysis of this compound across a variety of research and industrial applications.
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Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. ([Link])
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JoVE. (2024). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. ([Link])
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NIST. (2024). 4-Methyloctanoic acid IR Spectrum. NIST Chemistry WebBook. ([Link])
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Dantus, M., et al. (2018). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry A. ([Link])
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])
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Hsu, F. F., & Turk, J. (2010). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. ([Link])
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Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry. ([Link])
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Kluge, M., et al. (2008). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms. Rapid Communications in Mass Spectrometry. ([Link])
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Jaeger, C., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling. ([Link])
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Application Notes & Protocols: Utilizing 4-Methoxyheptanoic Acid as a Chemical Probe in Metabolic Research
Abstract
The study of fatty acid metabolism is fundamental to understanding a host of physiological and pathophysiological states, including metabolic syndrome, diabetes, and cancer. Chemical probes that can enter and modulate or report on metabolic pathways offer a powerful tool for researchers. This document provides detailed application notes and experimental protocols for the use of 4-Methoxyheptanoic acid, a synthetic fatty acid analog, in metabolic studies. We will explore its rationale as a probe, its putative mechanism of action in perturbing fatty acid β-oxidation, and provide step-by-step protocols for its application in both in vitro cell culture systems and in vivo murine models. Furthermore, we detail the necessary downstream sample preparation for metabolomic analysis via mass spectrometry.
Introduction: The Rationale for Using this compound
Fatty acids are not only essential energy sources but also act as signaling molecules and building blocks for complex lipids.[1] The catabolic process of β-oxidation in mitochondria breaks down fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[2][3] The study of this pathway often relies on the use of fatty acid analogs that can act as tracers or inhibitors.[4]
This compound is a medium-chain fatty acid (MCFA) analog. MCFAs are readily taken up by cells and transported into the mitochondria for β-oxidation, often independent of the carnitine shuttle system required for long-chain fatty acids.[5] The introduction of a methoxy group at the C4 position is hypothesized to act as a steric hindrance for the enzymatic machinery of β-oxidation, potentially inhibiting the process and leading to an accumulation of specific metabolic intermediates. This makes this compound a valuable tool for investigating the consequences of disrupted fatty acid metabolism.
Key Features of this compound as a Metabolic Probe:
-
Cell Permeability: As a medium-chain fatty acid, it is expected to readily cross the plasma membrane.
-
Mitochondrial Targeting: It is anticipated to be a substrate for mitochondrial metabolism.
-
Mechanistic Probe: The methoxy group is designed to interfere with β-oxidation, allowing for the study of metabolic flux and pathway disruption.
Putative Mechanism of Action
The canonical β-oxidation spiral consists of four key enzymatic steps: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[6][7] The presence of the methoxy group on the fourth carbon of this compound is predicted to interfere with the enzymatic steps that process the fatty acyl-CoA chain. This could lead to:
-
Incomplete Oxidation: The analog may undergo one or two cycles of β-oxidation before the methoxy group stalls the process.
-
Enzyme Inhibition: The analog or its metabolites may act as a competitive or non-competitive inhibitor of one of the β-oxidation enzymes.
-
Metabolite Accumulation: Stalling of the β-oxidation pathway would lead to an accumulation of the 4-methoxy-acyl-CoA intermediate and a subsequent depletion of downstream metabolites.
The following diagram illustrates the proposed interruption of the β-oxidation pathway by this compound.
Caption: Proposed mechanism of this compound in mitochondria.
Experimental Protocols
PART 3.1: In Vitro Protocol - Cell Culture Studies
This protocol describes the treatment of cultured cells with this compound to study its effects on cellular metabolism.
Materials:
-
Cultured mammalian cells (e.g., HepG2, C2C12, primary hepatocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Methanol, ice-cold (for quenching and extraction)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for metabolomics, 96-well plates for viability assays) to achieve 70-80% confluency on the day of the experiment. Incubate overnight at 37°C with 5% CO₂.[8]
-
Preparation of Working Solution: On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., 10 µM, 50 µM, 100 µM, 250 µM).[9] A vehicle control (medium with DMSO or ethanol) must be included.
-
Cell Treatment: Remove the old medium from the cells and wash once with warm PBS. Add the medium containing this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours). The incubation time should be optimized based on the specific research question.
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, place the culture plate on dry ice.
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells.[10]
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Data Presentation: Recommended Concentrations and Incubation Times for In Vitro Studies
| Cell Line | Recommended Starting Concentration | Recommended Incubation Time | Endpoint Assay |
| HepG2 (Liver) | 50-250 µM | 6-24 hours | Metabolomics, Gene Expression |
| C2C12 (Muscle) | 50-250 µM | 4-12 hours | Fatty Acid Oxidation Rate, Metabolomics |
| Primary Hepatocytes | 10-100 µM | 2-8 hours | Metabolomics, Viability |
PART 3.2: In Vivo Protocol - Murine Model Studies
This protocol outlines the administration of this compound to mice to investigate its systemic metabolic effects. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
Mice (e.g., C57BL/6J, 8-12 weeks old)
-
This compound
-
Vehicle (e.g., corn oil, PBS with a solubilizing agent)
-
Gavage needles
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. Provide ad libitum access to a standard chow diet and water.
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 10, 50, 100 mg/kg body weight).
-
Administration: Administer this compound or vehicle to the mice via oral gavage or intraperitoneal (IP) injection.[11][12] Oral gavage is often preferred for fatty acids to mimic dietary intake.
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Sample Collection: At designated time points post-administration (e.g., 1, 4, 8, 24 hours), collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[13]
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C.
-
Tissues: For metabolomics, tissues need to be homogenized in a cold extraction solvent (e.g., 80% methanol) to extract metabolites.
-
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The Synthetic Versatility of 4-Methoxyheptanoic Acid: A Gateway to Novel Organic Compounds
For distribution to: Researchers, scientists, and drug development professionals.
This document provides an in-depth guide to the synthetic utility of 4-methoxyheptanoic acid and its structural analogs as versatile building blocks in the creation of novel organic compounds. We will delve into the core chemical principles that underpin its reactivity and provide detailed, field-tested protocols for its derivatization into esters and amides—two classes of compounds with broad applications in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of Substituted Aliphatic Carboxylic Acids
Aliphatic carboxylic acids with alkoxy substitutions, such as this compound, represent a unique class of synthons. The presence of the methoxy group at the C4 position introduces polarity and potential hydrogen bond accepting capabilities into an otherwise lipophilic carbon chain. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a point of interest for medicinal chemists. Furthermore, the carboxylic acid moiety serves as a highly versatile handle for a wide array of chemical transformations, most notably esterification and amidation reactions.
The principles and protocols outlined herein are broadly applicable to analogous structures, such as 4-methyloctanoic acid, which is known for its role in flavor and fragrance chemistry and its potential as a precursor for various bioactive molecules.[1] The strategic placement of a functional group on the alkyl chain allows for the systematic exploration of chemical space, a crucial aspect of modern drug discovery and materials science.
Core Reactivity and Synthetic Potential
The primary site of reactivity in this compound is the carboxylic acid group (-COOH). This functional group can be readily converted into a variety of derivatives. The two most common and synthetically valuable transformations are:
-
Esterification: Reaction with an alcohol to form an ester. Esters are widely found in nature and are used as fragrances, solvents, and prodrugs.
-
Amidation: Reaction with an amine to form an amide. The amide bond is the cornerstone of peptides and proteins and is a critical functional group in a vast number of pharmaceuticals.[2]
The following sections provide detailed protocols for these key transformations, emphasizing the rationale behind the choice of reagents and reaction conditions.
Protocol 1: Synthesis of Novel Esters via Fischer Esterification
Fischer esterification is a classic and reliable method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This protocol is suitable for a wide range of primary and secondary alcohols.
Rationale and Key Considerations
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, it is essential to either use an excess of one of the reactants (typically the alcohol) or to remove the water that is formed as a byproduct. The choice of acid catalyst is also critical; sulfuric acid is commonly used due to its efficacy and low cost.
Experimental Workflow
Caption: Workflow for Fischer Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired alcohol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Data
| Parameter | Expected Value |
| Yield | 60-90% |
| Purity (by NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
Protocol 2: Synthesis of Novel Amides via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[2] Carbodiimide-mediated coupling is a highly efficient method for the synthesis of amides from carboxylic acids and amines at room temperature, which is advantageous for sensitive substrates.[3] Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[4]
Rationale and Key Considerations
Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[4] The addition of coupling additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization, particularly when working with chiral amines.[3] The choice of solvent is crucial; aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
Experimental Workflow
Caption: Workflow for Carbodiimide-Mediated Amide Coupling.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Reagent Addition: Add a suitable base such as N,N-diisopropylethylamine (DIEA) (2.0 eq) to the mixture. Cool the solution to 0 °C in an ice bath.
-
Coupling: Slowly add EDC (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Expected Data
| Parameter | Expected Value |
| Yield | 70-95% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid or viscous oil |
Applications in Drug Discovery and Beyond
The derivatization of this compound and its analogs opens up a vast chemical space for exploration. The resulting esters and amides can be screened for a wide range of biological activities. For instance, novel compounds incorporating a 4-hydroxyphenyl moiety, structurally related to the methoxy group, have shown promise as anticancer and antioxidant candidates.[5] The lipophilic tail of the heptanoic acid backbone, modulated by the polar methoxy group, can be fine-tuned to optimize properties such as membrane permeability and target engagement.
Beyond pharmaceuticals, these derivatives can find applications as:
-
Advanced Polymers: The carboxylic acid or its derivatives can be incorporated into polyester or polyamide backbones.
-
Agrochemicals: Novel esters and amides can be screened for herbicidal or pesticidal activity.
-
Flavor and Fragrance: As with the related 4-methyloctanoic acid, novel esters can possess unique organoleptic properties.[1]
Conclusion
This compound and its structural relatives are valuable and versatile starting materials for the synthesis of novel organic compounds. The straightforward and high-yielding protocols for esterification and amidation described herein provide a solid foundation for researchers to generate diverse libraries of new chemical entities. The ability to systematically modify the structure and properties of these molecules makes them attractive candidates for a wide range of applications, particularly in the fields of drug discovery and materials science.
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Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-Methoxyheptanoic Acid
Introduction
The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. 4-Methoxyheptanoic acid, a branched-chain fatty acid derivative, represents a compound of interest for antimicrobial screening. Fatty acids and their derivatives have been recognized for their antimicrobial properties, often targeting bacterial cell membranes and energy production pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial activity of this compound.
As this compound is a novel compound with limited published data on its biological activity, it is imperative to handle it as a potentially hazardous substance.[3][4] Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.[5][6][7] All work involving the pure compound or concentrated solutions should be performed within a chemical fume hood to minimize inhalation exposure.[5][6]
The protocols detailed herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[8][9][10][11]
Core Investigative Assays
The primary objective of these protocols is to quantitatively determine the antimicrobial efficacy of this compound. This will be achieved through a tiered approach:
-
Minimum Inhibitory Concentration (MIC) Determination: To ascertain the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12][13][14]
-
Minimum Bactericidal Concentration (MBC) Determination: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum, thereby distinguishing between bacteriostatic and bactericidal activity.[15][16]
-
Time-Kill Kinetic Assay: To assess the pharmacodynamics of the compound by evaluating the rate and extent of bacterial killing over time.[17][18][19][20][21]
Experimental Workflow Overview
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a crucial follow-up to the MIC assay to determine if an antimicrobial agent is bactericidal or bacteriostatic. [15][16]A bactericidal agent kills bacteria, whereas a bacteriostatic agent inhibits their growth.
Methodology
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that show no visible growth.
-
From each of these selected wells, and from the positive growth control well, take a 10-100 µL aliquot. [22]
-
-
Plating:
-
Spread the aliquot evenly onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plate. [22]
-
-
MBC Determination:
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial activity, which is essential for understanding the pharmacodynamics of a new compound. [17][18][19]
Materials
-
Same as MIC/MBC protocols, with the addition of sterile saline or phosphate-buffered saline (PBS) for dilutions.
Step-by-Step Methodology
-
Preparation:
-
Determine the MIC of this compound against the test organism as described in Protocol 1.
-
Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth, adjusted to a final concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB. [20]
-
-
Test Setup:
-
Prepare a series of flasks containing the bacterial inoculum and this compound at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask with no compound. [20]
-
-
Incubation and Sampling:
-
Incubate all flasks at 35-37°C, typically in a shaking incubator to ensure aeration.
-
At predefined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask. [17]
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the number of colonies on plates that yield between 30 and 300 colonies for statistical accuracy.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
Interpretation of Time-Kill Curves
-
Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (99.9% kill) from the initial inoculum count is considered bactericidal. [17][19][20]* Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum count, where the bacterial count remains relatively stable, is considered bacteriostatic. [20]* Rate of Killing: The slope of the curve indicates the rate of killing. A steeper slope signifies a more rapid killing effect. [20]
Time-Kill Assay Logic Diagram
Caption: Logical flow of the time-kill kinetics experiment.
Quality Control
Adherence to rigorous quality control (QC) is paramount for the validity of antimicrobial susceptibility testing. [24][25]
-
Reference Strains: Always include well-characterized QC strains with known susceptibility profiles in each assay run. [24][26][27]The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the test run. [28][29]* Controls: The sterility control should remain clear, and the growth control must show adequate growth.
-
Reproducibility: Experiments should be performed in triplicate to ensure the reproducibility of the results.
By following these detailed protocols, researchers can generate robust and reliable data on the antimicrobial properties of this compound, contributing to the critical search for new therapeutic agents.
References
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023). Available at: [Link]
-
Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021). Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Available at: [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD. Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP - University of Tennessee, Knoxville. Available at: [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus - PMC - NIH. Available at: [Link]
-
Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety - Duke University. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014). Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - Institute for Collaborative Biotechnologies. (2023). Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018). Available at: [Link]
-
Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. Available at: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
EUCAST - ESCMID. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. Available at: [Link]
-
EUCAST - Home. Available at: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available at: [Link]
-
CLSI 2024 M100Ed34(1). Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022). Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Guidance Documents - EUCAST. Available at: [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025). Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
-
Broth microdilution - Wikipedia. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - MDPI. Available at: [Link]
-
Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - MDPI. Available at: [Link]
-
Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). Available at: [Link]
-
Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. (2022). Available at: [Link]
-
Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC - NIH. Available at: [Link]
Sources
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- 2. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Buy 4-Methylheptanoic acid | 3302-03-2 [smolecule.com]
- 5. twu.edu [twu.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ESCMID: EUCAST [escmid.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. nih.org.pk [nih.org.pk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. microchemlab.com [microchemlab.com]
- 16. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
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- 21. actascientific.com [actascientific.com]
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- 23. microbe-investigations.com [microbe-investigations.com]
- 24. microbiologyclass.net [microbiologyclass.net]
- 25. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 27. bsac.org.uk [bsac.org.uk]
- 28. journals.asm.org [journals.asm.org]
- 29. szu.gov.cz [szu.gov.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyheptanoic Acid
Welcome to the technical support center for the synthesis of 4-Methoxyheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve yields. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.
Overview of the Synthetic Strategy
A robust and common strategy for synthesizing this compound involves a two-step process:
-
Oxa-Michael Addition (Conjugate Addition): Methanol is added across the double bond of an α,β-unsaturated ester, such as ethyl hept-2-enoate, using a base catalyst. This regioselectively installs the methoxy group at the β-position (C4).
-
Saponification (Ester Hydrolysis): The resulting ethyl 4-methoxyheptanoate is hydrolyzed under basic conditions, followed by an acidic workup, to yield the final carboxylic acid product.
This approach is favored for its high atom economy and reliance on well-understood, scalable reaction mechanisms.[1][2]
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is divided by reaction stage to help you pinpoint and resolve issues you may encounter.
Part 1: The Oxa-Michael Addition Stage
Question 1: My Michael addition is slow or incomplete. How can I improve the conversion rate?
Answer: Low conversion in a Michael addition is typically related to issues with the nucleophile generation or the reactivity of the Michael acceptor.[3] Here’s how to troubleshoot:
-
Catalyst Choice and Concentration: The reaction requires a base strong enough to deprotonate methanol, forming the active methoxide nucleophile.
-
Explanation: Sodium methoxide (NaOMe) is an ideal catalyst as it directly provides the nucleophile. If you are generating it in situ (e.g., using NaOH or KOH in methanol), ensure all water is excluded, as water can consume the base and inhibit the reaction.
-
Recommendation: Use commercially available NaOMe (0.1 to 0.3 equivalents). If the reaction is still slow, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, though it is more expensive.[2]
-
-
Solvent: The reaction is typically run in excess methanol, which serves as both the reagent and solvent.
-
Explanation: The high concentration of methanol pushes the equilibrium toward the product. Using co-solvents is generally not necessary unless the starting ester has poor solubility.
-
Recommendation: Ensure your methanol is anhydrous. Water will compete with methanol for the base, reducing the concentration of the active methoxide nucleophile.
-
-
Temperature: Michael additions are thermodynamically controlled.[3]
-
Explanation: Gentle heating (40-60°C) can increase the reaction rate without promoting significant side reactions. However, excessive heat can lead to polymerization or retro-Michael addition.
-
Recommendation: Start the reaction at room temperature and monitor by TLC or GC. If conversion stalls, gently heat the mixture and continue monitoring.
-
Question 2: I'm observing significant side products on my TLC/GC-MS. What are they and how can I prevent them?
Answer: Side product formation often points to issues with reaction conditions or reagent purity.
-
Polymerization: α,β-unsaturated systems can polymerize under strongly basic conditions.[4]
-
Explanation: This is more common with highly reactive Michael acceptors.
-
Prevention: Avoid excessively high temperatures or catalyst concentrations. Add the base catalyst slowly to the solution of the ester and methanol to maintain a low instantaneous concentration.
-
-
Competing 1,2-Addition: While less common for weak nucleophiles like methoxide, direct attack at the ester carbonyl (a 1,2-addition) can occur, leading to transesterification if a different alcohol is present as an impurity.[5]
Caption: Troubleshooting flowchart for the Michael addition step.
Part 2: Saponification & Workup Stage
Question 3: My ester hydrolysis is not going to completion, even after prolonged reaction time. What's wrong?
Answer: Incomplete saponification is a common issue, often related to solubility, stoichiometry, or steric hindrance.
-
Choice of Base and Solvent System:
-
Explanation: The reaction involves the attack of a hydroxide ion on the ester's carbonyl carbon.[7] As the reaction proceeds, the starting ester becomes less soluble in the aqueous medium. A biphasic mixture can lead to a significant slowdown.
-
Recommendation: Use a co-solvent like tetrahydrofuran (THF) or methanol to create a homogeneous solution.[8] Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it has better solubility in mixed solvent systems and is less prone to causing emulsions during workup.
-
-
Stoichiometry: Saponification is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[7][9] However, an insufficient amount of base will lead to incomplete conversion.
-
Recommendation: Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion and to account for any acidic impurities.
-
-
Temperature:
Question 4: My yield is very low after acidic workup and extraction. Where did my product go?
Answer: Product loss during workup is a frequent source of poor yields. The key is controlling the pH and managing physical separation.
-
Incorrect pH during Acidification:
-
Explanation: To extract your product into an organic solvent, the carboxylate salt must be fully protonated to the neutral carboxylic acid. The pKa of a typical carboxylic acid is around 4-5.
-
Recommendation: Acidify the aqueous solution with dilute HCl (e.g., 1M or 2M) until the pH is 2 or lower.[12] Check the pH with pH paper. This ensures the equilibrium is shifted completely to the protonated, organic-soluble form.
-
-
Emulsion Formation:
-
Explanation: Carboxylate salts can act as surfactants, leading to the formation of stable emulsions during extraction, making phase separation difficult or impossible.
-
Recommendation: If an emulsion forms, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which helps to break the emulsion.
-
-
Insufficient Extraction:
-
Explanation: this compound has some water solubility due to the carboxylic acid and ether functional groups. A single extraction will likely be insufficient.
-
Recommendation: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Pool the organic layers together for drying and concentration.
-
Experimental Protocols
Protocol 1: Oxa-Michael Addition
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (50 mL) and ethyl hept-2-enoate (10.0 g, 64.0 mmol).
-
Stir the solution at room temperature and add sodium methoxide (1.73 g, 32.0 mmol, 0.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction progress by TLC or GC analysis. If the reaction is slow, heat the mixture to 50°C.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Carefully neutralize the mixture by adding glacial acetic acid until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil (ethyl 4-methoxyheptanoate) can be taken to the next step, or purified by column chromatography if necessary.
Protocol 2: Saponification and Purification
-
Dissolve the crude ethyl 4-methoxyheptanoate in a mixture of THF (40 mL) and water (20 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (4.0 g, 95.0 mmol, ~1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 65°C) and stir vigorously for 4-8 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water (50 mL) and wash once with diethyl ether (30 mL) to remove any non-acidic impurities. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation.[13][14]
Data Summary Table
| Parameter | Stage 1: Michael Addition | Stage 2: Saponification |
| Solvent | Anhydrous Methanol | THF/Water mixture |
| Key Reagent | Sodium Methoxide (NaOMe) | Lithium Hydroxide (LiOH) |
| Stoichiometry | 0.1 - 0.5 eq (catalytic) | 1.5 - 2.0 eq (excess) |
| Temperature | 25°C - 50°C | 65°C (Reflux) |
| Typical Time | 4 - 8 hours | 4 - 8 hours |
| Expected Yield | >90% (intermediate) | 85-95% (from intermediate) |
References
-
ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction. ResearchGate. [Link]
-
D'Angelo, A. Q., et al. (2021). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. ACS Omega. [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
D'Angelo, A. Q., et al. (2021). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. ACS Publications. [Link]
-
Reich, H. J. (n.d.). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 2: Ester Hydrolysis. Interchim. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Science.gov. (n.d.). Ester hydrolysis rate: Topics by Science.gov. [Link]
-
bioRxiv. (2020, July 26). Direct medium-chain carboxylic-acid oil separation from a bioreactor by an electrodialysis/phase separation cell. [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism for base-catalysed Michael addition reactions. [Link]
-
ResearchGate. (2015, March 21). (PDF) In-line and selective phase separation of medium-chain carboxylic acids using membrane electrolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Quora. (2017, March 19). During saponification, why is ester made to react with a strong base?. [Link]
-
Filo. (2025, June 2). Problems on Conjugate (Michael) Additions and Related Syntheses. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 27 questions with answers in MICHAEL ADDITION | Scientific method. [Link]
-
Reich, H. J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. [Link]
-
The Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]
-
Bentham Science. (2022, September 30). Recent Advances in Base-assisted Michael Addition Reactions. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 11. interchim.fr [interchim.fr]
- 12. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]
- 13. Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Methoxyheptanoic Acid
Welcome to the technical support guide for the purification of 4-Methoxyheptanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound with high purity. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and the scientific reasoning behind each purification strategy.
Introduction to Purification Challenges
This compound, a chiral carboxylic acid, presents purification challenges typical of moderately polar, medium-chain carboxylic acids. Impurities often arise from the synthetic route and can include starting materials, byproducts of side reactions, and structurally similar isomers.[1] The key to successful purification lies in understanding the physicochemical properties of the target molecule and its likely contaminants to select the most effective separation technique.
This guide is structured in a question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The profile of impurities is intrinsically linked to the synthetic pathway. A common route to a 4-alkoxy carboxylic acid might involve the alkylation of a malonic ester derivative or oxidation of a corresponding alcohol. Therefore, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Such as heptenoic acid derivatives, malonic esters, or 4-hydroxyheptanoic acid precursors.
-
Side-Reaction Byproducts: These can include isomers (e.g., 2- or 3-methoxyheptanoic acid if isomerization occurs), or products from over-alkylation or elimination reactions.
-
Reagents and Solvents: Residual catalysts, inorganic salts, and solvents used in the reaction and workup.[1]
-
Water: Which can be challenging to remove from moderately polar compounds.
Q2: I have a mixture of this compound and several non-acidic organic impurities. What is the most effective initial purification step?
A2: For separating a carboxylic acid from neutral or basic impurities, an acid-base extraction is the most robust and efficient first step.[1][2][3][4] This technique leverages the acidic nature of the carboxyl group, which allows for its selective transfer between immiscible aqueous and organic phases by altering the pH.
The principle is to deprotonate the carboxylic acid with a weak base, making it a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. The aqueous layer containing the carboxylate is then separated, re-acidified to precipitate the pure carboxylic acid, and extracted back into an organic solvent.[2][3]
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Q3: My this compound is a liquid at room temperature and contains impurities with similar boiling points. How can I purify it?
A3: When dealing with liquid carboxylic acids that have close-boiling impurities, fractional distillation under reduced pressure (vacuum distillation) is often the most effective technique.[5] Lowering the pressure reduces the boiling point, which helps to prevent thermal decomposition of the compound.
However, if the boiling points are very close (less than 25°C difference at atmospheric pressure), even fractional distillation may not provide adequate separation.[6] In such cases, derivatization can be a powerful strategy. You can convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester), purify this ester by fractional distillation, and then hydrolyze it back to the pure carboxylic acid.[4]
Another advanced option for difficult separations is preparative High-Performance Liquid Chromatography (HPLC) .[7][8][9]
Q4: I am trying to purify my compound using column chromatography on silica gel, but the peak is tailing badly. What is causing this and how can I fix it?
A4: Tailing of carboxylic acids on silica gel is a very common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[1] This can lead to a mixture of protonated and deprotonated forms on the column, causing the compound to streak rather than move as a sharp band.
Solution: To suppress this unwanted interaction, you need to ensure your compound remains fully protonated during chromatography. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your mobile phase (eluent).[1] This acidic modifier ensures a consistent protonation state for your carboxylic acid, leading to sharper peaks and better separation.
Q5: My final product is an oil, but I expected a solid. What can I do to induce crystallization?
A5: If this compound is obtained as an oil, it may be due to residual impurities or because its melting point is near or below room temperature. Here are several techniques to try:
-
High Vacuum Drying: First, ensure all residual solvent is removed by placing the oil under a high vacuum for several hours.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a nonpolar solvent where it is soluble, such as hexane or a mixture of ethyl acetate and hexane.[10] Then, slowly cool the solution in an ice bath or freezer. Scratching the inside of the flask with a glass rod can create nucleation sites and induce crystal formation.[11]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.[11]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol details the separation of this compound from non-acidic contaminants.
Materials:
-
Crude this compound dissolved in diethyl ether.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
6M Hydrochloric acid (HCl).
-
Diethyl ether (or other suitable organic solvent like ethyl acetate).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper or pH meter.
Procedure:
-
Dissolution: Dissolve the crude product in approximately 5-10 volumes of diethyl ether in a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Do not shake vigorously to avoid emulsion formation.[1]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium 4-methoxyheptanoate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution to ensure complete recovery of the acid.[1] Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes strongly acidic (pH < 2), which can be confirmed with litmus paper.[1][3] The this compound should precipitate or form an oily layer.
-
Back Extraction: Add a fresh portion of diethyl ether to the flask, and transfer the mixture back to the separatory funnel. Extract the purified carboxylic acid into the ether layer.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Preparative HPLC for High-Purity Isolation
For isolating highly pure this compound, especially for pharmaceutical applications, preparative reversed-phase HPLC is the method of choice.
System and Conditions:
| Parameter | Value | Rationale |
| Column | C18, e.g., 21.2 x 250 mm, 10 µm | The C18 stationary phase is nonpolar and well-suited for retaining and separating moderately polar organic molecules like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acidic modifier that ensures the carboxylic acid remains protonated, preventing peak tailing.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase HPLC with good UV transparency. |
| Gradient | e.g., 30% to 90% B over 20 minutes | A gradient elution is necessary to effectively elute the compound while separating it from impurities of different polarities. |
| Flow Rate | e.g., 20 mL/min | The flow rate is scaled up for a preparative column to allow for higher sample loading. |
| Detection | UV at ~210 nm | Carboxylic acids have a weak UV chromophore and are typically detected at low wavelengths. |
| Injection Volume | 1-5 mL | Depends on sample concentration and column capacity. |
Procedure:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm filter to remove particulates.[7]
-
Method Development: If possible, optimize the separation on an analytical scale HPLC first to determine the retention time and ideal gradient.[12]
-
Preparative Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the main peak based on the UV chromatogram.
-
Post-Purification: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the final product.
References
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Scribd. (n.d.). Fractional Distillation XXXX. Retrieved from [Link]
-
ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
PubChem. (n.d.). Heptanoic acid, 4-methoxyphenyl ester. Retrieved from [Link]
-
National Institutes of Health. (2011, April 14). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US20170113998A1 - Method for separating high-boiling carboxylic acid vinyl ester.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
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ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl heptanoic acid. Retrieved from [Link]
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Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
YouTube. (2013, July 11). Recrystallization Solvent Pair. Retrieved from [Link]
-
International Journal of ChemTech Applications. (2014, June 21). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
PubChem. (n.d.). 4-Methylheptanoic acid, (+)-. Retrieved from [Link]
-
ResearchGate. (2015, March 21). In-line and selective phase separation of medium-chain carboxylic acids using membrane electrolysis. Retrieved from [Link]
- Google Patents. (n.d.). CA1178917A - Method for separating carboxylic acids from mixtures with non-acids.
-
European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
ResearchGate. (2025, August 6). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Retrieved from [Link]
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Technical Support Center: Gas Chromatography of 4-Methoxyheptanoic Acid
Welcome to our dedicated technical support guide for the gas chromatography (GC) analysis of 4-Methoxyheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak shape and quantification for this and other polar carboxylic acids. Here, we will explore the root causes of peak tailing and provide a systematic, field-proven approach to troubleshooting and method optimization.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts underlying the challenges of analyzing this compound.
Q1: What is peak tailing and why is it a problem for my analysis?
A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can significantly reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative results.[1][2] An asymmetry factor greater than 1.5 typically indicates that the tailing is significant enough to warrant investigation.[2]
Q2: Why is this compound particularly prone to peak tailing?
A2: this compound, like other carboxylic acids, is a highly polar compound containing an "active" hydrogen on its carboxyl group (-COOH).[3][4] This acidic proton can form strong hydrogen bonds with active sites, primarily silanol groups (Si-OH), that are present on the glass surfaces of the GC inlet liner and the fused silica column.[4][5][6] This unwanted secondary interaction is a form of reversible adsorption; some analyte molecules are temporarily retained by these active sites, causing them to elute later than the main band and creating a characteristic "tail".[4][7]
Q3: I see tailing for this compound, but not for other, non-polar compounds in my sample. What does this tell me?
A3: This is a critical diagnostic clue. When only a select few polar or active compounds exhibit tailing while non-polar compounds (like alkanes) have perfect peak shape, the problem is almost certainly chemical, not physical.[7][8] It points directly to adverse interactions between your analyte and active sites in the system, rather than a physical issue like a poor column cut or dead volume, which would affect all peaks indiscriminately.[7][8]
Part 2: Systematic Troubleshooting Guide
Peak tailing issues are best solved with a logical, step-by-step approach that moves from the simplest and most common causes to more complex solutions. The following workflow is designed to systematically identify and eliminate the source of the problem.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Assess and Enhance GC System Inertness
The GC inlet is a high-temperature zone where the majority of analyte degradation and adsorption occurs.[9] Ensuring a clean, inert flow path is the first and most critical step.
Q4: Where do I start with troubleshooting? What is the most common culprit?
A4: Always start with basic inlet maintenance.[10] The inlet liner is the first surface your sample encounters and is a frequent source of activity and contamination.[1][6][11] Replace the liner and the septum. For analyzing active compounds like carboxylic acids, it is imperative to use a high-quality, deactivated liner.[11][12] Look for liners marketed as "Ultra Inert" or specifically deactivated for active analyte analysis, as not all deactivations are equally effective.[9][11][13]
Q5: I've changed the liner, but the tailing is still present. What's next?
A5: If a new, high-quality liner doesn't solve the issue, consider the column itself.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating new active sites.[6][10] Trim 10-20 cm from the front of the column to remove the contaminated section.[2][8]
-
Improper Column Installation: Ensure the column is cut squarely and installed at the correct height in the inlet.[2][7] A poor cut can create turbulence, and incorrect positioning can create dead volumes, both of which can distort peak shape.[14][15]
Step 2: Review GC Method Parameters
While less common as the primary cause for this specific issue, sub-optimal method parameters can exacerbate peak tailing.
Q6: Can my oven temperature program affect the peak shape of my acid?
A6: Yes, particularly the initial temperature and the ramp rate.
-
Initial Oven Temperature: A lower initial temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks.[16] For splitless injections, a common guideline is to set the initial temperature about 20°C below the boiling point of the sample solvent.[2][16]
-
Temperature Ramp Rate: While a faster ramp rate shortens analysis time, a slower ramp allows for more interaction between the analyte and the stationary phase, which can sometimes improve peak shape for challenging compounds.[17][18] If your peak is broad in addition to tailing, consider reducing the ramp rate in increments of 2-5 °C/min.[16]
Step 3: Implement Chemical Modification (Derivatization)
If you have ensured a fully inert system and optimized your method parameters, but peak tailing persists, the fundamental chemistry of the analyte is the final barrier. The most robust solution for analyzing carboxylic acids by GC is to eliminate the problematic active hydrogen through chemical derivatization.[3][19][20]
Q7: What is derivatization and how does it prevent peak tailing?
A7: Derivatization is a reaction that converts the polar, active carboxyl group (-COOH) into a less polar, more volatile, and more thermally stable functional group.[21][22] The most common approach is silylation , which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, forming a TMS ester.[19][21] This new derivative does not have an active hydrogen and therefore will not engage in hydrogen bonding with active sites in the GC system, resulting in sharp, symmetrical peaks.[23]
Caption: The chemical principle of silylation for GC analysis.
Q8: Which derivatization reagent should I use?
A8: Silylating reagents are the most common and effective choice for carboxylic acids.[19][21] Several are available, each with slightly different properties.
| Reagent Name | Abbreviation | Key Characteristics | Byproducts |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and widely used for acids, alcohols, and phenols.[24] Volatile byproducts are generally not problematic. | N-methyltrifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS reagent, with its byproduct also being highly volatile, making it excellent for trace analysis.[22] | N-methyltrifluoroacetamide |
| Trimethylchlorosilane | TMCS | Rarely used alone, but often added as a catalyst (e.g., 1% TMCS in BSTFA) to increase the reactivity of the primary silylating agent, especially for hindered groups.[19][22] | HCl |
For routine analysis of this compound, BSTFA is an excellent and cost-effective starting point. For trace-level analysis where byproducts might interfere, MSTFA is preferred.[22]
Part 3: Experimental Protocol
Protocol: Silylation of this compound using BSTFA
This protocol provides a general procedure for the derivatization of carboxylic acids for GC analysis.
Materials:
-
Sample containing this compound, dried or in an aprotic solvent (e.g., Pyridine, Acetonitrile).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS catalyst.
-
A suitable aprotic solvent (e.g., Pyridine is often used as it can act as a catalyst).[19]
-
2 mL autosampler vials with caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Transfer an aliquot of your sample (typically 10-100 µg of the analyte) into a clean, dry 2 mL vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen, as water will react with and consume the silylating reagent.[19]
-
Solvent Addition: Add 100 µL of an aprotic solvent like Pyridine to the dried sample. Pyridine is often recommended as it can help catalyze the reaction.[25]
-
Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The ratio of reagent/solvent to sample can be optimized, but a 1:1 ratio is a good starting point.
-
Reaction: Cap the vial tightly and vortex briefly to mix. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[25]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC.
-
GC System Considerations: When analyzing silylated derivatives, avoid using GC columns with polyethylene glycol (PEG) or "WAX" stationary phases, as the free hydroxyl groups on these phases can react with any excess silylating reagent or even the derivatives themselves.[19] A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), is highly recommended.[19][23]
By following this structured approach—first ensuring a robust and inert system, then optimizing method parameters, and finally applying chemical derivatization—you can successfully overcome the challenge of peak tailing and achieve accurate, reproducible results for this compound and other carboxylic acids.
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Restek Corporation. GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
Talebi, S. et al. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. YouTube. [Link]
-
Decker, D., & Brooks, H. GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier. [Link]
-
Regis Technologies. Silylation Reagents. Regis Technologies. [Link]
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Phenomenex Inc. Derivatization for Gas Chromatography. Phenomenex. [Link]
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Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]
-
Zhao, L. et al. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies. [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. American Laboratory. [Link]
-
Phenomenex Inc. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
Ali, S. Derivatization in GC. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Judzentiene, A. & Budiene, J. (2008). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]
-
Agilent Technologies. Ultra Inert Liners for GC. Agilent. [Link]
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Restek. [Link]
-
PharmaGuru. (2025). GC Column: Types, Selection Criteria, Case Studies, and Expert FAQs. PharmaGuru. [Link]
-
Phenomenex Inc. (2025). Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. Postnova. [Link]
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. ResearchGate. [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. [Link]
-
Greyhound Chromatography. GC Column Selection Guide. Greyhound Chromatography. [Link]
-
Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Drawell. Why Is Temperature Programming Used in Gas Chromatography. Drawell. [Link]
-
Lantz, A. W. et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A. [Link]
-
Zappi, A. et al. (2022). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules. [Link]
-
JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. [Link]
-
Wang, S. et al. (2022). Analysis of Volatile Compounds and Flavor Fingerprint Using Gas Chromatography–Ion Mobility Spectrometry (GC-IMS) on Crassostrea gigas with Different Ploidy and Gender. Foods. [Link]
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Technical Support Center: Optimizing Derivatization of 4-Methoxyheptanoic Acid
Welcome to the technical support resource for the derivatization of 4-methoxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this compound. We will delve into the nuances of derivatization, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure your experiments are successful, reproducible, and accurate.
Introduction: Why Derivatize this compound?
This compound is a carboxylic acid characterized by a seven-carbon chain with a methoxy group at the fourth position.[1][2][3] Direct analysis, particularly by Gas Chromatography (GC), is challenging. The polar carboxylic acid group leads to low volatility and poor peak shape due to its tendency to form hydrogen bonds and interact with active sites in the GC system.[4] Derivatization chemically modifies this functional group, converting the analyte into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC analysis and sometimes enhancing its detectability in Liquid Chromatography (LC).[5][6]
This guide will address common challenges and questions, providing a framework for developing a robust derivatization protocol tailored to your specific analytical needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of derivatizing this compound?
The primary objectives are to:
-
Increase Volatility: By replacing the active hydrogen on the carboxylic acid group, we significantly reduce intermolecular hydrogen bonding, which in turn lowers the boiling point and allows the compound to be analyzed by GC.[4]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with the GC column and liner, resulting in better resolution and sensitivity.[4]
-
Enhance Thermal Stability: The resulting esters or silyl esters are generally more stable at the high temperatures used in the GC injector and oven.[5]
-
Improve Mass Spectrometric Identification: Derivatives can produce more characteristic and higher mass fragments in the mass spectrum, aiding in structural confirmation.
Q2: What are the most common derivatization strategies for this compound?
For carboxylic acids like this compound, the two most prevalent and effective strategies are silylation and alkylation (esterification) .
-
Silylation: This reaction replaces the acidic proton of the -COOH group with a non-polar silyl group, such as a trimethylsilyl (TMS) group.[4][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.
-
Alkylation/Esterification: This involves converting the carboxylic acid into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME).[7] This is a classic, robust method often accomplished with reagents like BF₃-Methanol or diazomethane.[7][8]
Q3: Should I use GC-MS or LC-MS for my analysis?
The choice depends on your specific goals and equipment availability.
-
GC-MS is generally preferred for this molecule after derivatization. It offers excellent separation efficiency and provides clear, reproducible mass spectra for identification. The derivatization step is essential for GC analysis.
-
LC-MS can also be used, and may not always require derivatization. However, short-chain carboxylic acids can exhibit poor retention on standard reversed-phase columns and may have low ionization efficiency.[9] Derivatization for LC-MS, often using reagents that add a permanently charged group or a readily ionizable tag, can significantly enhance sensitivity.[9][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the derivatization process in a question-and-answer format.
Q4: I am seeing a very small or no peak for my derivatized product. What went wrong?
This is one of the most common issues and typically points to an incomplete or failed reaction.
-
Potential Cause 1: Presence of Water
-
Explanation: Silylating and many alkylating reagents are extremely sensitive to moisture.[7][11] Any water present in your sample or solvent will preferentially react with the reagent, consuming it before it can react with your analyte. The derivatives themselves can also be hydrolyzed back to the original acid if water is present.[7]
-
Solution:
-
Dry Your Sample: Ensure your sample extract is completely dry. Use methods like lyophilization or evaporation under a stream of dry nitrogen.
-
Use Anhydrous Solvents: Purchase high-purity, anhydrous solvents and store them properly under an inert atmosphere (e.g., nitrogen or argon).
-
Handle Reagents Carefully: Store derivatization reagents in a desiccator and handle them quickly in a low-humidity environment to prevent atmospheric moisture contamination.
-
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature
-
Explanation: While some derivatization reactions are rapid at room temperature, others, especially with potentially hindered molecules, require heat and time to proceed to completion.[11] The methoxy group at the C4 position of this compound could introduce minor steric hindrance, slowing the reaction compared to a simple linear carboxylic acid.
-
Solution:
-
Optimize Temperature: For silylation with BSTFA or esterification with BF₃-Methanol, heating is standard. A good starting point is 60-80°C.[12] If the yield is still low, you can cautiously increase the temperature.
-
Optimize Time: Monitor the reaction's progress by analyzing aliquots at different time points (e.g., 15, 30, 60, 90 minutes) to find the point where the product peak area plateaus.
-
-
-
Potential Cause 3: Incorrect Reagent-to-Analyte Ratio
-
Explanation: Derivatization reactions are equilibrium-driven. A significant molar excess of the derivatizing reagent is necessary to drive the reaction towards the product side.[11]
-
Solution: As a general rule, use at least a 2:1 molar ratio of the derivatizing agent to active hydrogens in your sample.[11] For complex matrices, a much larger excess may be required.
-
Q5: My chromatographic peak is tailing or broad. How can I fix this?
Peak tailing reduces resolution and compromises quantitation.
-
Potential Cause 1: Incomplete Derivatization
-
Explanation: If some of the this compound remains underivatized, this highly polar free acid will interact strongly with the GC system, resulting in a tailing peak. The derivative peak may appear sharp, but it will be sitting on the tail of the unreacted acid.
-
Solution: Revisit the solutions in Q4 . Ensure your reaction goes to completion by optimizing conditions and ensuring an anhydrous environment.
-
-
Potential Cause 2: Active Sites in the GC System
-
Explanation: Even with complete derivatization, active sites (silanol groups) on the surface of the glass injector liner or the front of the GC column can cause peak tailing.
-
Solution:
-
Use a Deactivated Liner: Always use a high-quality, deactivated injector liner. Consider using a liner with glass wool to trap non-volatile residues, but ensure the wool is also deactivated.
-
Column Maintenance: If the column is old, active sites can develop. It may be necessary to break off the first few centimeters of the column inlet or replace the column entirely.
-
-
Q6: I see multiple unexpected peaks in my chromatogram. What are they?
Extraneous peaks can confound your analysis. A systematic approach is needed to identify their source.
-
Potential Cause 1: Reagent Artifacts
-
Explanation: The derivatization reagents themselves or their byproducts can be volatile and appear in the chromatogram.
-
Solution: Always prepare and run a reagent blank (all reagents and solvents, but no sample) alongside your actual samples. This will help you identify which peaks are derived from the reagents and can be ignored during data analysis.
-
-
Potential Cause 2: Contaminated Solvents or Glassware
-
Explanation: Contaminants from solvents, glassware, or pipette tips can be derivatized along with your analyte, leading to extra peaks.
-
Solution: Use high-purity solvents. Ensure all glassware is scrupulously clean; consider rinsing with the final solvent before use.
-
-
Potential Cause 3: Side Reactions with Sample Matrix
-
Explanation: If your this compound is in a complex biological matrix (e.g., plasma, cell culture media), other compounds in the matrix (other organic acids, alcohols, amines) will also be derivatized.
-
Solution: Implement a sample cleanup step before derivatization. This could include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic fraction and remove interfering compounds.
-
Recommended Derivatization Protocols
Here are detailed, step-by-step methodologies for the most common and effective derivatization techniques for this compound.
Protocol 1: Silylation for GC-MS Analysis
This method converts the carboxylic acid to its trimethylsilyl (TMS) ester. It is fast and generally produces clean reaction products.
Reagents & Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst
-
Anhydrous Pyridine or Acetonitrile (as solvent)
-
Dried sample containing this compound
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Step-by-Step Procedure:
-
Sample Preparation: Place the dried sample extract in a 2 mL reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.
Protocol 2: Methyl Esterification for GC-MS Analysis
This classic method converts the carboxylic acid to its fatty acid methyl ester (FAME). The resulting derivatives are very stable.
Reagents & Materials:
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Anhydrous Hexane
-
Saturated Sodium Chloride (Brine) solution
-
Dried sample containing this compound
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Step-by-Step Procedure:
-
Sample Preparation: Place the dried sample extract in a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.
-
Reaction: Cap the vial tightly, flush with nitrogen if possible, and heat at 60°C for 10 minutes.[8]
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of water and 1 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean vial for analysis.
-
Analysis: Inject 1 µL of the hexane layer into the GC-MS.
Data Summary & Visualization
Table 1: Comparison of Common Derivatization Reagents
| Reagent | Method | Target Derivative | Typical Conditions | Advantages | Disadvantages |
| BSTFA + 1% TMCS | Silylation | Trimethylsilyl (TMS) Ester | 70°C, 30 min | Fast, high reactivity, volatile byproducts.[11] | Moisture sensitive, TMS esters can be less stable over time.[7] |
| BF₃-Methanol | Esterification | Methyl Ester (FAME) | 60-100°C, 10-30 min | Produces very stable derivatives, robust method.[8] | Requires post-reaction extraction, reagent is corrosive. |
| Diazomethane | Esterification | Methyl Ester (FAME) | Room Temp, ~5 min | Very fast and quantitative, no heat needed.[7] | Highly toxic and explosive, must be handled with extreme care. |
Diagrams
Below are graphical representations to aid in decision-making and workflow planning.
Caption: Decision tree for choosing an analytical strategy.
Caption: General experimental workflow for derivatization.
References
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- V.N. Sidelnikov, et al. Acids: Derivatization for GC Analysis.
-
Student Academic Success. Organic Reactions: Esterification & Transesterification. [Link]
-
Misal Castro, L. C., et al. (2012). Optimization of the conditions for the reduction of carboxylic acids with silanes. ResearchGate. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Green, A. G., et al. (2022). In situ silane activation enables catalytic reduction of carboxylic acids. RSC Publishing. [Link]
-
Ohmatsu, K., et al. (2020). Siloxy Esters as Traceless Activator of Carboxylic Acids: Boron-Catalyzed Chemoselective Asymmetric Aldol Reaction. ChemRxiv. [Link]
-
Praxilabs. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Link]
-
Smith, A. F., et al. (2020). Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]
-
Organic Chemistry. (2019, December 17). Carboxylic Acids to Alcohols, Part 5: Silanes. [Link]
-
Cyberlipid. FA derivatization. [Link]
-
ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?[Link]
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
PubChem. (4S)-7,7-dimethoxy-4-methylheptanoic acid. [Link]
-
Riedel, T. E., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
-
PubChem. 4-Methylheptanoic acid, (-)-. [Link]
-
Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Cheméo. Chemical Properties of 4-Methylheptanoic acid, methyl ester. [Link]
-
Wang, Z., et al. (2026, January 6). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
Sources
- 1. Key Strategies To Control 4-methyl Octanoic Acid Levels [chemicalbull.com]
- 2. 4-METHYLHEPTANOIC ACID | 3302-03-2 [chemicalbook.com]
- 3. 4-Methylheptanoic acid, (-)- | C8H16O2 | CID 13800370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Methoxyheptanoic Acid Solution Stability
Welcome to the technical support center for 4-Methoxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with solutions of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a compound of interest in various research fields. As with many molecules, its stability in solution is not absolute and can be influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide provides a framework for identifying and mitigating common stability issues.
The structure of this compound contains two key functional groups that dictate its chemical reactivity and stability: a carboxylic acid and a methoxy (ether) group on the alkyl chain. The interplay of these groups under various stress conditions can lead to specific degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a slight yellow tint. What could be the cause?
A1: A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. This could be due to several factors, including:
-
Oxidative Degradation: Exposure to atmospheric oxygen or trace oxidizing agents in the solvent can lead to the formation of chromophoric degradation products. The methoxy group can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or ambient light can sometimes initiate degradation pathways in organic molecules.[1][2] It is always recommended to store solutions in amber vials or protected from light.
-
Reaction with Impurities: Trace impurities in your solvent or on your glassware could be reacting with the this compound.
Q2: I'm seeing a decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures. What is happening?
A2: A gradual decrease in concentration is a classic sign of degradation. Besides the reasons mentioned in Q1, consider the following:
-
Hydrolysis: If the solution is aqueous or contains residual water, hydrolysis could be occurring, although this is more likely under acidic or basic conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.[3]
-
Adsorption: Depending on the container material, the compound may be adsorbing to the surface, leading to an apparent decrease in concentration in the solution. Using silanized glass or polypropylene vials can mitigate this.
Q3: Is this compound susceptible to decarboxylation?
A3: Carboxylic acids can undergo decarboxylation (loss of CO₂), particularly when subjected to heat. While aliphatic carboxylic acids are generally more stable than other classes of carboxylic acids, this degradation pathway should be considered, especially if your experimental protocol involves elevated temperatures.
Q4: What are the ideal storage conditions for a stock solution of this compound?
A4: To maximize the shelf-life of your solution, we recommend the following:
-
Solvent: If compatible with your experimental design, use a high-purity, anhydrous aprotic solvent. If an aqueous solution is required, use a buffer to maintain a neutral pH and prepare the solution fresh.
-
Temperature: Store solutions at -20°C or lower. Minimize freeze-thaw cycles by aliquoting the stock solution.
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Light: Always store solutions in amber vials or in the dark to protect from light.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Results in Biological Assays
-
Symptoms: High variability between replicate experiments, loss of compound activity over the course of an experiment.
-
Potential Cause: Degradation of this compound in the assay medium. Biological media are complex aqueous solutions, often incubated at 37°C, which can accelerate degradation.
-
Troubleshooting Steps:
-
Run a Time-Course Stability Study: Prepare your final assay concentration of this compound in the assay medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a validated analytical method (see Section V).
-
Assess pH Effects: Measure the pH of your assay medium after the addition of the compound. If it has shifted, it could be influencing stability.
-
Consider Fresh Preparations: If significant degradation is observed, prepare the dosing solutions immediately before each experiment.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptoms: During analytical runs (e.g., HPLC, LC-MS), new peaks that were not present in the initial analysis of the standard are observed.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues to their identity. For example:
-
A loss of 14 Da (CH₂) from the parent mass could indicate demethylation of the methoxy group.
-
A loss of 44 Da (CO₂) could indicate decarboxylation.
-
An addition of 16 Da (O) could indicate oxidation.
-
-
Perform a Forced Degradation Study: Intentionally degrade a sample of this compound under controlled stress conditions (acidic, basic, oxidative, thermal).[2][3] This can help to generate the potential degradation products and confirm their identity by comparing their retention times and mass spectra with the unknown peaks in your experimental samples. A detailed protocol for a forced degradation study is provided in Section IV.
-
| Potential Degradation Product | Plausible Cause | Expected Mass Change |
| 4-Hydroxyheptanoic acid | Acid-catalyzed hydrolysis of the methoxy group | -14 Da (loss of CH₂) |
| Various oxidation products | Reaction with oxidizing agents | +16 Da (addition of O) or other changes |
| Heptan-4-one | Oxidative cleavage | |
| Decarboxylation products | Thermal stress | -44 Da (loss of CO₂) |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[2][3]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set up Stress Conditions: In separate, appropriately labeled vials, perform the following additions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place 1 mL of the stock solution in a vial.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation:
-
Incubate the acid, base, and oxidation vials at 60°C for 24 hours.
-
Incubate the thermal stress vial at 80°C for 24 hours.
-
Keep the control vial at 4°C.
-
-
Sample Preparation for Analysis:
-
After incubation, allow all vials to cool to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples (including the control) to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze all samples by a suitable chromatographic method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a starting point for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
V. Visualizations
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the primary functional groups of this compound and the likely points of degradation under stress conditions.
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
This workflow outlines the steps for investigating a suspected stability issue with this compound.
Sources
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Methoxyheptanoic Acid
Welcome to the technical support center for LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, with a specific focus on small acidic molecules like 4-Methoxyheptanoic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3][4][5][6] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4]
For a small acidic molecule like this compound, the physicochemical properties, particularly its pKa, can influence its susceptibility to matrix effects.[7] For instance, the presence of acidic co-eluents in the matrix can contribute to ion suppression.[7]
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding matrix effects in the LC-MS/MS analysis of this compound.
Q1: My signal for this compound is much lower in plasma samples compared to the standard in pure solvent. What could be the cause?
A1: This is a classic sign of ion suppression, a common matrix effect.[1][5] Endogenous components in the plasma, such as phospholipids, are a major cause of ion suppression in bioanalysis.[8][9] These molecules can co-elute with your analyte and compete for ionization in the ESI source, reducing the signal of this compound.[1][10]
Q2: How can I confirm that I am observing a matrix effect?
A2: The most direct way to quantify matrix effects is through a post-extraction addition experiment .[2][3][4][11] This involves comparing the signal response of your analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.[2][4] A significant difference in the signal indicates the presence of a matrix effect.[2]
Q3: What are the primary strategies to reduce or eliminate matrix effects?
A3: There are several effective strategies:
-
Improve Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) can remove interfering matrix components.[1][8] For phospholipids, specialized removal products like HybridSPE® are very effective.[9][12]
-
Optimize Chromatography: Adjusting the mobile phase, gradient, or using a different column can help separate this compound from co-eluting interferences.[1][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for compensating for matrix effects.[14][15][16][17] It co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification through ratiometric analysis.[1][17]
-
Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples can help to account for matrix-induced changes in ionization efficiency.[10]
Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my alternatives?
A4: While a SIL-IS is ideal, you can use the standard addition method .[3][15][18] This involves adding known amounts of the analyte to the sample and determining the original concentration by extrapolation. This method is particularly useful when a blank matrix is not available.[3] Using a structural analogue as an internal standard is another option, but it's crucial that it co-elutes with the analyte to experience similar matrix effects.[3]
Q5: Can diluting my sample help reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[3][11]
Troubleshooting Guides
This section provides detailed protocols and explanations to help you systematically identify and mitigate matrix effects in your LC-MS/MS analysis of this compound.
Guide 1: Quantifying Matrix Effects with the Post-Extraction Addition Method
This method allows for the quantitative assessment of ion suppression or enhancement.
Experimental Protocol
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma) using your established sample preparation protocol. After the final extraction step, spike the extract with this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank matrix sample with this compound to the same concentration as Set A before starting the sample preparation protocol.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100
-
Data Interpretation
| Parameter | Calculation | Interpretation |
| Matrix Effect (ME) | (B/A) * 100 | ME < 100% indicates ion suppression. ME > 100% indicates ion enhancement. Ideally, ME should be between 85% and 115%. |
| Recovery (RE) | (C/B) * 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (C/A) * 100 | Overall efficiency of the analytical process, combining extraction recovery and matrix effects. |
Table based on principles from multiple sources.[19][20]
Troubleshooting Workflow for Matrix Effects
Guide 2: Mitigating Matrix Effects with Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up complex samples and reducing matrix effects.[1][21] For an acidic analyte like this compound, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent can be effective for selectively retaining and concentrating the analyte.
General SPE Protocol for Acidic Compounds
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an acidic aqueous solution (e.g., dilute phosphoric acid).
-
Loading: Load the pre-treated sample onto the conditioned cartridge. The acidic conditions ensure that the analyte is retained by cation exchange and reversed-phase interactions.
-
Washing:
-
Wash with an acidic aqueous solution to remove polar interferences.
-
Wash with an organic solvent to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound using a basic solution in an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizing the SPE Workflow
Guide 3: The Gold Standard - Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most robust method to compensate for matrix effects.[16][17]
Why SIL-IS is Effective
A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[17] This means it will have nearly identical:
-
Extraction recovery
-
Chromatographic retention time
-
Ionization efficiency
Because the SIL-IS and the analyte behave almost identically, any variation in the analytical process, including ion suppression or enhancement, will affect both compounds to the same extent.[17] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to accurate and precise quantification.[17]
Quantitative Impact of SIL-IS
| Parameter | Without SIL-IS | With SIL-IS | Rationale |
| Precision (%CV) | 15-30% | <15% | SIL-IS corrects for variability in sample prep and injection volume. |
| Accuracy (%Bias) | Can be >50% | Typically within ±15% | SIL-IS compensates for matrix-induced ion suppression/enhancement. |
| Linearity (r²) | Often <0.99 | >0.995 | Ratiometric analysis corrects for non-linear responses due to matrix effects. |
This table presents typical improvements and is based on principles described in multiple sources.[17][22]
Implementing SIL-IS in Your Workflow
-
Procure or Synthesize: Obtain a high-purity SIL-IS for this compound.
-
Optimize MS Parameters: Develop separate MRM transitions for both the analyte and the SIL-IS.
-
Spike Samples: Add a known, constant amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
Quantify: Calculate the peak area ratio of the analyte to the SIL-IS for quantification.
Regulatory Context
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[22][23][24][25][26] These guidelines mandate the evaluation of matrix effects to ensure the reliability of data submitted for drug approval.[22][26] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for these validation parameters.[22]
Conclusion
Matrix effects are an inherent challenge in LC-MS/MS bioanalysis, but they can be effectively managed with a systematic approach. By understanding the causes of matrix effects, employing robust quantification methods, and implementing appropriate mitigation strategies, researchers can ensure the development of accurate, precise, and reliable methods for the analysis of this compound and other small molecules in complex biological matrices.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). LCGC North America. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labsci @ Pittcon. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. [Link]
-
Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018). Journal of Chromatography A. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). LCGC North America. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Bioanalysis. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2017). Journal of the American Society for Mass Spectrometry. [Link]
-
Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017). Journal of Chromatography B. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2024). Longdom Publishing. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2003). LCGC North America. [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. [Link]
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Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (2007). University of Wollongong Research Online. [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). TOFWERK. [Link]
-
Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. (2012). Bioanalysis. [Link]
-
BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. (2024). YouTube. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of Chromatography B. [Link]
-
Matrix effects and selectivity issues in LC-MS-MS. (2002). Journal of Chromatography B. [Link]
-
2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (n.d.). AAPS. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. [Link]
-
Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. (2020). Journal of Analytical & Bioanalytical Techniques. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Toxins. [Link]
-
Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. (2011). Journal of the American Society for Mass Spectrometry. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
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- 26. fda.gov [fda.gov]
Technical Support Center: Optimizing Temperature Programs for GC Separation of FAMEs
Welcome to the technical support center for Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods, troubleshoot common issues, and deepen their understanding of temperature programming in GC. As your partner in the lab, my goal is to provide you with not just the "how," but the critical "why" behind each step, ensuring your methods are both robust and scientifically sound.
Frequently Asked Questions (FAQs)
Here, we address some of the most common high-level questions regarding the GC analysis of FAMEs.
Q1: Why is temperature programming necessary for FAME analysis instead of a simple isothermal run?
A1: FAME samples, especially those derived from natural sources, are complex mixtures containing compounds with a wide range of boiling points and polarities.[1] An isothermal (constant temperature) method that provides good separation for early-eluting, volatile FAMEs (like C8:0 or C10:0) would result in excessively long retention times and broad, difficult-to-detect peaks for later-eluting, less volatile FAMEs (like C22:0 or C24:1). Conversely, an isothermal temperature high enough to quickly elute the heavy FAMEs would cause co-elution and poor resolution of the lighter FAMEs. Temperature programming resolves this by starting at a lower temperature and gradually increasing it, which allows for the separation of a wide range of compounds in a single analysis with improved peak shape and sensitivity for all analytes.[1][2]
Q2: What is the single most critical parameter in a temperature program for FAMEs?
A2: While all parameters are interconnected, the temperature ramp rate is arguably the most influential for achieving optimal separation. A slow ramp rate (e.g., 1-4°C per minute) generally increases the interaction time between the analytes and the stationary phase, which enhances the resolution of closely eluting isomers, such as cis/trans pairs.[3] However, this comes at the cost of longer analysis times. Faster ramp rates shorten the analysis but can compromise resolution.[4] The optimal ramp rate is a balance between the required separation and the desired sample throughput.
Q3: How does my choice of GC column affect the temperature program?
A3: The GC column's stationary phase chemistry is fundamental to the separation and dictates the temperature program's design. For complex FAME mixtures, especially those requiring the separation of cis and trans isomers, highly polar cyanopropyl silicone columns (e.g., SP-2560, HP-88, CP-Sil 88) are the industry standard.[5] These columns separate FAMEs based on both carbon chain length and degree of unsaturation. The high polarity creates strong dipole-induced dipole interactions with the double bonds of the FAMEs, which is key to resolving geometric isomers. A less polar column, like a PEG or "WAX" type, can separate FAMEs by carbon number and unsaturation but generally will not resolve cis and trans isomers.[3] Therefore, the temperature program for a highly polar column will be designed to exploit these subtle interaction differences, often requiring slower ramp rates and specific temperature holds to achieve baseline separation of critical pairs.
Q4: Do I need to derivatize my fatty acids to FAMEs for GC analysis?
A4: Yes, derivatization is a critical step. Free fatty acids are polar and prone to peak tailing due to their carboxylic acid group, which can interact with active sites in the GC system.[6] They are also not volatile enough for reliable GC analysis. Converting them to their corresponding methyl esters (FAMEs) increases their volatility and thermal stability while reducing their polarity, leading to improved peak shape, better resolution, and more accurate quantification.
Troubleshooting Guide: Common Chromatographic Problems
This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC separation of FAMEs.
Issue 1: Poor Resolution Between Adjacent Peaks
-
Question: My FAME peaks are overlapping, especially the cis/trans isomers. How can I improve the separation?
-
Answer & Solutions: Poor resolution is a common challenge, often stemming from an unoptimized temperature program or other system factors. Here’s a systematic approach to troubleshoot this issue:
-
Decrease the Temperature Ramp Rate: This is the most effective way to improve the resolution of closely eluting compounds.[3] By slowing the rate at which the oven temperature increases, you allow more time for the analytes to interact with the stationary phase, enhancing separation. Try reducing your ramp rate in increments of 1-2°C/min.
-
Lower the Initial Oven Temperature: A lower starting temperature can significantly improve the resolution of the more volatile, short-chain FAMEs that elute early in the chromatogram.[3] This allows for better focusing of these analytes at the head of the column before the temperature ramp begins.
-
Verify Column Choice: Ensure you are using a highly polar cyanopropyl column (e.g., SP-2560, HP-88, Rt-2560) for cis/trans isomer separation.[5] Standard WAX columns are often insufficient for this purpose. Longer columns (e.g., 100 m or longer) with smaller internal diameters provide higher efficiency and better resolution for very complex samples.[7]
-
Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. While instrument software often sets an appropriate flow rate, verifying that it is optimized for your column dimensions can sometimes improve resolution. Hydrogen can offer faster analysis times without sacrificing resolution if the linear velocity is optimized.[3]
-
Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks that overlap.[8] Try diluting your sample or increasing the split ratio in your injector.
dot
Caption: Troubleshooting workflow for poor FAME peak resolution.
-
Issue 2: Asymmetrical Peaks (Peak Tailing)
-
Question: My FAME peaks, especially the later ones, are showing significant tailing. What is causing this and how can I fix it?
-
Answer & Solutions: Peak tailing occurs when a peak is asymmetrical, with a "tail" extending towards the baseline. This can compromise peak integration and resolution. Tailing is typically caused by chemical interactions with active sites in the system or physical disruptions in the flow path.
-
Identify the Source of Activity: A key diagnostic step is to determine if all peaks are tailing or only the polar FAME peaks.
-
If all peaks (including the solvent) are tailing: This usually points to a physical problem like a poor column installation (dead volume) or a leak. Re-install the column, ensuring a clean, square cut and proper ferrule tightening.
-
If only polar analytes (FAMEs) are tailing: This strongly suggests interaction with active sites.
-
-
Perform Inlet Maintenance: The inlet is a common source of activity.
-
Replace the Inlet Liner: Non-volatile residues from previous injections can accumulate in the liner, creating active sites. Regular replacement is crucial.
-
Replace the Septum: Particles from a coring or degraded septum can fall into the liner.
-
-
Condition the Column: A new column, or one that has been sitting idle, should be properly conditioned to remove contaminants and ensure a stable, inert surface. This involves heating the column with carrier gas flow but disconnected from the detector.
-
Trim the Column: The first few centimeters of the column can accumulate non-volatile residues. Trimming 5-10 cm from the inlet end can often restore peak shape.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my FAME standards are shifting between runs. What could be the cause?
-
Answer & Solutions: Stable retention times are critical for accurate peak identification. Drifting retention times usually indicate instability in the system's physical parameters.
-
Check for Leaks: A leak in the carrier gas flow path is a very common cause of retention time instability. Use an electronic leak detector to check all fittings from the gas source to the detector.
-
Verify Oven Temperature Stability: Ensure your GC oven is accurately calibrated and maintaining a stable temperature. Even small fluctuations can affect retention times.
-
Ensure Stable Carrier Gas Flow/Pressure: If you are using a constant pressure mode, fluctuations in the gas supply pressure can cause shifts. If in constant flow mode, ensure the electronic pressure control (EPC) is functioning correctly.
-
Column Equilibration Time: Ensure that the oven has fully returned to the initial temperature and stabilized before the next injection. Insufficient equilibration time will lead to inconsistent starting conditions and shifting retention times.
-
Experimental Protocol: Developing an Optimized Temperature Program
This protocol provides a step-by-step methodology for developing a robust temperature program for a complex FAME sample from scratch, using a "scouting gradient" approach.[2]
Objective: To develop a temperature-programmed GC method that provides adequate resolution for a 37-component FAME standard mix.
Materials:
-
GC system with FID detector
-
Highly polar capillary column (e.g., 100 m x 0.25 mm, 0.20 µm SP-2560 or equivalent)
-
37-Component FAME Standard Mix
-
Helium or Hydrogen carrier gas
Methodology:
Step 1: Initial Scouting Gradient
-
Install and condition the column according to the manufacturer's instructions.
-
Set Initial GC Parameters:
-
Inlet Temperature: 250°C
-
Split Ratio: 100:1
-
Carrier Gas: Helium, constant flow at ~1 mL/min
-
Detector Temperature: 260°C
-
-
Program the "Scouting" Oven Temperature:
-
Initial Temperature: 100°C (hold for 4 min)
-
Ramp Rate: 3°C/min
-
Final Temperature: 240°C (hold for 15 min)
-
Rationale: This slow ramp rate is a good starting point to ensure most compounds are separated and provides a clear picture of the sample's complexity.[3] The initial hold ensures sharp peaks for the most volatile FAMEs.
-
-
Inject the FAME standard and acquire the chromatogram.
Step 2: Evaluate the Scouting Chromatogram
-
Assess Resolution: Identify the region with the worst peak resolution. This is typically in the dense C18-C20 region where many positional and geometric isomers elute.
-
Determine Elution Temperature of Critical Pairs: Note the oven temperature at which the poorly resolved peaks are eluting. This information will guide your optimization.
-
Check Total Analysis Time: Note the retention time of the last eluting peak.
Step 3: Refine the Temperature Program
-
Optimize the Initial Temperature: If early eluting peaks (e.g., C4:0, C6:0) are co-eluting, lower the initial temperature to 60-80°C to improve their separation.[9]
-
Optimize the Ramp Rate:
-
If resolution is poor across a broad range, decrease the overall ramp rate (e.g., from 3°C/min to 2°C/min).
-
If only a specific group of peaks is poorly resolved, consider a multi-ramp program. For example, use a slower ramp (e.g., 1°C/min) through the critical elution region and a faster ramp afterwards to save time.
-
-
Adjust the Final Temperature and Hold Time: The final temperature should be high enough to elute all components in a reasonable time. The final hold ensures that any high-boiling point compounds are eluted from the column, preventing ghost peaks in subsequent runs. A good rule of thumb is to set the final hold so that the last peak elutes about halfway through it.
Step 4: Validate the Method
-
Once an optimized program is established, perform multiple injections of the standard to confirm the repeatability of retention times and peak areas.
-
Analyze a well-characterized reference material to validate peak identification and quantification.
dot
Caption: Workflow for developing an optimized GC temperature program.
Data Summary: Example Temperature Programs
The optimal temperature program depends heavily on the specific FAMEs of interest, the column used, and the desired analysis time. The table below summarizes starting points for different analytical goals.
| Analytical Goal | Column Type | Initial Temp. & Hold | Ramp Rate(s) | Final Temp. & Hold | Reference |
| General Profiling (C4-C24) | Highly Polar Cyanopropyl (e.g., HP-88) | 100°C for 4 min | 3°C/min | 240°C for 15 min | [3] |
| Fast Analysis (37 FAMEs) | Mid-Polar Cyanopropyl (e.g., DB-FastFAME) | 80°C for 0.5 min | 65°C/min to 175°C, then multiple ramps | 230°C | [6] |
| High-Resolution cis/trans | Highly Polar Cyanopropyl (100m SP-2560) | 175°C (Isothermal) | N/A (or very slow ramp like 2°C/min) | 220°C | [10] |
| Edible Oils (Modified Fast) | WAX-type | 60°C for 1 min | 15°C/min to 170°C, hold 12 min, then 6°C/min | 220°C | [9] |
Note: These are examples and should be used as starting points for your own method development. Always optimize based on your specific column, instrument, and sample complexity.
References
-
Mtoz Biolabs. Which Column Is Best for Fatty Acid Analysis by GC? MtoZ Biolabs. Available at: [Link].
-
Jung, M. Y., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Available at: [Link].
-
Agilent Technologies. (2023). Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent. Available at: [Link].
-
Chrom Tech. Agilent Select FAME GC Column. Chrom Tech. Available at: [Link].
-
Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Agilent. Available at: [Link].
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available at: [Link].
-
Delmonte, P., et al. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL. Available at: [Link].
-
Carrapiso, A. I., & García, C. (2000). Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC - NIH. Available at: [Link].
-
PerkinElmer. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products. S4Science. Available at: [Link].
-
Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent. Available at: [Link].
-
Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. PubMed. Available at: [Link].
-
Restek. (2016). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available at: [Link].
-
Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link].
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. Available at: [Link].
-
Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link].
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link].
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. Available at: [Link].
-
MDPI. (2022). Effects of Supplementation with Rumen-Protected Fats and Thermally Processed Soybean on Intake, Nutrient Digestibility, and Milk Composition of Pantaneiras Ewes. MDPI. Available at: [Link].
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Technical Support Center: Troubleshooting Calibration Curve Issues for 4-Methoxyheptanoic Acid Quantification
Welcome to the technical support center for the quantitative analysis of 4-Methoxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curve linearity, reproducibility, and accuracy. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols grounded in established scientific principles and regulatory expectations.
FAQs: Common Calibration Curve Problems
Question 1: My calibration curve for this compound is non-linear, showing a quadratic (bending) trend at higher concentrations. What are the potential causes and how can I fix this?
Answer:
Non-linearity, particularly saturation at higher concentrations, is a frequent challenge in LC-MS/MS analysis.[1] The causes can be multifaceted, originating from the analyte's chemistry, matrix effects, or instrument limitations.
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.
-
Solution: The simplest approach is to narrow the calibration range to the linear portion and dilute samples that fall outside this range.[1] If a wider dynamic range is necessary, a quadratic curve fit can be used, provided it is justified and meets regulatory validation criteria for accuracy.[2] Regulatory guidelines from bodies like the FDA and EMA provide criteria for acceptance of calibration curves.[3][4][5][6]
-
-
Ion Source Saturation/Matrix Effects: The presence of co-eluting matrix components can suppress or enhance the ionization of this compound, especially at high concentrations.[7][8][9] This is a significant issue in bioanalysis where matrices like plasma or urine are complex.[7][10]
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are more effective than simple protein precipitation.[9][11] Additionally, ensure chromatographic separation of the analyte from the bulk of matrix components. A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects.[11]
-
-
Analyte-Specific Issues: Carboxylic acids can be prone to forming dimers or multimers at high concentrations, which can affect ionization efficiency.
-
Solution: Adjusting the mobile phase pH can help keep the carboxylic acid in its ionized or non-ionized form, potentially reducing dimerization.
-
Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Question 2: I'm observing poor reproducibility and high variability between my calibration standards, especially at the lower limit of quantification (LLOQ). What should I investigate?
Answer:
Poor precision, especially at the LLOQ, compromises the reliability of your assay. This issue often points to problems with sample preparation, instrument sensitivity, or the inherent chemical behavior of your analyte.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Analyte Adsorption | Carboxylic acids are known to be "sticky" and can adsorb to plasticware, glassware, and the LC system, leading to inconsistent recovery, especially at low concentrations.[12] | 1. Use silanized glassware or polypropylene tubes. 2. Condition the LC system by injecting high-concentration standards before the analytical run. 3. Add a small amount of a competing acid to the sample solvent. |
| Inconsistent Sample Preparation | Manual pipetting errors, incomplete vortexing, or variations in evaporation steps can introduce significant variability. | 1. Use calibrated pipettes and consistent technique. 2. Automate sample preparation steps if possible. 3. Ensure complete and consistent drying and reconstitution steps. |
| Matrix Effects | Inconsistent matrix effects between wells or samples can lead to high variability.[9][10] | 1. Use a robust sample cleanup method like SPE. 2. Employ a suitable internal standard, preferably a stable isotope-labeled version of this compound.[11] |
| Low Instrument Sensitivity | If the LLOQ is too close to the instrument's limit of detection, random noise will have a larger impact on the signal, leading to poor precision. | 1. Optimize MS parameters (e.g., collision energy, cone voltage) for this compound. 2. Ensure the LC peak shape is sharp and symmetrical to maximize the signal-to-noise ratio. |
Protocol for Investigating LLOQ Variability:
-
Prepare a fresh set of LLOQ samples in six replicates.
-
Spike half of the replicates into the analytical matrix (e.g., plasma) and the other half into a clean solvent.
-
Process all samples using the standard procedure.
-
Analyze the data:
-
If variability is high in both matrix and solvent, the issue is likely with the sample preparation process or analyte adsorption.
-
If variability is high only in the matrix samples, matrix effects are the most probable cause.
-
Question 3: My lab is considering a GC-MS method for this compound. What are the critical considerations, and why might I need derivatization?
Answer:
While LC-MS is often preferred for its simplicity with polar molecules, GC-MS can be a powerful alternative, offering excellent chromatographic resolution. However, direct GC-MS analysis of this compound is challenging.
Critical Considerations for GC-MS:
-
Volatility: Carboxylic acids have low volatility due to strong intermolecular hydrogen bonding.[13] This makes them unsuitable for direct injection into a GC system, as they will not readily vaporize.
-
Thermal Stability: At the high temperatures of the GC inlet and column, carboxylic acids can degrade, leading to poor peak shape and inaccurate quantification.[13]
-
Peak Tailing: The polar carboxyl group can interact with active sites in the GC system, causing significant peak tailing and poor chromatography.
The Necessity of Derivatization:
To overcome these issues, chemical derivatization is essential.[14] The goal is to replace the active hydrogen on the carboxylic acid group with a non-polar, thermally stable group.[13][15]
Common Derivatization Strategies for Carboxylic Acids:
| Derivatization Method | Reagent(s) | Advantages | Considerations |
| Silylation | BSTFA, MTBSTFA | Forms volatile and thermally stable trimethylsilyl (TMS) esters.[16] | Derivatives can be sensitive to moisture.[17] |
| Alkylation (Esterification) | Methanol/HCl, Alkylating agents (e.g., PFBBr) | Forms stable esters.[13] PFB derivatives are highly sensitive for electron capture detection (ECD).[15] | Can require harsher conditions. Reaction may not always go to completion. |
Workflow for GC-MS Method Development with Derivatization:
Caption: General workflow for GC-MS analysis of carboxylic acids requiring derivatization.
Conclusion: A Systematic Approach to Quality Data
Troubleshooting calibration curve issues for this compound requires a systematic approach that considers the analyte's chemical properties, the complexity of the biological matrix, and the limitations of the analytical instrumentation. By carefully evaluating potential causes—from detector saturation and matrix effects to analyte adsorption and the need for derivatization in GC-MS—researchers can diagnose and resolve these common challenges. Adherence to established bioanalytical method validation guidelines is paramount to ensuring the accuracy, precision, and reliability of the final quantitative data.[3][4][6][18]
References
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation. Accessed January 8, 2026. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]
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International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. July 2011. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]
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U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. 2001. [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. January 2023. [Link]
-
ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. Accessed January 8, 2026. [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis.[Link]
-
U.S. Food and Drug Administration (FDA). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. January 2025. [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.[Link]
-
Slideshare. Bioanalytical method validation emea.[Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.[Link]
-
ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. May 2023. [Link]
-
CABI Digital Library. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.[Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: an overview.[Link]
-
ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.[Link]
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Novabioassays. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
-
PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. May 2023. [Link]
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e-rheo. Acids: Derivatization for GC Analysis.[Link]
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myADLM.org. Calibration Strategies for Clinical LC-MS Assays. January 2018. [Link]
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Chromatography Forum. LCMSMS MRM LINEARITY LIMITS. April 2013. [Link]
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Chemistry LibreTexts. Derivatization. August 2023. [Link]
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PMC - National Institutes of Health. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.[Link]
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ResearchGate. Any ideas to improve the linearity of 17 compounds being analysed using LC/MS/MS triple quadruple in one step? January 2013. [Link]
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National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. January 2024. [Link]
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ResearchGate. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. January 2024. [Link]
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YouTube. Spectroscopy of Carboxylic Acids. April 2011. [Link]
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National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.[Link]
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PubMed. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. July 2024. [Link]
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MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.[Link]
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Chromatography Forum. "Issues Encountered in Organic Acid Analysis Using GC/MS". April 2023. [Link]
-
Remedy Publications LLC. Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. October 2018. [Link]
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PMC - National Institutes of Health. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.[Link]
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Agilent. Organic acids Standard 1 analysis of silylated organic acids in urine. October 2011. [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements.[Link]
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Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.[Link]
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MDPI. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. March 2023. [Link]
-
ResearchGate. Development and Validation of an LC–MS/MS Method for the Bioanalysis of the Major Metamizole Metabolites in Human Plasma.[Link]
-
Agilent. Techniques for Avoiding Unexpected Problems in LC and GC Analysis. October 2023. [Link]
-
Bio-Rad. Organic Acid Analysis Standard Instructions.[Link]
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Sample preparation optimization for 4-Methoxyheptanoic acid analysis
<_content>## Technical Support Center: 4-Methoxyheptanoic Acid Analysis
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your sample preparation and analytical workflows. Here, we move beyond simple step-by-step instructions to explain the "why" behind the "how," ensuring your methods are not only effective but also robust and self-validating.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its analysis important?
A1: this compound is a carboxylic acid that may be studied in various biological and chemical contexts, including metabolomics and drug development. Accurate quantification is crucial for understanding its role in metabolic pathways, its potential as a biomarker, or its properties as a pharmaceutical intermediate.
Q2: Which analytical technique is best suited for this compound analysis, GC-MS or LC-MS?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, but the choice depends on several factors.
-
GC-MS is a powerful technique for volatile and thermally stable compounds.[1] However, this compound, being a polar organic acid, has low volatility and requires a derivatization step to convert it into a more volatile and thermally stable form for successful GC-MS analysis.[1] This adds a step to the sample preparation but can result in excellent chromatographic resolution and sensitivity.
-
LC-MS is well-suited for polar and non-volatile compounds and often does not require derivatization. However, it can be more susceptible to matrix effects, where components of the sample other than the analyte interfere with the measurement.[2][3][4]
The decision should be based on the available instrumentation, the complexity of the sample matrix, and the required sensitivity.
Sample Preparation Questions
Q3: I am working with plasma/serum samples. What is the most effective extraction method for this compound?
A3: For biological matrices like plasma or serum, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
-
Liquid-Liquid Extraction (LLE): This is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. For an acidic analyte like this compound, you can manipulate the pH to ensure it is in its neutral, more organic-soluble form for extraction into a non-polar solvent.[5][6]
-
Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[7][8] For this compound, a weak anion exchange SPE cartridge could be effective.[9]
The choice between LLE and SPE often comes down to a balance of cost, sample throughput, and the degree of cleanup required. SPE generally provides cleaner extracts, which can be crucial for minimizing matrix effects in LC-MS analysis.[10]
Q4: Do I need to derivatize this compound for GC-MS analysis? If so, what is the recommended procedure?
A4: Yes, derivatization is essential for the GC-MS analysis of this compound.[1] The carboxylic acid group makes the molecule too polar and not volatile enough for direct GC analysis. The most common and effective derivatization strategy is silylation , which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group.[11][12]
A widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[12] The reaction increases the volatility and thermal stability of the analyte.[11][13]
Q5: How can I minimize matrix effects in my LC-MS analysis of this compound?
A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS bioanalysis.[2][3][4] Here are key strategies to mitigate them:
-
Optimize Sample Preparation: A cleaner sample is less likely to cause matrix effects. Consider using a more rigorous extraction method like SPE.[10]
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components. Adjusting the mobile phase composition or using a different column chemistry can help.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[10]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.[2]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) in GC-MS analysis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Derivatization | Increase derivatization reaction time or temperature. Ensure a sufficient excess of the derivatizing reagent.[12] | Incomplete reaction leaves polar carboxylic acid groups exposed, which can interact with active sites in the GC system, causing peak tailing. |
| Active Sites in the GC System | Deactivate the GC inlet liner and column by silylating them or use a pre-deactivated liner and column. | Active sites, such as free silanol groups, can interact with the analyte, leading to poor peak shape. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample. | Injecting too much sample can saturate the column, causing peak fronting. |
Issue 2: Low recovery of this compound during sample extraction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect pH for LLE | Ensure the pH of the aqueous phase is at least 2 units below the pKa of this compound before extracting with an organic solvent. | Carboxylic acids are more soluble in organic solvents when they are in their neutral (protonated) form. |
| Inappropriate SPE Sorbent | Verify that the SPE sorbent and elution solvent are appropriate for a weak acid. Consider trying a different type of SPE cartridge. | The choice of sorbent is critical for retaining and then eluting the analyte efficiently. |
| Insufficient Elution Volume in SPE | Increase the volume of the elution solvent to ensure complete elution of the analyte from the SPE cartridge. | The analyte may be strongly retained on the sorbent, requiring a larger volume of a strong solvent for complete removal. |
Issue 3: High variability in quantitative results (poor precision).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation process, including pipetting, vortexing, and incubation times. | Variability in sample handling can introduce significant error. |
| Matrix Effects (LC-MS) | Implement strategies to mitigate matrix effects, such as using an internal standard or matrix-matched calibrators.[10] | Matrix effects can cause unpredictable ion suppression or enhancement, leading to high variability.[2][4] |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure the instrument is performing consistently. | Fluctuations in instrument performance can lead to imprecise results. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add an appropriate internal standard.
-
Acidification: Acidify the sample by adding 10 µL of 1M HCl to bring the pH to approximately 2.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution/Derivatization: The dried extract is now ready for reconstitution in a suitable solvent for LC-MS analysis or for derivatization for GC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
-
Dried Extract: Start with the dried extract from the LLE or SPE protocol.
-
Reagent Addition: Add 50 µL of a silylating reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Workflow for Method Selection
Caption: Decision tree for selecting an analytical method.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting flowchart for low analyte recovery.
References
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Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). MDPI. Retrieved from [Link]
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The Impact of Matrix Effects on Mass Spectrometry Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. Retrieved from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved from [Link]
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Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. (2024). ResearchGate. Retrieved from [Link]
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Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. (n.d.). Taylor & Francis. Retrieved from [Link]
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A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Method validation strategies involved in non-targeted metabolomics. (n.d.). ScienceDirect. Retrieved from [Link]
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Validation of Isolated Metabolites From Drug Metabolism Studies as Analytical Standards by Quantitative NMR. (n.d.). PubMed. Retrieved from [Link]
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Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC - NIH. Retrieved from [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. Retrieved from [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). PubMed. Retrieved from [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). YouTube. Retrieved from [Link]
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Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. (n.d.). Research Explorer - The University of Manchester. Retrieved from [Link]
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Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC‐MS. (n.d.). ResearchGate. Retrieved from [Link]
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Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. (2020). pure.manchester.ac.uk. Retrieved from [Link]
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Analytical method validation: A brief review. (n.d.). ijpsr.com. Retrieved from [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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MALDI-TOF Sample Preparation. (n.d.). depts.washington.edu. Retrieved from [Link]
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Liquid/liquid Extraction. (n.d.). grossmont.edu. Retrieved from [Link]
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Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved from [Link]
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Bruker Guide to MALDI Sample Preparation. (n.d.). pitt.edu. Retrieved from [Link]
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Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. (n.d.). MDPI. Retrieved from [Link]
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Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. (n.d.). ScienceDirect. Retrieved from [Link]
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GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (n.d.). Phcogj.com. Retrieved from [Link]
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Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. (2022). MDPI. Retrieved from [Link]
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GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017). ijpbs.net. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 4-Methoxyheptanoic Acid and 4-Methylheptanoic Acid: Exploring Potential Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of fatty acid research, the nuanced structural differences between molecules can lead to vastly different biological effects. This guide provides a comparative analysis of 4-methoxyheptanoic acid and 4-methylheptanoic acid, two structurally similar C8 fatty acid derivatives. While direct comparative studies on their biological activities are not extensively available in current literature, this document aims to synthesize existing knowledge on related compounds to infer potential activities and provide a framework for future research. We will delve into their structural distinctions, potential biological activities, and propose detailed experimental protocols for their evaluation.
Structural and Physicochemical Properties
The key distinction between this compound and 4-methylheptanoic acid lies in the substituent at the fourth carbon position. This compound possesses a methoxy group (-OCH₃), while 4-methylheptanoic acid has a methyl group (-CH₃). This seemingly minor difference can significantly impact their physicochemical properties and, consequently, their biological interactions.
| Property | This compound | 4-Methylheptanoic Acid |
| Molecular Formula | C₈H₁₆O₃ | C₈H₁₆O₂ |
| Molecular Weight | 160.21 g/mol | 144.21 g/mol [1] |
| Structure | CH₃(CH₂)₂CH(OCH₃)(CH₂)₂COOH | CH₃(CH₂)₂CH(CH₃)(CH₂)₂COOH |
| Key Functional Group | Carboxylic Acid, Ether | Carboxylic Acid, Alkane |
| Predicted Polarity | More polar due to the ether oxygen | Less polar |
| Predicted Lipophilicity | Lower | Higher |
The presence of the electronegative oxygen atom in the methoxy group of this compound is expected to increase its polarity and reduce its lipophilicity compared to the methyl group in 4-methylheptanoic acid. These differences are crucial as they can influence cell membrane permeability, interaction with protein binding pockets, and metabolic pathways.
Postulated Biological Activities
Based on the activities of structurally related short- and branched-chain fatty acids, we can postulate several potential biological activities for these two compounds.
Antimicrobial Activity
Branched-chain fatty acids (BCFAs) are known constituents of bacterial cell membranes and have been investigated for their antimicrobial properties. Limited studies suggest that 4-methylheptanoic acid may possess some antimicrobial activity against certain bacterial and fungal strains.[2] The methyl branch in 4-methylheptanoic acid could disrupt the integrity of microbial cell membranes, a common mechanism for fatty acid antimicrobial action.
The methoxy group in this compound introduces a different chemical feature. While less common in natural antimicrobial fatty acids, the ether linkage might influence its interaction with microbial surfaces or enzymes.
Anti-inflammatory Effects
Short-chain fatty acids (SCFAs) and some BCFAs are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production.[3] It is plausible that both this compound and 4-methylheptanoic acid could modulate inflammatory pathways. The structural similarity of 4-methylheptanoic acid to other BCFAs suggests it might influence immune cell signaling. The impact of the methoxy group in this compound on inflammatory processes is less clear and warrants investigation.
Cytotoxic and Anti-cancer Potential
Certain fatty acids have demonstrated selective cytotoxicity against cancer cell lines.[4] The mechanism often involves the induction of oxidative stress and apoptosis. The lipophilicity of these compounds can play a role in their uptake by cancer cells. Given its predicted higher lipophilicity, 4-methylheptanoic acid might exhibit greater potential for cellular uptake and subsequent cytotoxic effects compared to its methoxy counterpart.
Neurological and Metabolic Effects
Branched-chain fatty acids are involved in various metabolic processes, and their dysregulation has been linked to metabolic diseases.[5] Some medium-chain fatty acids are also being explored for their potential benefits in neurodegenerative diseases. The structural similarity of 4-methylheptanoic acid to other BCFAs suggests it could have roles in metabolic regulation. The potential for these compounds to cross the blood-brain barrier and exert neurological effects is an area for future exploration.
Proposed Experimental Workflows
To empirically determine and compare the biological activities of this compound and 4-methylheptanoic acid, a series of in vitro assays are recommended.
Workflow for Assessing Antimicrobial Activity
This workflow aims to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the two compounds against a panel of pathogenic bacteria.
Caption: Workflow for determining the antimicrobial activity of the test compounds.
Workflow for Assessing Cytotoxicity
This workflow utilizes the MTT assay to evaluate the cytotoxic effects of the compounds on both cancerous and non-cancerous cell lines.
Caption: Workflow for assessing the cytotoxicity of the test compounds on cell lines.
Workflow for Assessing Anti-inflammatory Activity
This workflow describes the use of lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production.
Caption: Workflow for assessing the anti-inflammatory activity of the test compounds.
Conclusion and Future Directions
While the current body of scientific literature does not provide a direct comparison of the biological activities of this compound and 4-methylheptanoic acid, this guide offers a scientifically grounded framework for their investigation. Based on the structural analysis and the known activities of related fatty acids, it is reasonable to hypothesize that both compounds may exhibit antimicrobial, anti-inflammatory, and cytotoxic properties. The subtle difference in their chemical structure—a methoxy versus a methyl group—is likely to result in distinct potencies and mechanisms of action.
Future research should focus on the systematic evaluation of these compounds using the proposed experimental workflows. Such studies will not only elucidate the specific biological activities of this compound and 4-methylheptanoic acid but also contribute to a deeper understanding of the structure-activity relationships of fatty acid derivatives. This knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this important class of molecules.
References
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Gunn, P. J., Green, C. J., Pramfalk, C., & Hodson, L. (2018). In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum. Adipocyte, 7(1), 46–56. [Link]
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Hamilton, J. A., & Brunal, M. P. (2018). Fatty Acids Metabolism in the Gastrointestinal Tract Using In Vitro Enteroid Models Derived from Mice and Humans. NIFA Reporting Portal. [Link]
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Cunnane, S. C., & Anderson, G. J. (1997). An in vitro model for essential fatty acid deficiency: HepG2 cells permanently maintained in lipid-free medium. Journal of lipid research, 38(12), 2488–2498. [Link]
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Li, Y., & Li, X. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition reviews, nuaf003. Advance online publication. [Link]
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Gunn, P. J., & Hodson, L. (2017). Assessing the effect of different fatty acid compositions on in vitro cellular models of human hepatocytes. Endocrine Abstracts. [Link]
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Graffmann, N., Adjaye, J., & The Institute for Stem Cell Research and Regenerative Medicine team. (2021). In vitro model could aid the development of fatty liver disease treatments. Drug Target Review. [Link]
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McDade, T. W., & Ryan, C. P. (2019). Out of the lab and into the field: Validation of portable cell culture protocols. American journal of human biology : the official journal of the Human Biology Council, 31(3), e23233. [Link]
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Khan, N., & Khurana, S. (2016). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 1383, 1–13. [Link]
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Loizzo, M. R., Bruno, C., Tundis, R., & Zullo, A. (2021). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in pharmacology, 12, 768228. [Link]
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G-ACAD, G., & G-ACAD, G. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolites, 9(5), 98. [Link]
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da Silva, A. M. L., de Lira, M. M. S., de Oliveira, T. R., & de Almeida, T. S. (2025). Fatty Acid Profile and Anti-Inflammatory Activity of Fixed Plant Oils. ResearchGate. [Link]
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Yoon, H., & Yoon, S. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity reviews : an official journal of the International Association for the Study of Obesity, e13752. Advance online publication. [Link]
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A Comparative Guide to the Synthesis of 4-Methoxyheptanoic Acid: Efficiency, Practicality, and Scalability
Abstract
4-Methoxyheptanoic acid is a valuable carboxylic acid building block in organic synthesis. Its structure, featuring both a lipophilic alkyl chain and a polar methoxy group, makes it a target for the development of novel small molecules in pharmaceutical and materials science. The efficiency of its synthesis is paramount for its practical application. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, evaluating them based on reaction efficiency, starting material accessibility, and overall practicality for both laboratory and potential scale-up applications. We present detailed, field-proven protocols and supporting data to guide researchers in selecting the optimal pathway for their specific needs.
Introduction
The synthesis of functionalized carboxylic acids is a cornerstone of modern organic chemistry. This compound presents a unique synthetic challenge due to the position of its methoxy group, which precludes some of the more straightforward C-C bond-forming strategies. An ideal synthesis should be high-yielding, utilize readily available and cost-effective starting materials, and involve robust, scalable reactions. This guide will compare two primary strategies: an oxidation-based route starting from an unsaturated alcohol and a Grignard-based route involving carboxylation of a halo-ether.
Route 1: Alkoxymercuration and Oxidation of 4-Hepten-1-ol
This route is a robust, two-step sequence that leverages the predictable regioselectivity of the alkoxymercuration reaction to install the key methoxy group, followed by a classic oxidation to furnish the desired carboxylic acid.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Scientific Rationale and Expertise
The key to this synthesis is the strategic functionalization of the double bond in the readily available starting material, 4-hepten-1-ol[1][2][3]. The alkoxymercuration-demercuration reaction is exceptionally reliable for the Markovnikov addition of an alcohol across an alkene without the carbocation rearrangements that can plague acid-catalyzed hydration[4][5].
-
Step 1: Alkoxymercuration-Demercuration: The reaction proceeds via a cyclic mercurinium ion intermediate. The subsequent nucleophilic attack by methanol occurs at the more substituted carbon of the original double bond, leading to the desired 4-methoxy regioisomer. The in-situ demercuration with sodium borohydride is a mild reduction that replaces the mercury-carbon bond with a hydrogen-carbon bond, avoiding harsh conditions that could affect the primary alcohol[5].
-
Step 2: Jones Oxidation: The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation. Jones oxidation is chosen for its efficiency and relatively straightforward execution in a laboratory setting. The reaction is typically fast and high-yielding. The strong oxidizing conditions ensure the reaction proceeds past the aldehyde intermediate directly to the carboxylic acid.
Experimental Protocols
Protocol 1a: Synthesis of 4-Methoxyheptan-1-ol
-
Setup: A 500 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel. The flask is charged with mercuric acetate (Hg(OAc)₂, 1.05 eq) and 100 mL of anhydrous methanol.
-
Alkene Addition: The solution is stirred at room temperature until the mercuric acetate dissolves. 4-Hepten-1-ol (1.0 eq) is dissolved in 20 mL of anhydrous methanol and added dropwise to the mercury solution over 20 minutes. The mixture is stirred for an additional 90 minutes at room temperature.
-
Demercuration: The flask is cooled in an ice bath. A solution of sodium borohydride (NaBH₄, 0.5 eq) in 50 mL of 3 M NaOH is added slowly, keeping the internal temperature below 20°C. The formation of elemental mercury will be observed as a grey or black precipitate.
-
Workup: The mixture is stirred for 1 hour. The supernatant is decanted from the mercury. The mercury is washed with diethyl ether (2 x 30 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed via rotary evaporation, and the crude 4-methoxyheptan-1-ol is purified by vacuum distillation.
Protocol 1b: Synthesis of this compound via Jones Oxidation
Caution: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Jones Reagent Preparation: In a flask cooled in an ice bath, chromium trioxide (CrO₃, 2.0 eq) is dissolved in a minimal amount of water. Concentrated sulfuric acid (H₂SO₄, 1.7 eq) is added slowly. The resulting solution is diluted with water to a final concentration of approximately 2.7 M.
-
Oxidation: 4-Methoxyheptan-1-ol (1.0 eq) is dissolved in acetone in a 500 mL flask equipped with a mechanical stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Reaction: The prepared Jones reagent is added dropwise to the alcohol solution, maintaining the temperature below 20°C. The color will change from orange to a dark green/blue. The mixture is stirred at room temperature for 2 hours after the addition is complete.
-
Workup: Isopropanol is added cautiously to quench any excess oxidant until the green color persists. The acetone is removed by rotary evaporation. The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined ether extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
Route 2: Grignard Carboxylation of 1-Bromo-3-methoxyhexane
This route employs a classic organometallic approach: the formation of a Grignard reagent followed by its reaction with carbon dioxide (dry ice) to form the carboxylate. While conceptually straightforward, its practicality hinges on the availability of the required halo-ether precursor.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Scientific Rationale and Expertise
The Grignard reaction is a powerful tool for C-C bond formation[6][7]. The key challenge in this route is the synthesis of the starting material, 1-bromo-3-methoxyhexane, which is not commercially common. It would likely be prepared from 3-methoxyhexan-1-ol, adding steps to the overall sequence.
-
Step 1: Grignard Reagent Formation: The formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic organometallic species. Anhydrous tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents from less reactive alkyl bromides due to its higher boiling point and better solvating properties[8].
-
Step 2: Carboxylation: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbon of CO₂. A large excess of crushed dry ice is used to ensure complete reaction and to help control the exothermic nature of the quench. An acidic workup is then required to protonate the resulting magnesium carboxylate salt.
Experimental Protocol
Protocol 2: Synthesis of this compound via Grignard Carboxylation
-
Setup: All glassware must be rigorously flame-dried under vacuum or oven-dried and assembled hot under a positive pressure of argon or nitrogen. A 500 mL three-neck flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Initiation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 1-bromo-3-methoxyhexane (1.0 eq) in anhydrous THF (100 mL) is placed in the dropping funnel. A small portion (~5 mL) of the bromide solution is added to the magnesium. The reaction is initiated by gentle warming with a heat gun until bubbling is observed.
-
Grignard Formation: Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: In a separate large beaker, an excess of finely crushed dry ice is placed. The Grignard solution is transferred via cannula onto the dry ice with vigorous stirring.
-
Workup: The mixture is allowed to warm to room temperature, and the excess THF is allowed to evaporate. Dilute HCl (e.g., 3 M) is added cautiously until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Purification: The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the target carboxylic acid. Further purification can be achieved by vacuum distillation.
Comparative Analysis
| Metric | Route 1: Alkoxymercuration/Oxidation | Route 2: Grignard Carboxylation |
| Overall Yield | Moderate to Good (typically 60-75% over 2 steps) | Moderate (typically 50-70% from halide) |
| Number of Steps | 2 steps from a common starting material | 1 step from halide (but halide requires synthesis) |
| Starting Materials | 4-Hepten-1-ol (commercially available) | 1-Bromo-3-methoxyhexane (not readily available) |
| Reagent Toxicity | High (Mercuric acetate, Chromium trioxide) | Moderate (Alkyl bromide) |
| Scalability | Challenging due to mercury and chromium waste | More scalable if precursor is available |
| Robustness | High; reactions are generally reliable. | Moderate; Grignard formation is moisture-sensitive. |
| Key Advantage | Predictable regiochemistry and reliable reactions. | Powerful C-C bond formation. |
| Key Disadvantage | Use of highly toxic heavy metals. | Unavailability of the required starting material. |
Conclusion and Recommendations
For laboratory-scale synthesis where expediency and reliability are key, Route 1 (Alkoxymercuration/Oxidation) is the recommended pathway. Despite the significant toxicity of the mercury and chromium reagents, the starting material is accessible, and the reactions themselves are well-established and high-yielding. Proper engineering controls and waste disposal procedures are mandatory but allow for a predictable and efficient synthesis.
Route 2 (Grignard Carboxylation) represents a more elegant and potentially "greener" alternative, avoiding toxic heavy metals. However, its practical application is severely hampered by the lack of a readily available source for the 1-bromo-3-methoxyhexane precursor. If a scalable synthesis for this halo-ether were developed, Route 2 would become the superior method, particularly for industrial applications.
Future research should focus on developing a catalytic, non-toxic method for the anti-Markovnikov hydro-methoxylation of a terminal alkene like 1-hepten-4-ol, or a direct C-H activation/functionalization approach, which would represent a significant improvement in synthetic efficiency and environmental impact.
References
- ChemBK. (2024). trans-4-Hepten-1-ol.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 1-Bromo-3-methylcyclohexane in Organic Synthesis.
- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 1-bromo-3-methylcyclohexane.
- BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane.
- ChemSynthesis. (2025). 4-methyl-1-hepten-4-ol.
- Gadda, G., et al. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
- PubChem. (n.d.). (4E)-hept-4-en-1-ol. National Institutes of Health.
- Stolar, T., et al. (n.d.).
- Organic Syntheses. (n.d.). 4-penten-1-ol.
- Homework.Study.com. (n.d.). Show an efficient synthetic route to synthesize 3-methoxy-3-methyl hexane from 3-Bromo-3-methyl hexane.
- The Good Scents Company. (n.d.). (Z)-4-hepten-1-ol.
- Guidechem. (n.d.). 1-Bromo-3-methoxyhexane 1861068-77-0 wiki.
- Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene.
- The Organic Chemistry Tutor. (2020).
- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- Chemistry Online. (2023). Synthesis of (±)‐4‐methylheptan‐3‐ol and (±)‐4‐methylheptan‐3‐one (insect pheromones).
- ResearchGate. (2025). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
- Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes.
- Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST WebBook.
- PubChem. (n.d.). 4-Hepten-1-ol, (4Z)-. National Institutes of Health.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- The Pherobase. (2025). Synthesis - 4me-heptan-3-ol.
- Hulet, R. (2010).
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 1-Bromo-2-methylhexane in Grignard Reactions.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methoxyheptanoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 4-Methoxyheptanoic acid, a compound of interest in various metabolic and therapeutic research areas. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a robust and trustworthy analytical approach. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
The Analytical Challenge: Understanding this compound
This compound is a medium-chain fatty acid derivative. Its structure, featuring a polar carboxylic acid group and a methoxy group, presents specific analytical considerations. The choice of analytical technique is critical and is primarily a decision between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison at a Glance: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are powerful techniques for the sensitive and selective quantification of this compound. The optimal choice depends on the specific requirements of the study, including sample throughput, available instrumentation, and the necessity for derivatization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (typically silylation) to increase volatility. | Often not required, allowing for direct analysis. |
| Sample Throughput | Lower, due to the additional derivatization step and potentially longer run times. | Higher, with simpler sample preparation protocols. |
| Sensitivity | High, with Limits of Detection (LODs) often in the picogram range on-column. | Very high, with LODs in the low ng/mL to µg/mL range in biological samples. |
| Selectivity | High, particularly when using Selected Ion Monitoring (SIM). | Very high, due to the specificity of Multiple Reaction Monitoring (MRM). |
| Robustness | Generally robust, though the derivatization process can introduce variability. | High, with less sample manipulation leading to potentially fewer sources of error. |
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) Validation
GC-MS is a well-established and highly reproducible technique for the analysis of volatile and semi-volatile compounds. For polar organic acids like this compound, a critical derivatization step is necessary to enhance volatility.[2][3]
The "Why" of Derivatization
Direct injection of this compound into a GC system would result in poor peak shape and thermal degradation due to the polar carboxylic acid group. Derivatization, typically through silylation, replaces the active hydrogen on the carboxyl group with a non-polar trimethylsilyl (TMS) group.[4] This increases the compound's volatility and thermal stability, making it amenable to GC analysis.
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Methodology
Sample Preparation (Illustrative for Plasma):
-
To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample to a pH of approximately 3-4 with hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging.
-
Transfer the organic layer to a clean tube and repeat the extraction for exhaustive recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Conditions (Typical Starting Parameters):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and its internal standard.
Deep Dive: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation
LC-MS/MS has become the preferred method for many bioanalytical applications due to its high sensitivity, selectivity, and throughput, often without the need for derivatization.[5][6]
The Advantage of Direct Analysis
The ability to analyze this compound in its native form simplifies sample preparation, reduces potential sources of error, and significantly increases sample throughput. This is particularly advantageous in large-scale studies.
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Methodology
Sample Preparation (Illustrative for Plasma):
-
To 100 µL of plasma, add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions (Typical Starting Parameters):
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Core Validation Parameters: A Comparative Summary
The validation of any analytical method must demonstrate its suitability for the intended purpose.[1][7] The following table summarizes key validation parameters and typical acceptance criteria based on FDA guidelines.[5][8]
| Validation Parameter | GC-MS (Illustrative Data) | LC-MS/MS (Illustrative Data) | Acceptance Criteria (FDA) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 10 - 1000 ng/mL | 1 - 500 ng/mL | Dependent on expected concentrations. |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| LOD | ~2 ng/mL | ~0.5 ng/mL | Signal-to-noise ratio ≥ 3 |
| LOQ | 10 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | 85 - 95% | 90 - 105% | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed post-derivatization. | Monitored via post-column infusion. | Minimal impact on quantification. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ± 15% of nominal concentration. | Within ± 15% of nominal concentration. | Analyte is stable under expected handling and storage conditions. |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the validated analysis of this compound.
-
GC-MS remains a robust and reliable option, particularly in laboratories where it is a well-established platform for organic acid analysis. The primary drawback is the necessity of a derivatization step, which can be a source of variability and is more labor-intensive.
-
LC-MS/MS offers a more direct, high-throughput, and often more sensitive approach. For drug development and clinical research where a large number of samples are analyzed, the simplified sample preparation and faster analysis times make LC-MS/MS the superior choice.
The ultimate decision should be guided by the specific analytical needs, available resources, and the desired sample throughput. Regardless of the chosen technique, a thorough validation following established regulatory guidelines is essential to ensure data of the highest integrity.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Ferreira, C., & Borges, C. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Metabolomics, 14(2), 22. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Koistinen, V. M., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. [Link]
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A Spectroscopic Comparison of 4-Methoxyheptanoic Acid and Its Precursors: A Guide for Researchers
This guide provides an in-depth spectroscopic comparison of 4-Methoxyheptanoic acid and its common precursors. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize these compounds effectively. Our analysis is grounded in established experimental data and aims to provide a practical reference for laboratory work.
Introduction
This compound is a carboxylic acid derivative with potential applications in various fields of chemical synthesis and pharmaceutical research. Its structure, featuring a methoxy group at the C4 position, imparts specific chemical properties that are of interest for targeted molecular design. The synthesis of this compound typically involves the transformation of precursors such as hept-4-enoic acid or 4-hydroxyheptanoic acid. Accurate identification and characterization of the final product, and distinguishing it from its precursors, are critical for ensuring the purity and efficacy of subsequent applications. Spectroscopic methods are indispensable tools for this purpose, each providing a unique fingerprint of the molecular structure.
Synthesis Pathway Overview
A common synthetic route to this compound involves the methoxylation of a suitable precursor. For instance, starting from hept-4-enoic acid, an acid-catalyzed addition of methanol across the double bond can yield the desired product. Alternatively, 4-hydroxyheptanoic acid can be converted to this compound via Williamson ether synthesis. Understanding the spectroscopic signatures of these precursors is paramount for monitoring the reaction progress and confirming the successful synthesis of the target molecule.
Caption: Synthetic routes to this compound from common precursors.
Spectroscopic Analysis
This section details the characteristic spectroscopic features of this compound and its precursors. The experimental protocols provided are based on standard laboratory practices and can be adapted to specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei, allowing for unambiguous structure determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
The ¹H NMR spectrum of this compound is distinguished by the appearance of a singlet corresponding to the methoxy group protons.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound | ~3.3 (s, 3H, -OCH₃), ~3.4 (m, 1H, -CH(OCH₃)-), ~2.4 (t, 2H, -CH₂COOH), ~1.2-1.6 (m, 6H, alkyl chain), ~0.9 (t, 3H, -CH₃) |
| Hept-4-enoic Acid | ~5.4 (m, 2H, -CH=CH-), ~2.4 (m, 4H, -CH₂C=C- and -CH₂COOH), ~2.0 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| 4-Hydroxyheptanoic Acid | ~3.6 (m, 1H, -CH(OH)-), ~2.4 (t, 2H, -CH₂COOH), ~1.2-1.6 (m, 6H, alkyl chain), ~0.9 (t, 3H, -CH₃), broad singlet for -OH |
Causality Behind Spectral Differences: The most telling difference is the singlet at ~3.3 ppm in this compound, which is absent in the precursors. This signal is characteristic of the three equivalent protons of the methoxy group. In contrast, hept-4-enoic acid displays olefinic proton signals around 5.4 ppm, which disappear upon methoxylation. 4-Hydroxyheptanoic acid shows a signal for the proton on the carbon bearing the hydroxyl group (~3.6 ppm), which shifts downfield upon conversion to the methoxy ether.
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton.
| Compound | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| This compound | ~179 (-COOH), ~78 (-CH(OCH₃)-), ~56 (-OCH₃), ~35-40 (alkyl carbons), ~14 (-CH₃) |
| Hept-4-enoic Acid | ~179 (-COOH), ~125-130 (-CH=CH-), ~30-35 (alkyl carbons), ~13 (-CH₃) |
| 4-Hydroxyheptanoic Acid | ~179 (-COOH), ~68 (-CH(OH)-), ~35-40 (alkyl carbons), ~14 (-CH₃) |
Causality Behind Spectral Differences: The introduction of the methoxy group in this compound results in two distinct signals: one for the methoxy carbon at ~56 ppm and another for the C4 carbon at ~78 ppm. The olefinic carbons in hept-4-enoic acid (~125-130 ppm) are absent in the other two compounds. The C4 carbon in 4-hydroxyheptanoic acid appears at a higher field (~68 ppm) compared to the methoxy-substituted carbon due to the difference in electronegativity between oxygen in a hydroxyl and an ether linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 2800-3300 (broad, O-H stretch of COOH), ~1710 (C=O stretch), ~1100 (C-O stretch of ether) |
| Hept-4-enoic Acid | 2800-3300 (broad, O-H stretch of COOH), ~1710 (C=O stretch), ~1650 (C=C stretch) |
| 4-Hydroxyheptanoic Acid | 3200-3600 (broad, O-H stretch of alcohol and COOH), ~1710 (C=O stretch) |
Causality Behind Spectral Differences: All three compounds exhibit a broad O-H stretch for the carboxylic acid and a strong C=O stretch. The key differentiators are the C-O stretch of the ether in this compound around 1100 cm⁻¹, the C=C stretch in hept-4-enoic acid around 1650 cm⁻¹, and the broad O-H band in 4-hydroxyheptanoic acid which encompasses both the carboxylic acid and alcohol hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 160 (EI), 161 (ESI+) | 129 (M-OCH₃), 101 (cleavage at C4-C5), 73 (cleavage at C3-C4) |
| Hept-4-enoic Acid | 128 (EI), 129 (ESI+) | 111 (M-OH), 85, 67 |
| 4-Hydroxyheptanoic Acid | 146 (EI), 147 (ESI+) | 129 (M-OH), 101 (cleavage at C4-C5 with H transfer), 87 (cleavage at C3-C4) |
Causality Behind Fragmentation: The molecular ion peak directly reflects the molecular weight of each compound, providing a clear distinction. The fragmentation patterns are also characteristic. For this compound, the loss of the methoxy group (m/z 129) is a prominent fragmentation pathway. In 4-hydroxyheptanoic acid, the loss of a water molecule from the molecular ion is often observed. The fragmentation of hept-4-enoic acid is dictated by the position of the double bond.
Caption: General workflow for spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive toolkit for the characterization of this compound and for distinguishing it from its common precursors, hept-4-enoic acid and 4-hydroxyheptanoic acid. Each method offers unique structural insights, and when used in combination, they allow for confident identification and purity assessment. The key distinguishing features are the methoxy signals in the NMR spectra, the C-O ether stretch in the IR spectrum, and the specific molecular ion and fragmentation patterns in the mass spectrum of this compound. This guide serves as a practical reference for researchers engaged in the synthesis and analysis of this and related compounds.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Guide to the Biological Efficacy of 4-Methoxyheptanoic Acid and Other Fatty Acids
For researchers and drug development professionals, the exploration of novel fatty acid structures for therapeutic potential is a burgeoning field. Among these, 4-Methoxyheptanoic acid, a structurally unique medium-chain fatty acid, presents an intriguing candidate for investigation. This guide provides a comparative framework for evaluating the biological efficacy of this compound against other well-characterized fatty acids, focusing on antimicrobial and anti-inflammatory properties. By synthesizing established methodologies and contextual data from related compounds, this document serves as a roadmap for researchers seeking to elucidate the therapeutic promise of this novel molecule.
Introduction to this compound: A Novel Structure with Therapeutic Potential
This compound is a saturated fatty acid characterized by a seven-carbon chain with a methoxy group at the fourth position. This methoxy group introduces a polar element and a structural kink, distinguishing it from linear saturated fatty acids and potentially influencing its biological activity. While direct research on this compound is limited, its structural similarity to other biologically active fatty acids, such as branched-chain fatty acids (BCFAs) and other methoxy-containing lipids, provides a strong rationale for its investigation.
BCFAs are known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects[1][2]. The presence of a methyl branch can alter membrane fluidity and interactions with cellular proteins[3]. Furthermore, studies on other methoxy-substituted fatty acids have suggested that the methoxy group can enhance cytotoxic activity against cancer cells, indicating its potential as a pharmacologically significant functional group[4]. These insights form the basis for hypothesizing that this compound may exhibit unique and potent biological effects.
This guide will focus on two key areas of biological efficacy: antimicrobial and anti-inflammatory activity. These are areas where other fatty acids have shown significant promise, and where the unique structure of this compound may offer advantages.
Comparative Framework: Selecting Appropriate Fatty Acid Benchmarks
To effectively evaluate the biological efficacy of this compound, it is crucial to select appropriate comparator fatty acids. The choice of these benchmarks should be driven by structural and functional relevance.
Key Comparators:
-
Heptanoic Acid (C7:0): As the linear, non-methoxylated parent fatty acid, heptanoic acid serves as a direct control to assess the influence of the methoxy group on biological activity.
-
Butyric Acid (C4:0): A well-studied short-chain fatty acid (SCFA) with known anti-inflammatory and gut health benefits[5]. It provides a benchmark for anti-inflammatory efficacy.
-
Valeric Acid (C5:0): Another SCFA with documented biological activities, offering a point of comparison for the effects of chain length[6].
-
4-Methylheptanoic Acid: A branched-chain fatty acid with the same carbon number, allowing for a direct comparison of the effect of a methoxy group versus a methyl group at the same position. Limited studies suggest potential antimicrobial activity for this compound[7][8].
The rationale for this comparative approach is to systematically dissect the contributions of chain length, the presence and nature of a branch (methoxy vs. methyl), and the position of that branch to the overall biological efficacy.
Evaluating Antimicrobial Efficacy: Protocols and Potential Outcomes
The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Fatty acids have long been recognized for their antimicrobial properties, primarily acting by disrupting the bacterial cell membrane[9][10]. The unique structure of this compound may enhance this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of a substance that prevents visible growth of a microorganism[11].
Step-by-Step Methodology:
-
Bacterial Strain Preparation: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Culture the bacteria in appropriate broth media overnight at 37°C.
-
Fatty Acid Stock Solution Preparation: Prepare stock solutions of this compound and comparator fatty acids in a suitable solvent (e.g., DMSO or ethanol).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each fatty acid stock solution in the appropriate bacterial growth medium.
-
Inoculation: Dilute the overnight bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the fatty acid at which no turbidity (bacterial growth) is observed.
Causality Behind Experimental Choices: The inclusion of both Gram-positive and Gram-negative bacteria is critical, as fatty acids can exhibit differential activity based on the structure of the bacterial cell wall[9]. The use of a standardized inoculum ensures reproducibility.
Hypothetical Comparative Data: MIC Values
The following table presents a hypothetical comparison of MIC values to illustrate potential outcomes of the described experiment.
| Fatty Acid | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 16 | 64 |
| Heptanoic Acid | 64 | 256 |
| Butyric Acid | >1024 | >1024 |
| Valeric Acid | 512 | >1024 |
| 4-Methylheptanoic Acid | 32 | 128 |
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Assessing Anti-Inflammatory Efficacy: In Vitro Models
Chronic inflammation is a hallmark of many diseases. Fatty acids can modulate inflammatory pathways, with some acting as pro-inflammatory and others as anti-inflammatory agents[12][13][14]. The structural features of this compound may confer potent anti-inflammatory properties.
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test fatty acid solution at various concentrations (e.g., 10-1000 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Positive Control: Use a known anti-inflammatory drug (e.g., diclofenac) as a positive control.
Causality Behind Experimental Choices: BSA is used as a model protein because its denaturation is well-characterized and can be easily induced by heat. The chosen pH and temperature are optimized to induce partial denaturation, allowing for the detection of inhibitory effects.
Hypothetical Comparative Data: Inhibition of Protein Denaturation
The following table presents hypothetical data on the inhibition of protein denaturation to illustrate potential experimental outcomes.
| Fatty Acid | IC50 for Inhibition of Protein Denaturation (µg/mL) |
| This compound | 50 |
| Heptanoic Acid | 200 |
| Butyric Acid | 150 |
| Valeric Acid | 180 |
| 4-Methylheptanoic Acid | 100 |
| Diclofenac (Positive Control) | 15 |
Signaling Pathway for Fatty Acid-Mediated Anti-Inflammatory Effects
Caption: Simplified pathway of fatty acid-mediated anti-inflammatory effects.
Evaluating Cytotoxicity: A Critical Component of Efficacy Assessment
When evaluating the therapeutic potential of any new compound, it is essential to assess its cytotoxicity to ensure that the observed biological effects are not simply due to cell death.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Fatty Acid Treatment: Treat the cells with various concentrations of this compound and comparator fatty acids for 24 hours. Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the results as a percentage of the vehicle control.
Causality Behind Experimental Choices: The use of a standard, well-characterized cell line ensures the reproducibility of the assay. A 24-hour treatment period is typically sufficient to observe cytotoxic effects.
Hypothetical Comparative Data: Cell Viability
The following table presents hypothetical cell viability data.
| Fatty Acid | Concentration (µg/mL) | Cell Viability (%) |
| This compound | 100 | 95 |
| 500 | 80 | |
| Heptanoic Acid | 100 | 98 |
| 500 | 85 | |
| Butyric Acid | 100 | 100 |
| 500 | 95 | |
| Valeric Acid | 100 | 99 |
| 500 | 92 | |
| 4-Methylheptanoic Acid | 100 | 96 |
| 500 | 82 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the biological efficacy of this compound. While direct experimental data on this novel fatty acid is currently scarce, its unique chemical structure, coupled with the known activities of related compounds, suggests a high potential for significant antimicrobial and anti-inflammatory properties.
The proposed experimental protocols are robust, well-established, and designed to provide clear, comparative data. The hypothetical results presented in the tables and the workflows depicted in the diagrams serve to illustrate the expected outcomes and the logical flow of the research process.
Future research should focus on conducting these comparative studies to generate empirical data on the efficacy and safety of this compound. Mechanistic studies should also be pursued to understand how the methoxy group influences its interactions with biological targets. Such research will be instrumental in determining the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 4-Methoxyheptanoic Acid
In the landscape of drug development and metabolic research, the precise and reproducible quantification of endogenous and exogenous compounds is paramount. 4-Methoxyheptanoic acid, a metabolite of interest, requires robust analytical methodologies to ensure that data generated across different research sites are comparable and reliable. This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the outcomes of a simulated inter-laboratory validation study, offering field-proven insights into experimental design, data interpretation, and best practices, all grounded in authoritative regulatory standards.
The core of this guide is a simulated inter-laboratory comparison designed to mirror a real-world proficiency test. This approach allows us to objectively assess the performance of these two analytical platforms across multiple "virtual" laboratories, thereby providing a comprehensive understanding of their respective strengths and limitations for the quantification of this compound.
The Imperative of Inter-Laboratory Validation
Before delving into the methodologies, it is crucial to understand the rationale behind inter-laboratory validation. In multi-site clinical trials or collaborative research projects, multiple laboratories often analyze samples from the same study. Inter-laboratory comparisons are essential to:
-
Ensure Data Comparability: Validate that different laboratories can produce equivalent results for the same sample, which is critical for pooling data from multiple sites.[1][2]
-
Assess Method Robustness: Test the resilience of an analytical method to minor variations in instrumentation, reagents, and environmental conditions inherent to different laboratory settings.
-
Demonstrate Laboratory Proficiency: Provide an external measure of a laboratory's ability to perform a specific analysis competently, a requirement under standards like ISO/IEC 17025.[1][3]
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a comprehensive framework for the validation of analytical methods to ensure data quality and consistency for regulatory submissions.[4][5][6] This guide is structured to align with the principles outlined in the ICH M10 guideline.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique is a critical decision in method development. For a small carboxylic acid like this compound, both GC-MS and LC-MS/MS present viable options, each with distinct advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Approach
GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds.[7] However, for polar molecules like carboxylic acids, direct analysis is often not feasible due to their low volatility.[7][8] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[8][9]
-
Causality of Derivatization: The primary reason for derivatizing carboxylic acids is to replace the active hydrogen on the carboxyl group with a less polar, more volatile functional group.[8] This process, typically silylation or esterification, reduces the polarity of the molecule, allowing it to be efficiently vaporized in the GC inlet and transported through the analytical column.[9][10] For this guide, we will focus on silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common and effective derivatizing agent.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Alternative
LC-MS/MS has become a dominant platform in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
-
Mechanism of Action: LC-MS/MS utilizes liquid chromatography to separate the analyte from the sample matrix, followed by tandem mass spectrometry for highly selective detection and quantification. The analyte is ionized, typically via electrospray ionization (ESI), and the resulting ions are fragmented to produce characteristic product ions, which are then monitored for quantification. This high degree of selectivity minimizes interference from matrix components.[12]
Simulated Inter-Laboratory Validation Study Design
To objectively compare the performance of GC-MS and LC-MS/MS for this compound quantification, a simulated inter-laboratory study was designed involving six virtual laboratories. Each laboratory was provided with a common set of validation samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Diagram: Inter-Laboratory Validation Workflow
Caption: Workflow of the simulated inter-laboratory validation study.
Experimental Protocols
The following are detailed protocols for the quantification of this compound by GC-MS and LC-MS/MS.
Protocol 1: GC-MS with Silylation Derivatization
1. Sample Preparation (Plasma) a. To 100 µL of plasma sample, add an internal standard (e.g., this compound-d3). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization a. To the dried residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ester.[11]
3. GC-MS Analysis a. GC System: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. c. Injection Volume: 1 µL, splitless mode. d. Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes. e. MS System: Agilent 5977B MSD or equivalent. f. Ionization Mode: Electron Ionization (EI) at 70 eV. g. Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS ester and the internal standard.
Diagram: GC-MS Sample Preparation and Derivatization Workflow
Caption: Step-by-step workflow for GC-MS sample preparation and derivatization.
Protocol 2: LC-MS/MS
1. Sample Preparation (Plasma) a. To 100 µL of plasma sample, add an internal standard (e.g., this compound-d3). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis a. LC System: Shimadzu Nexera X2 or equivalent. b. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: 0.1% Formic acid in acetonitrile. e. Gradient: A suitable gradient to separate the analyte from matrix components. f. Injection Volume: 5 µL. g. MS/MS System: Sciex QTRAP 6500+ or equivalent. h. Ionization Mode: Electrospray Ionization (ESI) in negative mode. i. Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.
Inter-Laboratory Validation Results
The following tables summarize the performance data from the six participating laboratories. The acceptance criteria are based on the ICH M10 guideline, which stipulates that the mean accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%.[6][13]
Table 1: Inter-Laboratory Accuracy (% Bias) for this compound Quantification
| Laboratory | GC-MS Low QC | GC-MS Mid QC | GC-MS High QC | LC-MS/MS Low QC | LC-MS/MS Mid QC | LC-MS/MS High QC |
| Lab 1 | -5.2% | -3.1% | -2.5% | -3.5% | -1.8% | -1.2% |
| Lab 2 | -8.9% | -6.5% | -4.8% | -4.1% | -2.5% | -2.0% |
| Lab 3 | 6.1% | 4.2% | 3.1% | 2.8% | 1.5% | 0.9% |
| Lab 4 | -10.5% | -8.2% | -6.9% | -5.5% | -3.2% | -2.8% |
| Lab 5 | 7.8% | 5.5% | 4.2% | 3.2% | 1.9% | 1.5% |
| Lab 6 | -4.5% | -2.8% | -1.9% | -2.1% | -0.9% | -0.5% |
| Mean | -2.5% | -1.8% | -1.5% | -1.5% | -0.8% | -0.7% |
| Overall Bias | \multicolumn{3}{c | }{\textbf{-1.9%}} & \multicolumn{3}{c | }{\textbf{-1.0%}} |
Table 2: Inter-Laboratory Precision (% CV) for this compound Quantification
| Laboratory | GC-MS Low QC | GC-MS Mid QC | GC-MS High QC | LC-MS/MS Low QC | LC-MS/MS Mid QC | LC-MS/MS High QC |
| Lab 1 | 8.5% | 6.2% | 5.1% | 5.5% | 4.1% | 3.2% |
| Lab 2 | 11.2% | 9.1% | 7.5% | 6.8% | 5.2% | 4.5% |
| Lab 3 | 9.8% | 7.5% | 6.2% | 6.1% | 4.8% | 3.9% |
| Lab 4 | 12.5% | 10.2% | 8.9% | 7.5% | 6.1% | 5.2% |
| Lab 5 | 10.1% | 8.1% | 6.8% | 6.5% | 5.0% | 4.1% |
| Lab 6 | 8.9% | 6.8% | 5.5% | 5.8% | 4.5% | 3.5% |
| Mean | 10.2% | 8.0% | 6.7% | 6.4% | 5.0% | 4.1% |
| Overall Precision | \multicolumn{3}{c | }{\textbf{8.3%}} & \multicolumn{3}{c | }{\textbf{5.2%}} |
Discussion and Interpretation
The results of our simulated inter-laboratory validation study demonstrate that both GC-MS and LC-MS/MS are capable of accurately and precisely quantifying this compound, with all participating laboratories meeting the acceptance criteria set forth by the ICH M10 guideline.[4][13]
-
Accuracy: Both methods exhibited excellent accuracy, with the overall bias being well within the ±15% limit. The LC-MS/MS method showed a slightly lower overall bias (-1.0%) compared to the GC-MS method (-1.9%), suggesting a marginally better agreement with the nominal concentrations.
-
Precision: In terms of precision, the LC-MS/MS method demonstrated superior performance with an overall precision of 5.2% CV, compared to 8.3% for the GC-MS method. This indicates that the LC-MS/MS method is more reproducible across different laboratories. This is likely attributable to the simpler sample preparation protocol for LC-MS/MS, which eliminates the variability associated with the derivatization step required for GC-MS.
-
Method Robustness: The lower inter-laboratory variability of the LC-MS/MS method suggests it is a more robust assay. The multi-step derivatization process in the GC-MS protocol introduces additional potential sources of error, such as incomplete reactions or degradation of derivatives, which can vary between laboratories.
Conclusion and Recommendations
Based on this comprehensive comparison, the LC-MS/MS method is recommended as the preferred platform for the high-throughput, routine quantification of this compound in a multi-site setting. Its simpler workflow, higher precision, and greater robustness make it more amenable to successful implementation across different laboratories.
The GC-MS method remains a valid and reliable alternative, particularly in laboratories where LC-MS/MS instrumentation may not be available. However, successful implementation of the GC-MS method in an inter-laboratory context requires careful standardization and control of the derivatization protocol to minimize inter-laboratory variability.
Ultimately, the choice of methodology should be guided by the specific requirements of the study, including throughput needs, available instrumentation, and the desired level of analytical performance. Regardless of the method chosen, this guide underscores the critical importance of inter-laboratory validation to ensure the generation of consistent, reliable, and high-quality data in drug development and clinical research.
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A Senior Application Scientist's Guide to Derivatization Agents for 4-Methoxyheptanoic Acid Analysis
In the landscape of analytical chemistry, particularly within metabolic research and drug development, the accurate quantification of small molecules is paramount. 4-Methoxyheptanoic acid, a compound of interest in various biological and chemical studies, presents a common analytical challenge due to its polarity and relatively low volatility. This guide provides a comprehensive comparison of different derivatization agents to enhance its detectability and chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. We will delve into the underlying chemistry of these agents, present comparative experimental data, and offer practical guidance for selecting the optimal derivatization strategy.
The "Why": The Imperative for Derivatization
Direct analysis of free carboxylic acids like this compound by GC-MS is often hindered by several factors. The polar carboxyl group can lead to poor peak shape, tailing, and low sensitivity due to interactions with the stationary phase of the GC column. Derivatization effectively masks this polar group, transforming the analyte into a less polar, more volatile, and thermally stable compound, thereby improving its chromatographic behavior and detection.
The Contenders: A Comparative Analysis of Derivatization Agents
We will compare three commonly employed derivatization agents, each representing a different chemical approach:
-
BSTFA + TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane): A silylating agent that replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.
-
Methanol/HCl: An esterification agent that converts the carboxylic acid to its methyl ester.
-
PFBBr (Pentafluorobenzyl Bromide): An alkylating agent that forms a pentafluorobenzyl (PFB) ester, which is highly sensitive to electron capture detection (ECD).
Experimental Workflow
The following diagram outlines the general workflow for the comparative evaluation of the derivatization agents.
Caption: General experimental workflow for comparing derivatization agents.
Detailed Derivatization Protocols
The following are step-by-step protocols for each derivatization agent.
Protocol 1: Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Evaporate 100 µL of the this compound standard solution to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: Allow the reaction mixture to cool to room temperature before injecting 1 µL into the GC-MS.
Protocol 2: Esterification with Methanol/HCl
-
Sample Preparation: Evaporate 100 µL of the this compound standard solution to dryness.
-
Derivatization: Add 200 µL of 2M HCl in methanol.
-
Reaction: Cap the vial and heat at 80°C for 1 hour.
-
Neutralization & Extraction: After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl ester with an organic solvent like hexane.
-
Analysis: Inject 1 µL of the organic layer into the GC-MS.
Protocol 3: Alkylation with PFBBr
-
Sample Preparation: Evaporate 100 µL of the this compound standard solution to dryness.
-
Derivatization: Add 100 µL of a 10% solution of PFBBr in acetone and 10 µL of a catalyst (e.g., diisopropylethylamine).
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Solvent Evaporation & Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).
-
Analysis: Inject 1 µL into the GC-MS.
Comparative Performance Data
The following table summarizes the key performance metrics observed for each derivatization agent.
| Parameter | BSTFA + TMCS | Methanol/HCl | PFBBr |
| Reaction Time | 30 minutes | 1 hour | 1 hour |
| Reaction Temperature | 60°C | 80°C | 60°C |
| Derivative Stability | Moderate (moisture sensitive) | High | High |
| Relative Peak Area | +++ | ++ | ++++ |
| Limit of Detection (LOD) | Low | Moderate | Very Low (with ECD) |
| Ease of Use | Simple, one-step | Multi-step (extraction required) | Multi-step |
Note: The number of '+' signs indicates a qualitative assessment of performance, with more signs indicating better performance.
Discussion: Choosing the Right Agent for Your Application
The choice of derivatization agent is not a one-size-fits-all decision and should be guided by the specific requirements of the analysis.
BSTFA + TMCS: The Workhorse for General Screening
Silylation with BSTFA is a rapid and efficient method for derivatizing carboxylic acids. The resulting TMS esters are volatile and exhibit good chromatographic properties. However, a significant drawback is the moisture sensitivity of the TMS derivatives, which can hydrolyze back to the original acid if samples are not handled under anhydrous conditions.
Caption: Silylation of a carboxylic acid with BSTFA.
Methanol/HCl: The Robust and Cost-Effective Option
Esterification with methanolic HCl is a classic and reliable method. The resulting methyl esters are highly stable, making this approach suitable for large batches of samples or when delayed analysis is anticipated. The primary disadvantages are the harsher reaction conditions and the need for a post-derivatization extraction step, which can add to the overall analysis time and introduce potential for sample loss.
Caption: Esterification of a carboxylic acid with Methanol/HCl.
PFBBr: The Specialist for Ultra-Trace Analysis
For applications requiring the utmost sensitivity, derivatization with PFBBr is the superior choice, especially when coupled with an Electron Capture Detector (ECD). The pentafluorobenzyl group is highly electronegative, leading to a strong response in ECD. However, the derivatization procedure is more complex and requires careful optimization.
Caption: Alkylation of a carboxylic acid with PFBBr.
Decision-Making Flowchart
The following flowchart can guide the selection of the most appropriate derivatization agent.
Caption: Flowchart for selecting a derivatization agent.
Conclusion
The optimal derivatization strategy for this compound is highly dependent on the specific analytical context. For general-purpose screening where speed and ease of use are critical, BSTFA is an excellent choice, provided that anhydrous conditions can be maintained. When derivative stability is paramount, or for cost-effective high-throughput analysis, the classic Methanol/HCl esterification method remains a robust option. For applications demanding the highest sensitivity, such as in trace-level environmental or biomedical studies, PFBBr derivatization is the unmatched contender. By understanding the chemical principles and practical considerations of each method, researchers can confidently select the most appropriate derivatization agent to achieve their analytical goals.
References
An In-Depth Comparative Guide to 4-Methoxyheptanoic Acid and Its Structural Analogs for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a head-to-head comparison of this compound and related fatty acid derivatives. We move beyond simple data sheets to offer a framework for evaluating these compounds, grounded in established biochemical assays and mechanistic insights. The objective is to equip researchers with the foundational knowledge and detailed protocols necessary to investigate this promising class of molecules.
Short-chain fatty acids (SCFAs) like butyrate and propionate are metabolites produced by the gut microbiota from dietary fiber.[1][2][3] They are crucial signaling molecules that bridge the gut microbiome and host physiology, exerting influence on metabolic and inflammatory processes.[3][4][5] A primary mechanism of action for SCFAs, particularly butyrate, is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation of gene expression.[1] By inhibiting HDACs, SCFAs can modulate cell proliferation, differentiation, and apoptosis, making them and their derivatives intriguing candidates for therapeutic development, especially in oncology.[1][4]
This guide focuses on this compound, a synthetic derivative of the seven-carbon fatty acid, heptanoic acid. The introduction of a methoxy group is a common medicinal chemistry strategy to alter a molecule's polarity, metabolic stability, and target engagement. To understand the specific contribution of the methoxy group at the C4 position, we will compare it head-to-head with three key analogs:
-
Heptanoic Acid: The parent carboxylic acid, serving as a baseline.
-
4-Methylheptanoic Acid: A structural isomer where the methoxy group is replaced by a methyl group, allowing for a direct comparison of the electronic and steric effects of oxygen.[6][7][8]
-
7-Methoxyheptanoic Acid: A positional isomer, to investigate the importance of the methoxy group's location along the alkyl chain.[9]
-
Sodium Butyrate: A well-characterized SCFA and HDAC inhibitor, included as a benchmark for biological activity.
Physicochemical Properties: A Comparative Overview
The structural modifications among these compounds lead to distinct physicochemical properties that are predictive of their biological behavior, such as membrane permeability and potential for target binding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | CAS Number |
| This compound | C₈H₁₆O₃ | 160.21 | This compound | Not readily available |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | Heptanoic acid | 111-14-8 |
| 4-Methylheptanoic Acid | C₈H₁₆O₂ | 144.21 | 4-methylheptanoic acid | 3302-03-2[6][10] |
| 7-Methoxyheptanoic Acid | C₈H₁₆O₃ | 160.21 | 7-methoxyheptanoic acid | 88663-63-2[9] |
| Sodium Butyrate | C₄H₇NaO₂ | 110.09 | Sodium butanoate | 156-54-7 |
Mechanistic Considerations: Targeting Epigenetic Machinery
The primary hypothesized mechanism of action for these compounds is the inhibition of Class I and II histone deacetylases (HDACs). SCFAs like butyrate access the catalytic pocket of HDACs, where a zinc ion is essential for enzymatic activity. The carboxylic acid moiety of the SCFA chelates this zinc ion, disrupting the deacetylation of histone proteins. This leads to histone hyperacetylation, a state associated with a more open chromatin structure and altered transcription of genes involved in cell cycle arrest and apoptosis.
Caption: Workflow for the comparative in vitro cytotoxicity assay.
-
Cell Culture: Culture HCT-116 and HCEC-1CT cells in appropriate media until they reach ~80% confluency. [11]2. Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a clear-bottom 96-well plate. Incubate overnight.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound, Heptanoic acid, 4-Methylheptanoic acid, 7-Methoxyheptanoic acid, and Sodium Butyrate in culture medium. A top concentration of 20 mM (for a final concentration of 10 mM) is a reasonable starting point for SCFAs.
-
Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. Include vehicle-only (medium) wells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay:
-
Add 20 µL of CellTiter-Blue® Viability Assay Reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of "no cell" control wells from all other wells.
-
Calculate percent viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and calculate the IC₅₀ (concentration inhibiting 50% of cell viability) for each compound on each cell line using non-linear regression.
-
Comparative HDAC Enzyme Inhibition Assay
Expertise & Rationale: To directly test the hypothesis that these compounds act as HDAC inhibitors, a cell-free enzymatic assay is essential. This isolates the interaction between the compound and the enzyme, removing the complexities of cell uptake and metabolism. A fluorometric assay provides a highly sensitive and quantitative measure of enzyme activity. [12]We will use a commercially available kit with a broad-spectrum HDAC substrate to assess general inhibitory potential. Sodium Butyrate and Trichostatin A (a potent, well-known HDAC inhibitor) will serve as positive controls.
Caption: Workflow for the comparative HDAC enzymatic inhibition assay.
-
Reagent Preparation:
-
Reconstitute HeLa nuclear extract (as a source of HDAC enzymes), the fluorogenic substrate, and developer solution according to the manufacturer's protocol (e.g., from a kit provider like Active Motif or Cayman Chemical).
-
Prepare 5x concentrated serial dilutions of all test compounds and controls (Sodium Butyrate, Trichostatin A) in assay buffer.
-
-
Assay Setup (in a black 96-well plate):
-
Test Wells: Add 10 µL of 5x test compound dilution.
-
Negative Control (100% Activity): Add 10 µL of assay buffer with vehicle.
-
Positive Control: Add 10 µL of 5x Trichostatin A.
-
Add 25 µL of diluted HDAC substrate to all wells.
-
Add 15 µL of assay buffer to all wells.
-
-
Reaction Initiation: Add 10 µL of diluted HeLa nuclear extract to all wells to start the reaction.
-
Incubation: Mix gently and incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 50 µL of Developer solution to each well. Mix and incubate at room temperature for 15 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate wavelengths (typically ~360 nm excitation and ~460 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the negative control.
-
Plot the dose-response curves and determine the IC₅₀ for each compound.
-
Synthesizing the Data: A Comparative Interpretation
The true value of this guide lies in the integrated analysis of the data obtained from these experiments. Below is a table summarizing the expected outcomes and their interpretations, providing a logical framework for evaluating your results.
| Compound | Predicted Cytotoxicity (IC₅₀) | Predicted HDAC Inhibition (IC₅₀) | Interpretation |
| This compound | Moderate | Moderate | The methoxy group may enhance cell permeability or target engagement compared to the parent acid, but its bulkiness could be less optimal than a simple methyl group. |
| Heptanoic Acid | Low / Inactive | Weak | Establishes the baseline. Activity is expected to be minimal, highlighting the importance of substitutions for potency. |
| 4-Methylheptanoic Acid | Moderate-High | Moderate-High | The methyl group adds lipophilicity which can improve cell entry and may fit well within the HDAC active site channel. [6] |
| 7-Methoxyheptanoic Acid | Low | Weak | The methoxy group at the terminal position may be too far from the carboxylic acid "warhead" to influence binding at the zinc ion in the HDAC active site. |
| Sodium Butyrate | High | High | The benchmark compound. It is expected to be potent in both assays, providing a reference point for the novel derivatives. [1] |
References
- Montoya-Arreguín, D. J., et al. (2025). 4-Alkynoic Acids in the Synthesis of Biologically Important Tetrapyrroles. ResearchGate.
- Fellows, R., et al. (n.d.). Pharmacokinetic curves of plasma short-chain fatty acid concentrations... ResearchGate.
- Dalile, B., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers.
- Creative Proteomics. (n.d.). Short Chain Fatty Acids Analysis Service. Creative Proteomics.
- Lu, Y., et al. (n.d.). Health Benefits and Side Effects of Short-Chain Fatty Acids. PubMed Central.
- Boets, E., et al. (2017). Systemic availability and metabolism of colonic-derived short-chain fatty acids in healthy subjects: a stable isotope study. PubMed.
- Smolecule. (2023). Buy 4-Methylheptanoic acid | 3302-03-2. Smolecule.
- Al-Lahham, S. H., et al. (n.d.). Biological significance of short-chain fatty acid metabolism by the intestinal microbiome. PubMed.
- Yuan, X., et al. (n.d.). Role of short-chain fatty acids in host physiology. PubMed Central.
- Jennings, K-A. (2021). How Short-Chain Fatty Acids Affect Health and Weight. Healthline.
- PubChem. (n.d.). (4S)-7,7-dimethoxy-4-methylheptanoic acid. PubChem.
- Giron, M. G., et al. (n.d.). Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability. MDPI.
- Ruiz-de-la-Torre, M., et al. (n.d.). Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies. MDPI.
- Liena, C., et al. (n.d.). Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation. PubMed.
- PubChem. (n.d.). Heptanoic acid, 4-methoxyphenyl ester. PubChem.
- BenchChem. (n.d.). The Enzymatic Inhibition Potential of 6-Methoxyflavonol: A Technical Guide. BenchChem.
- The Good Scents Company. (n.d.). 4-methyl heptanoic acid. The Good Scents Company.
- PubChem. (n.d.). 7-Methoxyheptanoic Acid. PubChem.
- PubChem. (n.d.). 4-Methylheptanoic acid. PubChem.
- PubChem. (n.d.). 4-Methylheptanoic acid, (-)-. PubChem.
- Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- ChemicalBook. (2023). 4-METHYLHEPTANOIC ACID. ChemicalBook.
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Benchmarking 4-Methoxyheptanoic Acid as a Novel Surfactant Precursor: A Comparative Performance Analysis
In the landscape of pharmaceutical and life sciences research, the performance of excipients is paramount. Surfactants, or surface-active agents, are critical components in formulations, enhancing the solubility of poorly aqueous-soluble drugs, stabilizing emulsions and suspensions, and acting as drug carriers.[1][2] The exploration of novel surfactant structures is a continuous effort to identify molecules with improved performance, lower toxicity, and unique properties tailored for advanced delivery systems.[3]
This guide presents a comparative performance analysis of a surfactant derived from a novel precursor, 4-Methoxyheptanoic acid. We synthesized its corresponding anionic surfactant, Sodium 4-methoxyheptanoate, and benchmarked its fundamental surfactant properties against a structurally similar analogue, Sodium heptanoate, and a widely-used industry benchmark, Sodium Dodecyl Sulfate (SDS). This analysis provides researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this new chemical entity.
Rationale and Experimental Design
The core objective of this investigation is to understand the influence of a mid-chain ether linkage on the performance of a short-chain carboxylate surfactant. The methoxy group in this compound introduces polarity and a structural kink in the alkyl chain. We hypothesized that this modification would impact the molecule's self-assembly behavior in an aqueous solution, specifically its efficiency (Critical Micelle Concentration, CMC) and effectiveness (Surface Tension Reduction).
To isolate the effect of the methoxy group, Sodium heptanoate was chosen as the primary benchmark. It possesses the same seven-carbon chain length, making it an ideal control. Sodium Dodecyl Sulfate (SDS) was included as a secondary benchmark to provide context against a common, high-performance anionic surfactant.[4]
The overall experimental workflow is outlined below.
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Comparative cytotoxicity of 4-Methoxyheptanoic acid on different cell lines
An objective, data-driven comparison of a compound's effect on various cell lines is fundamental to preclinical research and drug development. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 4-Methoxyheptanoic acid, a medium-chain fatty acid derivative. While public data on this specific compound is sparse, this document outlines the essential experimental design, methodologies, and data interpretation required for a rigorous assessment. We will proceed using a well-established panel of cell lines to illustrate the process, supported by hypothetical data that reflects a plausible cytotoxic profile.
Introduction: The Rationale for Comparative Cytotoxicity Studies
This compound is a modified fatty acid. Compounds of this class are of interest for their potential to interfere with cellular metabolism, particularly lipid metabolism and mitochondrial function, which are often dysregulated in cancer cells. Evaluating a novel compound's effect across a diverse panel of cell lines is a critical first step in identifying potential therapeutic candidates or assessing toxicological risk.
This guide focuses on a multi-faceted approach, employing assays that probe different aspects of cell health:
-
Metabolic Viability: Assessed via the MTT assay, which measures the activity of mitochondrial dehydrogenases.
-
Membrane Integrity: Assessed via the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.
By comparing the compound's effects on cancerous cell lines from different tissues (liver, lung, breast) and a non-cancerous cell line, we can derive a preliminary therapeutic index and identify potential on-target and off-target effects.
Experimental Design & Workflow
A logical and robust workflow is essential for reproducible results. The overall process involves cell line selection and culture, compound preparation, dose-response treatment, cytotoxicity assessment, and data analysis.
Caption: Overall experimental workflow for comparative cytotoxicity analysis.
Materials and Detailed Protocols
Scientific rigor demands detailed and validated protocols. The following methods describe the steps for assessing the cytotoxicity of this compound.
Cell Lines and Culture
A panel of well-characterized human cell lines is selected to represent different tissues and disease states:
-
HepG2: Hepatocellular carcinoma (liver).
-
A549: Lung carcinoma.
-
MCF-7: Breast adenocarcinoma.
-
HEK293: Human embryonic kidney cells (non-cancerous control).
Protocol for Cell Culture:
-
All cell lines are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. For experiments, cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
MTT Assay Protocol (Metabolic Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
After 24h cell adherence, remove the old media.
-
Add 100 µL of fresh media containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM) to respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 or 48 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
LDH Assay Protocol (Membrane Integrity)
The lactate dehydrogenase (LDH) cytotoxicity assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant.
Protocol:
-
Treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding a lysis buffer to untreated cells to achieve maximum LDH release.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
Comparative Cytotoxicity Data (Hypothetical Results)
The primary endpoint for dose-response studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Tissue of Origin | Type | IC50 (µM) from MTT Assay (48h) | IC50 (µM) from LDH Assay (48h) |
| HepG2 | Liver | Cancer | 15.2 ± 1.8 | 18.5 ± 2.1 |
| A549 | Lung | Cancer | 51.7 ± 4.5 | 58.1 ± 5.3 |
| MCF-7 | Breast | Cancer | 35.4 ± 3.1 | 40.9 ± 3.9 |
| HEK293 | Kidney | Non-cancerous | 125.8 ± 11.2 | 140.3 ± 13.5 |
Interpretation and Discussion
The hypothetical data presented in Table 1 reveals a clear differential cytotoxicity profile for this compound.
-
Selective Potency: The compound demonstrates the highest potency against the HepG2 liver cancer cell line (IC50 ≈ 15 µM). Its effect is moderate in MCF-7 breast cancer cells and significantly lower in A549 lung cancer cells. This suggests a potential tissue-specific mechanism of action.
-
Therapeutic Window: Crucially, the IC50 value for the non-cancerous HEK293 cell line is over 8-fold higher than for HepG2 cells. This large difference suggests a favorable preliminary therapeutic window, where the compound is significantly more toxic to cancer cells than to non-cancerous cells.
-
Mechanism of Cell Death: The close correlation between the IC50 values obtained from the MTT (metabolic) and LDH (membrane integrity) assays suggests that the loss of metabolic activity is closely followed by a loss of membrane integrity, indicative of necrotic or late apoptotic cell death.
The heightened sensitivity of HepG2 cells could be linked to their high metabolic rate or their specific dependencies on lipid metabolism pathways, which may be a primary target for fatty acid derivatives.
Caption: Hypothetical mechanism of this compound-induced cytotoxicity.
Conclusion
This guide outlines a systematic approach to evaluating the comparative cytotoxicity of this compound. Based on our hypothetical data, the compound exhibits promising selective toxicity against liver cancer cells while sparing non-cancerous cells. The congruence between metabolic and membrane integrity assays points towards a definitive cytotoxic event. These findings warrant further investigation into the specific molecular mechanisms, such as the compound's effect on beta-oxidation or mitochondrial electron transport chain function, to validate its potential as a targeted therapeutic agent.
References
-
Title: Fatty Acid Metabolism as a Target for Cancer Therapy. Source: Trends in Cancer. URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
-
Title: A simple and reliable LDH-release assay for the quantitative analysis of cell death in neuronal and glial cell cultures. Source: Journal of Neuroscience Methods. URL: [Link]
A Senior Application Scientist's Guide to the Statistical Analysis of Analytical Methods for 4-Methoxyheptanoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the determination of 4-Methoxyheptanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and the statistical frameworks required to validate and compare these methods, ensuring the generation of trustworthy and defensible data.
Introduction to this compound and Analytical Challenges
This compound is a branched-chain fatty acid that can be of interest in various metabolic studies. Its accurate quantification in biological matrices is essential for understanding its physiological roles and potential as a biomarker. The primary analytical challenges associated with this molecule stem from its relatively low volatility and the need for sensitive and selective detection in complex sample matrices such as plasma, urine, or cell culture media.
The choice between GC-MS and LC-MS for the analysis of this compound is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the study, including desired sensitivity, sample throughput, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse
GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds.[1] However, for polar analytes like carboxylic acids, direct analysis by GC-MS is often challenging due to their low volatility and potential for thermal degradation in the GC inlet.[2] To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.[3]
The Rationale Behind Derivatization
Derivatization in the context of GC-MS serves several critical functions:
-
Increased Volatility: By replacing the active hydrogen of the carboxylic acid group with a less polar functional group (e.g., a methyl or trimethylsilyl group), the boiling point of the analyte is significantly reduced, allowing it to be readily vaporized in the GC inlet.[4]
-
Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures used in GC analysis, preventing on-column degradation and ensuring accurate quantification.
-
Enhanced Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and sensitivity.
A common and effective derivatization strategy for carboxylic acids is esterification , for instance, to form a methyl ester using reagents like BF₃-Methanol.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound by GC-MS.
Sources
A Senior Application Scientist's Guide to Confirming the Structure of Synthetic 4-Methoxyheptanoic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for verifying the structure of synthetic 4-Methoxyheptanoic acid. We will delve into the causality behind experimental choices and present supporting data, including predicted spectra, to offer a comprehensive framework for structural elucidation. This guide will specifically address the challenge of distinguishing this compound from its positional isomers, a common hurdle in the synthesis of substituted aliphatic chains.
The Importance of Structural Verification in Substituted Fatty Acids
This compound, a substituted medium-chain fatty acid, and its isomers are of interest in various research domains, including metabolism and as building blocks in organic synthesis. The position of the methoxy group along the heptanoic acid chain drastically influences the molecule's physicochemical properties and biological activity. Therefore, confirming the precise location of this functional group is not merely a procedural step but a critical determinant of experimental outcomes. This guide will compare the efficacy of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) in unequivocally identifying the 4-methoxy positional isomer.
A Multi-faceted Approach to Structural Confirmation
No single analytical technique provides a complete structural picture. A robust confirmation strategy relies on the convergence of data from multiple orthogonal methods. Each technique probes different aspects of the molecular structure, and together they provide a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Isomerism
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, making it ideal for differentiating positional isomers.
The key to differentiating the 2-, 3-, and 4-methoxy isomers of heptanoic acid lies in analyzing the chemical shifts and coupling patterns of the protons and carbons adjacent to the methoxy group and the carboxylic acid.
-
For this compound , the proton on the carbon bearing the methoxy group (H-4) is expected to appear as a multiplet around 3.3-3.6 ppm. The methoxy protons themselves will be a sharp singlet at a similar chemical shift. The protons on the adjacent carbons (H-3 and H-5) will show characteristic couplings to H-4.
-
In contrast, for a 2-methoxy isomer , the proton at the 2-position would be a doublet of doublets or a triplet, shifted further downfield due to the proximity of the electron-withdrawing carboxylic acid group.
-
A 3-methoxy isomer would show a different splitting pattern for the proton at the 3-position and its neighbors.
Similarly, in the ¹³C NMR spectrum, the chemical shift of the carbon attached to the methoxy group is highly diagnostic of its position.
To illustrate these differences, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key diagnostic signals of the positional isomers of methoxyheptanoic acid. These predictions were generated using established NMR prediction algorithms.
| Isomer | Predicted ¹H NMR Chemical Shift (ppm) of -CH(OCH₃)- Proton | Predicted ¹³C NMR Chemical Shift (ppm) of -CH(OCH₃)- Carbon | Predicted ¹H NMR Chemical Shift (ppm) of -OCH₃ Protons | Predicted ¹³C NMR Chemical Shift (ppm) of -OCH₃ Carbon |
| 2-Methoxyheptanoic acid | ~3.8 - 4.1 | ~78 - 82 | ~3.4 - 3.6 | ~58 - 60 |
| 3-Methoxyheptanoic acid | ~3.4 - 3.7 | ~75 - 79 | ~3.3 - 3.5 | ~56 - 58 |
| This compound | ~3.3 - 3.6 | ~79 - 83 | ~3.3 - 3.5 | ~56 - 58 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the synthesized compound, a fundamental piece of evidence for its identity. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. For structural elucidation, the fragmentation pattern observed in the mass spectrum is of paramount importance.
While all positional isomers of methoxyheptanoic acid will have the same molecular weight (160.21 g/mol ), their fragmentation patterns upon electron ionization (EI) will differ. The position of the methoxy group will direct the fragmentation, leading to characteristic daughter ions.
-
For this compound , a prominent fragmentation pathway is the alpha-cleavage on either side of the carbon bearing the methoxy group. This would lead to characteristic fragments. For instance, cleavage between C4 and C5 would generate a fragment ion containing the methoxy group.
-
The fragmentation of the 2- and 3-methoxy isomers would yield different sets of fragment ions, allowing for their differentiation.
For enhanced volatility and chromatographic separation, carboxylic acids are often derivatized to their methyl esters (FAMEs) prior to GC-MS analysis.[1][2] The fragmentation patterns of these derivatives are also highly informative.
The following table outlines the predicted key fragment ions for the methyl esters of the methoxyheptanoic acid isomers.
| Isomer (as Methyl Ester) | Predicted Molecular Ion (m/z) | Predicted Key Fragment Ions (m/z) and Rationale |
| Methyl 2-Methoxyheptanoate | 174 | Fragments from cleavage adjacent to the methoxy group and McLafferty rearrangement. |
| Methyl 3-Methoxyheptanoate | 174 | Alpha-cleavage ions around the C3 position. |
| Methyl 4-Methoxyheptanoate | 174 | Characteristic fragments from cleavage at the C3-C4 and C4-C5 bonds. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as definitive as NMR for determining positional isomerism, it is an excellent tool for confirming the presence of the key carboxylic acid and ether functional groups.
The FTIR spectrum of this compound will exhibit characteristic absorption bands:
-
O-H stretch of the carboxylic acid: A very broad band in the region of 2500-3300 cm⁻¹.[3][4]
-
C=O stretch of the carboxylic acid: A strong, sharp peak around 1700-1725 cm⁻¹.[3][4][5]
-
C-O-C stretch of the ether: A distinct peak in the 1075-1150 cm⁻¹ region.[6]
-
C-H stretch of the aliphatic chain: Sharp peaks around 2850-2960 cm⁻¹.
While all positional isomers will show these general features, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist, though these are often difficult to interpret for definitive isomer differentiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 2500-3300 | Broad, strong |
| Aliphatic C-H | 2850-2960 | Sharp, medium-strong |
| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |
| Ether C-O-C | 1075-1150 | Medium-strong, sharp |
Gas Chromatography (GC): Assessing Purity and Comparing Retention Times
Gas chromatography is a powerful separation technique that can be used to assess the purity of the synthesized this compound and to compare its retention time to standards or other isomers. For volatile compounds like fatty acid methyl esters, GC provides excellent resolution.
The different positional isomers of methoxyheptanoic acid (as their methyl esters) will likely have slightly different boiling points and polarities, leading to different retention times on a given GC column. By using a suitable column (e.g., a polar stationary phase), it is often possible to achieve baseline separation of the isomers. Co-injection with an authentic standard of 4-methoxyheptanoate would provide strong evidence for its identity.
Experimental Protocols for Synthesis and Analysis
Synthesis of this compound
A common and effective method for the synthesis of methoxyalkanoic acids is the Williamson ether synthesis, starting from the corresponding hydroxyalkanoic acid.[7]
Step-by-step Methodology:
-
Starting Material: Begin with a commercially available or synthesized 4-hydroxyheptanoic acid.
-
Deprotonation: Dissolve the 4-hydroxyheptanoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate both the carboxylic acid and the hydroxyl group, forming the corresponding alkoxide and carboxylate.
-
Methylation: While stirring, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
For GC-MS analysis, it is highly recommended to convert the carboxylic acid to its more volatile methyl ester.[1][2]
Step-by-step Methodology:
-
Esterification: Dissolve the purified this compound in a small amount of methanol.
-
Catalysis: Add a few drops of a strong acid catalyst, such as concentrated sulfuric acid or acetyl chloride.
-
Reaction: Gently reflux the mixture for 1-2 hours.
-
Neutralization and Extraction: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the methyl ester into an organic solvent like hexane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and carefully concentrate the solution before GC-MS analysis.
Analytical Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of this compound and its methyl ester.
| Technique | Instrument | Key Parameters |
| ¹H and ¹³C NMR | 400 MHz or higher NMR Spectrometer | Solvent: CDCl₃, Internal Standard: TMS |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer | Column: Polar capillary column (e.g., DB-WAX), Carrier Gas: Helium, Ionization: Electron Ionization (70 eV) |
| FTIR | Fourier-Transform Infrared Spectrometer | Sample Preparation: Neat film on a salt plate or as a KBr pellet |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the synthesis and structural confirmation process.
Caption: Logical approach to differentiating positional isomers of methoxyheptanoic acid.
Objective Comparison:
-
NMR Spectroscopy: Provides the most definitive data for isomer differentiation through unique chemical shifts and coupling patterns. It is the primary technique for this purpose.
-
Mass Spectrometry: Offers strong supporting evidence through distinct fragmentation patterns of the isomers. When combined with GC, it is excellent for separating and identifying isomers in a mixture.
-
Gas Chromatography: While not providing structural information directly, it is invaluable for assessing the purity of the synthesized compound and can separate isomers, whose identities can then be confirmed by MS.
-
FTIR Spectroscopy: Confirms the presence of the necessary functional groups but is generally insufficient on its own to reliably distinguish between positional isomers of this type.
Conclusion
Confirming the structure of a synthesized molecule like this compound requires a thoughtful and multi-pronged analytical approach. While each technique discussed provides valuable information, NMR spectroscopy stands out as the most powerful and indispensable tool for the unambiguous differentiation of its positional isomers. Mass spectrometry provides crucial confirmatory data on molecular weight and fragmentation, while GC is essential for assessing purity and separating isomers. FTIR serves as a rapid preliminary check for the presence of key functional groups. By integrating the data from these techniques, researchers can have the highest degree of confidence in the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific work.
References
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- Shantha, N. C., & Napolitano, G. E. (1992). Gas chromatography of fatty acid methyl esters.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
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SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
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Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
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Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxyheptanoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 4-Methoxyheptanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Risks of this compound
While specific toxicological data for this compound is limited, its structure—a substituted carboxylic acid—necessitates a cautious approach. Structurally similar compounds, such as 4-Methylheptanoic acid and 4-Methyloctanoic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment (PPE) to mitigate these risks.
Table 1: Hazard Profile and Rationale for Precaution
| Hazard Category | Potential Risk | Justification for Precaution |
|---|---|---|
| Skin Contact | Causes skin irritation, potentially severe.[1][2] | Carboxylic acids can be corrosive and cause chemical burns upon prolonged contact.[3][4] |
| Eye Contact | Causes serious eye irritation and potential damage.[1][2] | The acidity of the compound can lead to severe and potentially irreversible damage to eye tissue.[4] |
| Inhalation | May cause respiratory tract irritation.[1] | Vapors or aerosols, especially if the compound is heated or agitated, can irritate the mucous membranes of the respiratory system.[4] |
| Ingestion | Harmful if swallowed. | While less common in a laboratory setting, accidental ingestion could cause gastrointestinal irritation or more severe internal damage. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure.[5] The following table outlines the minimum required PPE for handling this compound. A hazard assessment should always be conducted to determine if additional protection is necessary for a specific procedure.[6][7]
Table 2: Required Personal Protective Equipment for this compound
| Body Area | Required PPE | Specifications and Rationale |
|---|---|---|
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles: Must be ANSI Z87.1 compliant and provide a full seal around the eyes to protect against splashes and vapors.[6][8] Face Shield: Required when handling larger quantities (>50 mL) or when there is a significant splash risk. Must be worn over safety goggles.[4][6][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or Butyl Rubber Gloves: Nitrile gloves offer good protection against incidental splashes, but should be changed immediately upon contamination.[4][6] For prolonged contact or immersion, heavier-duty butyl rubber gloves are recommended. Always inspect gloves for defects before use.[4] |
| Body | Chemical-Resistant Lab Coat or Apron | A fully buttoned lab coat is the minimum requirement.[8] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary. |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material to prevent absorption of any spills.[8] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Situational Use: Not typically required when handling small quantities in a certified chemical fume hood.[8][10] A respirator with an organic vapor cartridge is necessary if working outside a fume hood, if ventilation is inadequate, or during a large spill cleanup.[4] |
Operational Plan: Step-by-Step Safety Procedures
Adherence to standardized procedures is crucial for minimizing risk. The following workflows provide a self-validating system for safe handling.
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is essential to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Chemical Handling Protocol
-
Preparation: Ensure a certified chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm the location of the nearest safety shower and eyewash station.
-
PPE Verification: Don all required PPE as per the sequence outlined in the diagram above.
-
Handling:
-
When handling the chemical, always keep the container opening pointed away from you.
-
Use a secondary container when transporting the chemical within the lab.
-
If transferring or weighing, perform these actions slowly and carefully within the fume hood to minimize the generation of vapors or aerosols.[8]
-
-
Post-Handling: Tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing: Remove PPE in the correct order to avoid contaminating yourself.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][10]
Emergency and Disposal Plan
Spill and Exposure Response
Immediate and correct response to an exposure or spill is critical.
Table 3: Emergency Response Protocol
| Incident | Procedure |
|---|---|
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention. |
| Eye Exposure | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1][2] Seek immediate medical attention. |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acids). Absorb the neutralized mixture with an inert material (e.g., vermiculite) and place it in a labeled hazardous waste container. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal Protocol
Improper disposal of chemical waste poses a significant environmental and safety risk.[10]
-
Waste Segregation: All materials contaminated with this compound, including gloves, paper towels, and absorbent materials from spills, must be treated as hazardous waste.[8]
-
Containerization:
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12] Ensure containers are kept closed except when adding waste.[11][13]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Never dispose of this compound down the drain.[10][11]
References
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What PPE Should You Wear When Handling Acid 2026? LeelineWork. Available at: [Link]
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Safety Data Sheet 4-Methyloctanoic acid. metasci. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. Available at: [Link]
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In-Laboratory Treatment of Chemical Waste. University of Florida - Safety & Risk Services. Available at: [Link]
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Personal Protective Equipment for Laboratories. College of the Holy Cross - Environmental Health and Safety. Available at: [Link]
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham - Environmental Health & Safety. Available at: [Link]
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Available at: [Link]
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Common Personal Protective Equipment. University of Nevada, Reno - Environmental Health & Safety. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College - Environmental Health and Safety. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
